2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
Description
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Properties
IUPAC Name |
3-(2-iodophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWJXWHADHUTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681769 | |
| Record name | 2'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855254-47-6 | |
| Record name | 2'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Functionalized Biphenyls
An In-depth Technical Guide for the Synthesis of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
The [1,1'-biphenyl] scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its rigid, well-defined geometry allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with specific biological or physical properties. The target molecule of this guide, this compound, is a particularly valuable synthetic intermediate. The carboxylic acid moiety at the 3-position provides a handle for further derivatization, such as amide bond formation, while the iodine atom at the 2'-position is a versatile functional group, perfectly suited for subsequent cross-coupling reactions (e.g., Sonogashira, Heck, or a second Suzuki coupling), enabling the construction of complex, multi-substituted aromatic systems.[3][4]
This guide provides a detailed exploration of the principal synthetic pathways to this key intermediate, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will dissect the mechanistic underpinnings of this powerful transformation, provide a robust, field-proven experimental protocol, and discuss an alternative synthetic strategy involving the Sandmeyer reaction. The content is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this synthesis.
Part 1: Retrosynthetic Analysis and Strategic Planning
A logical approach to any synthesis begins with retrosynthesis. The primary disconnection for this compound is the C-C bond linking the two aromatic rings. This disconnection immediately suggests a cross-coupling strategy, where one phenyl ring acts as a nucleophilic partner and the other as an electrophilic partner.
Caption: Retrosynthetic analysis of the target molecule.
This analysis highlights that the most effective approach is a palladium-catalyzed cross-coupling reaction. Among the various methods available, the Suzuki-Miyaura reaction is often the preferred choice due to its mild reaction conditions, high functional group tolerance, and the use of stable, commercially available organoboron reagents.[5][6]
Part 2: The Primary Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[7] The reaction couples an organoboron compound (like a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base.[5]
Mechanistic Rationale
Understanding the catalytic cycle is paramount for troubleshooting and optimization. The generally accepted mechanism proceeds through three key steps:[1][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-2-iodobenzene), forming a Pd(II) complex.
-
Transmetalation: The base activates the organoboron compound, forming a borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new Pd(II)-aryl complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Design: Strategic Choice of Reactants
For the synthesis of this compound, we propose the coupling of (3-carboxyphenyl)boronic acid with 1-bromo-2-iodobenzene .
-
Rationale: The C–I bond is significantly more reactive towards oxidative addition with palladium than the C–Br bond. This differential reactivity allows for a highly selective coupling at the iodine-bearing position, leaving the bromine atom untouched for potential future transformations. This is a crucial element of synthetic strategy, building in options for subsequent molecular elaboration.
Detailed Experimental Protocol
This protocol is a robust starting point, designed for high yield and purity.
Materials and Equipment:
-
(3-Carboxyphenyl)boronic acid
-
1-Bromo-2-iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add (3-carboxyphenyl)boronic acid (1.2 equiv.), 1-bromo-2-iodobenzene (1.0 equiv.), and potassium carbonate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per mmol of the limiting reagent).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.[8]
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and transfer to a separatory funnel.
-
Acidify the aqueous layer with 2M HCl to a pH of ~2-3 to protonate the carboxylic acid. The product may precipitate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield 2'-bromo-[1,1'-biphenyl]-3-carboxylic acid as an intermediate. (Note: The initial product is the bromo-analogue due to the selective reaction at the iodo-position).
-
-
Final Step (if starting from 1-bromo-2-iodobenzene): The protocol above yields 2'-bromo-[1,1'-biphenyl]-3-carboxylic acid. To obtain the target 2'-Iodo compound, the starting materials would be (2-iodophenyl)boronic acid and 3-bromobenzoic acid . The procedure remains identical.
Optimization Parameters
The yield and purity of the Suzuki coupling are highly dependent on several factors. The following table summarizes key parameters and their impact, providing a framework for optimization.
| Parameter | Common Options | Rationale & Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Pd(PPh₃)₄ is a reliable choice for general-purpose coupling.[9] Heterogeneous Pd/C is advantageous for its ease of removal (filtration) and potential for recycling, making it a "greener" option.[10] |
| Ligand | PPh₃, Buchwald ligands | For simple couplings, the phosphines within Pd(PPh₃)₄ are sufficient. For challenging substrates, specialized ligands (e.g., SPhos, XPhos) can accelerate the reaction and improve yields. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a cost-effective and generally effective base.[6] Cs₂CO₃ is more soluble and stronger, often used for less reactive substrates. K₃PO₄ is a strong base suitable for coupling with aryl chlorides. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A biphasic system with water is essential for dissolving the inorganic base and facilitating the transmetalation step.[5] Dioxane and DME are common choices for their ability to dissolve organic reactants and their suitable boiling points.[10] |
Part 3: An Alternative Pathway: Synthesis via Sandmeyer Reaction
An alternative, albeit more circuitous, route involves the construction of an amino-biphenyl precursor followed by a Sandmeyer reaction to introduce the iodine. This pathway is particularly useful if the corresponding amino-biphenyl is readily available or more easily synthesized than the required organoboron/halide precursors.
Strategy Overview
This two-stage approach involves:
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Suzuki Coupling: Synthesis of 2'-amino-[1,1'-biphenyl]-3-carboxylic acid from 2-aminophenylboronic acid and 3-bromobenzoic acid.
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Sandmeyer Reaction: Conversion of the 2'-amino group into the target 2'-iodo group via a diazonium salt intermediate.[11]
Caption: Workflow for the Sandmeyer reaction pathway.
The Sandmeyer Reaction: Principle and Mechanism
The Sandmeyer reaction is a classic transformation for converting an aromatic primary amine into an aryl halide.[12][13] The reaction proceeds by treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and, upon introduction of a copper(I) salt or, in the case of iodination, simply potassium iodide (KI), it decomposes with the loss of nitrogen gas to form an aryl radical. This radical then abstracts an iodine atom from the iodide source to yield the final aryl iodide.[13]
Detailed Experimental Protocol (Sandmeyer Step)
This protocol details the conversion of the amino-biphenyl intermediate to the final iodo-product.
Materials and Equipment:
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2'-Amino-[1,1'-biphenyl]-3-carboxylic acid
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
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Potassium iodide (KI)
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Ice bath, thermometer
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Standard glassware for workup and purification
Procedure:
-
Amine Dissolution: Suspend the 2'-amino-[1,1'-biphenyl]-3-carboxylic acid (1.0 equiv.) in a mixture of water and concentrated HCl. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (1.1 equiv.) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper. Stir for an additional 30 minutes at 0-5 °C.[14]
-
Iodide Displacement: In a separate flask, dissolve potassium iodide (1.5 equiv.) in water. Slowly add the cold diazonium salt solution to the KI solution with stirring. Effervescence (N₂ gas evolution) will be observed.
-
Reaction Completion: Allow the mixture to warm slowly to room temperature and stir for 1-2 hours. The reaction can be gently heated (e.g., to 50 °C) to ensure complete decomposition of the diazonium salt.[14]
-
Workup:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any excess iodine.
-
Extract the mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product via column chromatography or recrystallization to obtain the final this compound.
Conclusion
The synthesis of this compound is most efficiently and strategically accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, excellent functional group tolerance, and allows for strategic choices in starting materials that can facilitate further molecular modifications. The protocol utilizing (2-iodophenyl)boronic acid and 3-bromobenzoic acid is recommended as the primary pathway. While the Sandmeyer reaction presents a viable alternative, it typically involves more synthetic steps. A thorough understanding of both the mechanistic principles and the practical experimental parameters detailed in this guide will empower researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and materials science.
References
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physicochemical properties of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
Introduction: Beyond the Structure
In modern medicinal chemistry, certain molecular scaffolds are recognized as "privileged structures" due to their ability to bind to multiple biological targets. The biphenyl carboxylic acid framework is one such scaffold, forming the core of numerous therapeutic agents. This compound represents a highly valuable, yet specific, building block within this class. Its utility stems not only from its foundational biphenyl structure but also from the strategic placement of its functional groups: a carboxylic acid for target interaction and an iodo group that serves as a versatile handle for synthetic elaboration, particularly in palladium-catalyzed cross-coupling reactions.[1]
The journey of a candidate molecule from a laboratory curiosity to a clinical therapeutic is fundamentally governed by its physicochemical properties. These parameters—solubility, acidity (pKa), and lipophilicity—dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately defining its bioavailability and potential for success.[2][3] This guide provides a comprehensive analysis of the core . It moves beyond a simple listing of data points to explain the causality behind experimental choices and provides actionable, field-proven protocols for their determination. For drug development professionals, understanding these properties is not merely an academic exercise; it is the cornerstone of rational drug design and formulation.
Molecular Identity and Structural Framework
Accurate identification is the bedrock of all subsequent chemical and biological investigation. The structural and identifying information for this compound is consolidated below.
| Identifier | Value | Source |
| IUPAC Name | This compound | AiFChem[4] |
| CAS Number | 855254-47-6 | AiFChem[4] |
| Molecular Formula | C₁₃H₉IO₂ | AiFChem[4] |
| Molecular Weight | 324.12 g/mol | AiFChem[4] |
| InChI Key | QLWJXWHADHUTOJ-UHFFFAOYSA-N | AiFChem[4] |
| Canonical SMILES | C1=CC=C(C(=C1)I)C2=CC(=CC=C2)C(=O)O | AiFChem[4] |
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// Define positions for aclear layout C1 [pos="0,0!"]; C2 [pos="0,1.5!"]; C3 [pos="1.3,2.25!"]; C4 [pos="2.6,1.5!"]; C5 [pos="2.6,0!"]; C6 [pos="1.3,-0.75!"]; C7 [pos="1.3,-2.25!"]; C8 [pos="0,-3!"]; C9 [pos="-1.3,-2.25!"]; C10 [pos="-1.3,-0.75!"]; C11 [pos="3.9,-0.75!"]; C12 [pos="3.9,0.75!"];
// Draw bonds edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C1; C5 -- C11; C11 -- C12; C12 -- C4; C12 -- C13 [style=double]; C13 -- O1; C13 -- O2; C10 -- I1;
// Annotate rings implicitly through bonding }
Caption: 2D structure of this compound.
Core Physicochemical Properties: An Overview
| Property | Predicted/Comparative Value | Significance in Drug Development |
| Melting Point (°C) | 149-153 (for 2'-Iodo-[1,1'-biphenyl]-2-carboxylic acid)[5] | Indicates purity, lattice energy, and solid-state stability. |
| pKa | ~3.73 (for 2'-Iodo-[1,1'-biphenyl]-2-carboxylic acid)[5] | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| Aqueous Solubility | Poorly soluble (predicted) | A critical factor for oral bioavailability; low solubility often requires formulation strategies.[3] |
| LogP | High (predicted) | Measures lipophilicity, which influences membrane permeability, plasma protein binding, and metabolism. |
Disclaimer: The provided values for Melting Point and pKa are for the constitutional isomer 2'-Iodo-[1,1'-biphenyl]-2-carboxylic acid and should be used with caution as estimations for the 3-carboxylic acid isomer.[5] The inherent scarcity of published experimental data underscores the importance of the robust analytical methods detailed in the subsequent section.
The Scientist's Approach: Experimental Determination Protocols
A molecule's predicted properties provide a starting point, but experimentally derived data is the gold standard for decision-making in drug development. The following protocols are designed to be self-validating and reflect common industry practices.
Aqueous Solubility: The Gateway to Bioavailability
Expertise & Experience: It is crucial to distinguish between kinetic and thermodynamic solubility.[6] Kinetic solubility is often measured in high-throughput screening and reflects how quickly a compound precipitates from a DMSO stock solution into an aqueous buffer. While useful for early-stage ranking, it can be misleading. Thermodynamic solubility, determined at equilibrium, is the true measure of a compound's solubility and is essential for formulation and preclinical development. Low aqueous solubility is a primary reason for the failure of promising drug candidates.[7]
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of a physiologically relevant buffer (e.g., pH 7.4 Phosphate-Buffered Saline) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (typically 25°C or 37°C) for a period sufficient to reach equilibrium (24-48 hours). The presence of solid material at the end of this period confirms that a saturated solution has been achieved.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Dilution: Carefully remove a precise aliquot of the clear supernatant, avoiding any solid particles. Dilute the aliquot with a suitable mobile phase for analysis.
-
Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its peak area to a standard curve prepared with known concentrations of the compound. The resulting concentration is the thermodynamic solubility.
Caption: Workflow for thermodynamic solubility determination.
Acidity (pKa): The Determinant of Charge
Expertise & Experience: The carboxylic acid moiety of the title compound is acidic, meaning it can donate a proton to form a negatively charged carboxylate ion. The pKa is the pH at which the protonated (neutral) and deprotonated (anionic) forms exist in a 1:1 ratio.[8] This equilibrium is critical because the charged form is generally more water-soluble, while the neutral form is more likely to passively diffuse across lipid membranes, such as the intestinal wall.[9] An accurate pKa value is therefore essential for building predictive ADME models.
Protocol: pKa Determination by Potentiometric Titration
-
System Setup & Calibration: Calibrate a high-precision pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0). Use a temperature-controlled vessel.
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent (e.g., a small amount of methanol or DMSO) if necessary, then dilute with carbonate-free deionized water to a known volume.
-
Titration: While stirring the solution, add small, precise increments of a standardized titrant (e.g., 0.01 M NaOH). Record the pH of the solution after each addition.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The resulting sigmoidal curve will have an inflection point at the equivalence point. The pKa is determined from the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[10][11]
Caption: The effect of pH on the ionization state of the carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The directly inform its strategic use in drug discovery programs.
-
Scaffold for URAT1 Inhibitors: Urate transporter 1 (URAT1) is a key target for drugs treating hyperuricemia and gout. Several potent URAT1 inhibitors are based on the biphenyl carboxylic acid scaffold.[12] In this context, the carboxylic acid group is a critical pharmacophoric element that interacts with the target protein. The lipophilic biphenyl backbone, modified by the iodo-substituent, can be tuned to optimize cell permeability and pharmacokinetic properties.
-
Versatile Synthetic Intermediate: The true power of the 2'-iodo substituent lies in its synthetic versatility. It is an ideal precursor for Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions.[1] This allows medicinal chemists to rapidly generate a library of analogs by replacing the iodine atom with a diverse range of chemical groups. This process enables the systematic exploration of the structure-activity relationship (SAR) to identify candidates with improved potency, selectivity, and ADME profiles.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern drug hunter. Its value is unlocked through a deep understanding of its fundamental physicochemical properties. While predicted values and data from analogs offer initial guidance, rigorous experimental determination of solubility and pKa is non-negotiable for any serious development program. The protocols and rationale presented in this guide provide a robust framework for obtaining this critical data, enabling researchers to make informed decisions that can mitigate late-stage failures and accelerate the path toward novel therapeutics.
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An In-depth Technical Guide to 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
CAS Number: 855254-47-6
This technical guide provides a comprehensive overview of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid, a specialized organic molecule with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and potential applications.
Introduction and Strategic Importance
This compound belongs to the class of biphenyl carboxylic acids, a group of compounds recognized for their versatile applications. The biphenyl scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active molecules. The carboxylic acid functional group is also crucial in the biochemistry of living systems and drug design, often playing a key role in drug-target interactions. The presence of an iodine atom at the 2'-position introduces a unique feature, providing a handle for further chemical modifications and potentially influencing the molecule's biological activity. The strategic placement of these functional groups makes this compound a valuable building block for the synthesis of more complex molecular architectures.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively reported in the literature, its key properties can be predicted based on its structure and data from similar compounds.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉IO₂ | AiFChem[1] |
| Molecular Weight | 324.11 g/mol | AiFChem[1] |
| CAS Number | 855254-47-6 | 2a biotech[2] |
| Appearance | Predicted: Off-white to pale yellow solid | General observation for similar compounds |
| Melting Point | Not available. For comparison, 2'-Iodobiphenyl-2-carboxylic acid has a melting point of 149-153 °C. | ChemBK[3] |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | General chemical principles |
Spectroscopic Data Reference:
-
¹H NMR (400 MHz, CDCl₃): δ 11.0 (br s, 1H, COOH), 7.93 (d, J=7.6 Hz, 1H), 7.53 (td, J=7.5, 1.3 Hz, 1H), 7.39 (m, 5H), 7.35 (m, 1H).[4]
-
¹³C NMR: Data for other biphenyl carboxylic acids suggest characteristic peaks for the carboxyl carbon around 168-176 ppm, with a complex aromatic region.[5][6]
Synthesis of this compound
The most plausible and widely adopted method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions.[7]
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The synthesis of this compound can be efficiently achieved via the Suzuki-Miyaura coupling of 3-Carboxyphenylboronic acid and 1,2-diiodobenzene .
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is based on established procedures for Suzuki-Miyaura couplings of aryl halides with arylboronic acids.[8][9]
Materials:
-
3-Carboxyphenylboronic acid
-
1,2-Diiodobenzene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous potassium carbonate or sodium hydroxide)
-
Solvent system (e.g., a mixture of toluene, ethanol, and water or 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-carboxyphenylboronic acid (1.0 equivalent) and 1,2-diiodobenzene (1.2-1.5 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equivalents) and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is toluene/ethanol/water (4:1:1) or 1,4-dioxane/water (4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate is present, it can be filtered.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Excess of 1,2-diiodobenzene: Using a slight excess of the diiodo-compound can help to drive the reaction to completion and ensure full consumption of the more valuable boronic acid.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can deactivate it. Therefore, maintaining an inert atmosphere is crucial for the catalytic cycle to proceed efficiently.[7]
-
Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid, facilitating the transfer of the aryl group to the palladium center.[10]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Potential Applications and Research Directions
The unique structural features of this compound make it a promising candidate for several applications, primarily in drug discovery and materials science.
Caption: Logical relationships between structural features and potential applications.
Medicinal Chemistry and Drug Discovery
-
Scaffold for Novel Therapeutics: The biphenyl carboxylic acid motif is present in a number of anti-inflammatory, antihypertensive, and anticancer agents.[11] This compound can serve as a starting point for the synthesis of new drug candidates.
-
Role of the Carboxylic Acid Group: The carboxylic acid group can act as a bioisostere for other functional groups or participate in crucial hydrogen bonding interactions with biological targets.[4]
-
Modulation of Biological Activity: The presence of the iodo group can influence the compound's lipophilicity and metabolic stability, and it may also confer specific biological activities, such as antimicrobial or anticancer effects.[12][13]
Synthetic Intermediate
-
Further Functionalization: The iodine atom is an excellent leaving group for further cross-coupling reactions (e.g., Sonogashira, Heck, or another Suzuki coupling), allowing for the synthesis of more complex, multi-substituted biphenyl derivatives. A review of the synthesis and reactions of biphenyl derivatives highlights the utility of iodo-biphenyls in creating polycyclic aromatic compounds.[14]
Materials Science
-
Building Block for Organic Electronics: Biphenyl derivatives are of interest in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials due to their rigid structure and potential for π-conjugation. The iodo- and carboxylic acid groups can be used to tune the electronic properties and facilitate polymerization or surface attachment.
Conclusion
This compound is a strategically designed molecule with considerable potential for advanced applications in both medicinal chemistry and materials science. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis and outlines promising avenues for future research. The presented synthetic protocol, based on the well-established Suzuki-Miyaura coupling, offers a reliable method for accessing this valuable compound. Further investigation into its biological activities and material properties is warranted and is expected to unlock its full potential.
References
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Al-Majid, A. M., & Al-Otaibi, M. O. (2021). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry, 45(34), 15589-15601. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. [Link]
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PrepChem. (n.d.). Preparation of 3-iodobenzoic acid. [Link]
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Organic Chemistry Portal. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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2a biotech. (n.d.). This compound. [Link]
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El-Malah, A. A., & Al-harthy, T. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18451-18485. [Link]
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Wang, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7401. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Hermange, P., et al. (2014). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. The Journal of Organic Chemistry, 79(17), 8348-8356. [Link]
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The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]
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Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. [Link]
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Czarnecka, K., et al. (2020). Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes. Molecules, 25(23), 5576. [Link]
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Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. [Link]
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Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
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MDPI. (2021). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 10(5), 724. [Link]
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MDPI. (2023). Biological Activities of Glucosinolate and Its Enzymatic Product in Moringa oleifera (Lam.). Foods, 12(15), 2898. [Link]
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MDPI. (2022). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Molecules, 27(19), 6598. [Link]
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ChemBK. (n.d.). 2-bipheny-2'-Iodo-carboxylic acid. [Link]
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MDPI. (2021). Valorization of Bioactive Compounds from By-Products of Matricaria recutita White Ray Florets. Molecules, 26(11), 3327. [Link]
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structure elucidation of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
An In-depth Technical Guide to the Structure Elucidation of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
Abstract
The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. Biphenyl carboxylic acids, in particular, represent a class of compounds with significant pharmacological and chemical interest.[1][2] This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of a specific analogue, this compound (C₁₃H₉IO₂). We move beyond a simple recitation of methods, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray Diffraction. The causality behind experimental choices is detailed, presenting a self-validating workflow designed for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
The target molecule, this compound, presents a distinct analytical challenge. Its structure is characterized by two phenyl rings with a specific substitution pattern: an iodine atom at the 2'-position and a carboxylic acid group at the 3-position. The rotational freedom around the biphenyl linkage adds another layer of complexity. Unambiguous confirmation of this precise arrangement is critical, as isomeric impurities could drastically alter the molecule's biological activity or material properties.
Our objective is to assemble a complete and irrefutable structural dossier. This is achieved not by a single "magic bullet" technique, but by the logical convergence of data from multiple orthogonal analytical methods. Each technique provides a unique piece of the puzzle, and their collective agreement constitutes the standard for rigorous scientific validation.
The Elucidation Workflow: A Strategic Overview
The process begins with foundational techniques that confirm molecular formula and functional groups, then progresses to sophisticated NMR experiments to map the precise atomic connectivity. Finally, X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure.
Caption: Key inter-ring HMBC correlations.
-
H-6 to C-2' and C-6': A correlation from a proton on the carboxylated ring (H-6) to carbons on the iodinated ring (C-2' and C-6') unambiguously proves the biphenyl linkage and the relative positions of the substituents.
-
H-3' to C-1 and C-2: A correlation from a proton on the iodinated ring (H-3') back to carbons on the other ring provides reciprocal confirmation.
The complete set of 2D NMR data allows for the unequivocal assignment of every proton and carbon, solidifying the 2D structure.
X-ray Crystallography: The Definitive 3D Structure
Expertise & Causality: While the combination of MS and NMR provides a highly confident structure, single-crystal X-ray diffraction offers the ultimate, irrefutable proof. It provides a precise 3D map of the electron density, revealing exact bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings, which is influenced by the steric bulk of the ortho-iodine substituent.
Experimental Protocol
-
Crystal Growth: Grow a single crystal suitable for diffraction, typically by slow evaporation of a saturated solution (e.g., from an ethanol/water mixture).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final structural model.
Expected Results & Interpretation
The analysis would yield a detailed crystallographic information file (CIF) and a 3D model of the molecule. Key findings would include:
-
Confirmation of Connectivity: The atomic connections will match those determined by NMR.
-
Dihedral Angle: A significant dihedral (twist) angle between the planes of the two aromatic rings is expected due to the steric hindrance from the 2'-iodo group. This angle would likely be in the range of 50-70°, similar to related structures. [3][4][5]* Intermolecular Interactions: The crystal packing would likely be dominated by the hydrogen-bonding dimers of the carboxylic acid groups, forming sheets or chains. [6]
Conclusion
The is a systematic process of evidence accumulation. High-resolution mass spectrometry establishes the correct molecular formula. Infrared spectroscopy confirms the presence of the key carboxylic acid functional group. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, definitively placing the iodo and carboxyl substituents. Finally, single-crystal X-ray crystallography provides the ultimate confirmation, revealing the precise three-dimensional arrangement of the atoms in space. This rigorous, multi-technique workflow represents a self-validating system, ensuring the highest level of scientific integrity and providing the authoritative structural data required for advanced research and development.
References
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Al-Hourani, B. J., Al-Jaber, H. I., El-Barghouthi, M. I., & Mubarak, M. S. (2021). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry. Available at: [Link]
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2A Biotech. (n.d.). This compound. Retrieved from [Link]
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El-Malah, A. A., Al-Harbi, S. A., & El-Sayed, N. N. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Spectra and physical data. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Structure Identification By 1H NMR. Retrieved from [Link]
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Kumar, M. H., Vinduvahini, M., Srinivasa, H. T., Devarajegowda, H. C., & Palakshamurthy, B. S. (2025). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
LibreTexts Chemistry. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. Available at: [Link]
-
Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]
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LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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All About Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]
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The Organic Chemistry Tutor. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. Available at: [Link]
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Li, S., Wang, Y., & Wang, E. (2010). Biphenyl-2,2′,4,4′-tetracarboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Chen, S., & Jin, J. (2013). Biphenyl-2,4,4′,6-tetracarboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize the molecular structure of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid. As a key intermediate in the synthesis of various pharmaceutical compounds and functional materials, a thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control. This document, intended for researchers and professionals in the chemical and pharmaceutical sciences, will detail the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the elucidation of this complex biphenyl structure.
Molecular Structure and its Spectroscopic Implications
This compound possesses a unique arrangement of functional groups and aromatic systems that give rise to a distinct spectroscopic fingerprint. The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a carboxylic acid group at the 3-position, while the other bears an iodine atom at the 2'-position. This substitution pattern, particularly the ortho-iodine, induces steric hindrance that restricts the free rotation around the biphenyl linkage, influencing the electronic environment and, consequently, the spectroscopic output.
Molecular Structure of this compound:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this molecule is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) and a characteristic signal for the carboxylic acid proton.
Predicted ¹H NMR Spectral Features:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | COOH | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[1][2][3] |
| 7.2 - 8.2 | Multiplet | 8H | Ar-H | The eight aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to coupling with neighboring protons. The exact chemical shifts will be influenced by the electronic effects of the iodine and carboxylic acid substituents. Protons ortho to the carboxylic acid group are expected to be the most deshielded. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.[1][4] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids as it can solubilize the compound well and the acidic proton is readily observed.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Acquire the spectrum using a standard pulse sequence.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectral Features:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | C=O | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[5][6] |
| 120 - 145 | Ar-C | The twelve aromatic carbons will appear in this range. The carbons directly attached to the iodine and the carboxylic acid group, as well as the carbons at the biphenyl linkage, will have distinct chemical shifts. The carbon bearing the iodine (C-2') is expected to be significantly shielded due to the heavy atom effect. |
| ~95 | C-I | The carbon atom directly bonded to the iodine atom is expected to be shielded and appear at a relatively upfield chemical shift for an aromatic carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Use a broadband probe to observe the ¹³C nucleus.
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key functional groups are the carboxylic acid and the aromatic rings.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 2500-3300 | O-H stretch | Carboxylic Acid (dimer) | Strong, very broad |
| 1680-1710 | C=O stretch | Carboxylic Acid (conjugated) | Strong, sharp |
| ~3030 | C-H stretch | Aromatic | Medium |
| 1600, 1475 | C=C stretch | Aromatic | Medium to weak |
| 1210-1320 | C-O stretch | Carboxylic Acid | Strong |
| 920-960 | O-H bend (out-of-plane) | Carboxylic Acid (dimer) | Medium, broad |
| 690-900 | C-H bend (out-of-plane) | Aromatic | Strong |
The broad O-H stretching band is a hallmark of a carboxylic acid and arises from strong intermolecular hydrogen bonding, which forms a dimeric structure.[5][6][7][8][9][10] The carbonyl (C=O) stretch is also a very prominent and sharp peak.[5][7][8][9] Conjugation of the carboxylic acid with the aromatic ring is expected to lower the C=O stretching frequency.[9]
Experimental Protocol: IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[11]
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also offer structural clues through the analysis of fragmentation patterns.
Expected Mass Spectral Data:
-
Molecular Weight: The monoisotopic mass of this compound (C₁₃H₉IO₂) is 323.96 g/mol .
-
Ionization: Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize fragmentation and observe the molecular ion peak.[12][13][14] ESI is particularly well-suited for carboxylic acids, which can be readily ionized in either positive or negative ion mode.[12][13]
-
Expected Ions:
-
In positive ion mode, the protonated molecule [M+H]⁺ at m/z 324.97 would be expected.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 322.95 would be a prominent peak.
-
-
Fragmentation: With a harder ionization technique like Electron Ionization (EI), or through tandem MS (MS/MS) experiments, characteristic fragmentation patterns would be observed.[12][14] Common fragmentation pathways for aromatic carboxylic acids include the loss of •OH (M-17), •COOH (M-45), and potentially the loss of the iodine atom.[15]
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as acetonitrile/water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
-
Instrument Setup:
-
Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source.
-
The LC system can be used to introduce the sample into the mass spectrometer.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable and efficient ionization.
-
-
Data Acquisition:
-
Acquire the mass spectrum in full scan mode to detect the molecular ion.
-
If desired, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the m/z of the molecular ion to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Summary of Spectroscopic Data
| Technique | Key Information Provided | Expected Observations for this compound |
| ¹H NMR | Proton environment and connectivity | Aromatic protons (7.2-8.2 ppm, multiplet), Carboxylic acid proton (~13.0 ppm, broad singlet) |
| ¹³C NMR | Carbon framework | Carbonyl carbon (~167 ppm), Aromatic carbons (120-145 ppm), Carbon-iodine bond (~95 ppm) |
| IR | Functional groups | Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (1680-1710 cm⁻¹) |
| MS (ESI) | Molecular weight and formula | [M+H]⁺ at m/z 324.97 or [M-H]⁻ at m/z 322.95 |
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they create a detailed and robust analytical profile of the molecule. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals to confidently identify and characterize this important chemical entity.
References
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
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MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]
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OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (2018, June 23). Ionization Techniques in Mass Spectrometry: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Wiley. (n.d.). 3 - Supporting Information. Retrieved from [Link]
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YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
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An In-depth Technical Guide to 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid: Discovery and History
Therefore, this guide has been structured to provide a robust and technically sound overview based on established principles of organic synthesis and the known chemistry of the biphenyl scaffold. We will explore the logical synthetic pathways for its creation, grounded in the two most prevalent methodologies for forging aryl-aryl bonds: the Suzuki-Miyaura coupling and the Ullmann condensation. While a specific historical narrative of this particular molecule is elusive, the principles and protocols described herein represent the established, state-of-the-art approaches for its synthesis and are supported by extensive literature on analogous compounds.
Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold
Biphenyl derivatives are a cornerstone of modern organic chemistry, finding extensive application in pharmaceuticals, agricultural products, and materials science.[1] The inherent structural rigidity and tunable electronic properties of the biphenyl unit make it a privileged scaffold in drug design. The addition of a carboxylic acid moiety introduces a critical functional group that can enhance polarity and bioavailability, and serve as a key interaction point with biological targets.[2] The further incorporation of an iodine atom, as in 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid, provides a versatile handle for subsequent chemical modifications, making it a valuable building block in the synthesis of more complex molecules.
Retrosynthetic Analysis and Plausible Synthetic Pathways
A retrosynthetic analysis of this compound reveals two primary disconnection points at the biaryl bond, leading to two logical and well-established synthetic strategies.
Caption: General workflow for Suzuki-Miyaura synthesis.
Detailed Experimental Protocol (Hypothetical):
-
To a flame-dried round-bottom flask is added 3-boronobenzoic acid (1.2 eq.), 1,2-diiodobenzene (1.0 eq.), potassium carbonate (2.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
The flask is evacuated and backfilled with nitrogen three times.
-
A degassed 4:1:1 mixture of toluene, ethanol, and water is added.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours, with the reaction progress monitored by thin-layer chromatography.
-
Upon completion, the reaction is cooled to room temperature and the organic solvents are removed under reduced pressure.
-
The aqueous residue is diluted with water and acidified to pH 2-3 with 1M HCl, resulting in the precipitation of the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
The Ullmann Condensation Approach
First reported by Fritz Ullmann in 1901, the Ullmann reaction is a classic method for the synthesis of biaryls via the copper-mediated coupling of two aryl halides. [3]While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications have improved its scope and practicality. [4] Causality of Experimental Choices:
-
Copper Source: Activated copper powder is the traditional reagent. More modern protocols may utilize copper(I) salts like CuI, often in the presence of a ligand to improve solubility and reactivity.
-
Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or nitrobenzene are typically required to achieve the necessary reaction temperatures.
-
Temperature: The reaction generally requires elevated temperatures, often in the range of 150-250 °C.
Caption: General workflow for Ullmann condensation.
Detailed Experimental Protocol (Hypothetical):
-
In a round-bottom flask, 3-iodobenzoic acid (1.0 eq.), 1,2-diiodobenzene (1.5 eq.), and activated copper bronze (2.0 eq.) are combined.
-
Anhydrous N,N-dimethylformamide (DMF) is added, and the mixture is heated to 180 °C under a nitrogen atmosphere.
-
The reaction is stirred at this temperature for 24-48 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite to remove the copper salts, and the filter cake is washed with ethyl acetate.
-
The combined filtrate is washed with dilute HCl and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield this compound.
Characterization Data (Anticipated)
While specific experimental data for this compound is not available in the reviewed literature, the expected characterization data can be predicted based on its structure and data from analogous compounds. [2][5]
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the carboxylic acid proton above 10 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 120-145 ppm. The carboxylic acid carbonyl carbon around 170 ppm. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer around 2500-3300 cm⁻¹. A sharp C=O stretch around 1700 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₃H₉IO₂. |
Potential Applications in Drug Discovery and Medicinal Chemistry
The this compound structure is a versatile scaffold for the development of novel therapeutic agents. The iodine atom serves as a convenient point for further functionalization via cross-coupling reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Biphenyl carboxylic acid derivatives have been investigated for a range of biological activities, including:
-
Anticancer Agents: Certain substituted biphenyl carboxylic acids have demonstrated in vitro activity against various cancer cell lines. [2]* Antimicrobial Agents: The biphenyl scaffold has been incorporated into molecules with antibacterial and antifungal properties. [6]* Enzyme Inhibitors: The structural features of biphenyl carboxylic acids make them suitable candidates for the design of enzyme inhibitors for various therapeutic targets.
The presence of the 2'-iodo substituent in the target molecule makes it an ideal precursor for the synthesis of conformationally restricted biphenyls through intramolecular cyclization reactions, a strategy often employed in drug design to enhance potency and selectivity.
Conclusion
While the specific historical discovery of this compound remains to be fully elucidated from publicly available records, its synthesis is firmly rooted in the foundational principles of modern organic chemistry. The Suzuki-Miyaura and Ullmann reactions provide reliable and well-understood pathways to this and related biphenyl structures. As a functionalized biphenyl carboxylic acid, this compound holds significant potential as a key building block in the discovery and development of new chemical entities for a variety of therapeutic applications. Further research into the biological activity of this specific molecule and its derivatives is warranted.
References
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Al-Hourani, B. J., Al-Abras, K., El-Elimat, T., & Al-Qawasmeh, R. A. (2018). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry, 42(22), 18274-18287. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Ullmann reaction. Retrieved from [Link]
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2a biotech. (n.d.). This compound. Retrieved from [Link]
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El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18485. Available at: [Link]
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Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. Available at: [Link]
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Garg, N. K. (n.d.). Patents & Products. UCLA. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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-
Skoldinov, A. P., & Arendaruk, A. P. (2025). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. National Institutes of Health. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
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MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Enzymic Preparation of Optically Active alpha- and beta-Hydroxy Carboxylic Acid Derivatives. Retrieved from [Link]
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The Therapeutic Potential of Substituted Biphenyls: A Technical Guide for Drug Development Professionals
Abstract: The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across diverse disease areas. Its unique stereochemical properties and synthetic tractability have made it a cornerstone in modern drug design. This guide provides an in-depth technical overview of the therapeutic applications of substituted biphenyls, intended for researchers, scientists, and drug development professionals. We will explore the fundamental chemical properties of the biphenyl moiety, delve into its most successful application as angiotensin II receptor blockers (ARBs), and discuss its significant roles as anti-inflammatory and emerging anticancer agents. Each section is supported by detailed mechanistic insights, validated experimental protocols, and quantitative data to provide a comprehensive resource for advancing the discovery and development of novel biphenyl-based therapeutics.
Introduction to the Biphenyl Scaffold
Chemical Properties and Significance
The biphenyl structure consists of two phenyl rings connected by a single carbon-carbon bond. This arrangement allows for a wide range of substitutions on both rings, providing a versatile scaffold for creating diverse chemical libraries.[1] The synthetic accessibility of substituted biphenyls has been significantly enhanced by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient and modular construction of these molecules under mild conditions.[2][3][4] This synthetic flexibility is a key reason for the prevalence of the biphenyl motif in numerous marketed drugs and clinical candidates.
The Concept of Atropisomerism and its Relevance
A critical stereochemical feature of certain substituted biphenyls is atropisomerism. This phenomenon arises from restricted rotation around the single bond connecting the two phenyl rings, typically due to bulky substituents at the ortho positions.[5][6] This restricted rotation can lead to stable, non-interconverting enantiomers or diastereomers, which can exhibit significantly different pharmacological and pharmacokinetic properties.[6][7] Understanding and controlling atropisomerism is therefore crucial in the design and development of chiral biphenyl drugs to ensure optimal efficacy and safety.[4][7]
Overview of Therapeutic Applications
The biphenyl moiety is a key structural component in a wide array of pharmacologically active compounds. Its applications span numerous therapeutic areas, including:
-
Antihypertensive agents: Most notably the "sartan" class of angiotensin II receptor blockers.[8][9]
-
Anti-inflammatory agents: Including both non-steroidal anti-inflammatory drugs (NSAIDs) and novel compounds targeting inflammatory pathways.[10][11][12]
-
Anticancer agents: Emerging applications include targeting protein-protein interactions and key signaling pathways in cancer.[13][14][15]
-
Other areas: Biphenyl derivatives have also shown promise as antimicrobial, antidiabetic, and neuroprotective agents.[12][16]
Angiotensin II Receptor Blockers (ARBs) - The Sartan Class
The most prominent therapeutic application of the biphenyl scaffold is in the "sartan" class of drugs, which are potent and selective antagonists of the angiotensin II type 1 (AT1) receptor.[17] These drugs, including losartan, valsartan, and telmisartan, are widely used in the treatment of hypertension and other cardiovascular diseases.[18]
Mechanism of Action: Targeting the Renin-Angiotensin System (RAS)
The RAS is a critical regulator of blood pressure. The effector peptide, angiotensin II, binds to the AT1 receptor, leading to vasoconstriction, aldosterone release, and sodium retention, all of which elevate blood pressure. ARBs competitively block the binding of angiotensin II to the AT1 receptor, thereby inhibiting these downstream effects and lowering blood pressure. The biphenyl-tetrazole moiety is a common structural feature in many sartans, playing a key role in their high-affinity binding to the AT1 receptor.[8][18][19]
Preclinical Evaluation Workflow
The preclinical evaluation of novel ARBs involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.[20][21][22]
The initial screening of potential ARBs is typically performed using in vitro receptor binding assays to quantify their affinity for the AT1 receptor.[20]
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane fractions from cells overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled AT1 receptor antagonist (e.g., [³H]Losartan) and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation: Binding Affinities (Ki) of Common Sartans
| Compound | AT1 Receptor Ki (nM) |
| Losartan | 10-25 |
| Valsartan | 3-10 |
| Telmisartan | 1-5 |
| Irbesartan | 1-3 |
Note: Ki values can vary depending on assay conditions.
To assess the antihypertensive efficacy in a living system, animal models of hypertension are employed.[23][24] The Spontaneously Hypertensive Rat (SHR) is a widely used and validated model for this purpose.
Experimental Protocol: Blood Pressure Measurement in SHR Model
-
Animal Model: Use adult male or female SHRs (e.g., 16-20 weeks old) with established hypertension.
-
Acclimatization: Acclimatize the animals to the housing conditions and blood pressure measurement procedure for at least one week.
-
Drug Administration: Administer the test compound or vehicle control orally (gavage) or via another appropriate route.
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure and heart rate at various time points post-administration (e.g., 0, 2, 4, 8, 24 hours) using a non-invasive tail-cuff method.
-
Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Perform statistical analysis (e.g., ANOVA) to determine the significance of the antihypertensive effect compared to the vehicle control.
Biphenyls as Anti-Inflammatory Agents
Substituted biphenyls have a long history as anti-inflammatory agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[10][11]
Targeting Inflammatory Pathways
Many biphenyl-based anti-inflammatory drugs function by inhibiting the production of prostaglandins, which are key mediators of inflammation. This is typically achieved by blocking the activity of COX-1 and/or COX-2 enzymes.[25] Newer research is exploring biphenyl derivatives that target other inflammatory mediators and signaling pathways, offering the potential for more specific and less toxic therapies.[12][26]
Experimental Protocols for Efficacy Testing
A crucial step in discovering new anti-inflammatory agents is the use of robust cell-based assays that mimic the inflammatory response.[27][28][29]
Experimental Protocol: LPS-induced Cytokine Release in Macrophages
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the biphenyl test compound or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value for each compound.
Emerging Applications in Oncology
The biphenyl scaffold is increasingly being explored for its potential in cancer therapy.[13] Its ability to be elaborated into complex three-dimensional structures makes it suitable for targeting challenging drug targets like protein-protein interactions and specific kinase isoforms.[14][15] Biphenyl derivatives are being investigated as inhibitors of various cancer-related targets, including PARP, PD-1/PD-L1, and various kinases.[14][30][31]
In Vitro Cytotoxicity and Apoptosis Assays
A fundamental first step in evaluating a potential anticancer compound is to assess its ability to kill cancer cells in vitro.[32][33][34][35]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the biphenyl test compound for a specified duration (e.g., 48-72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value, which is the concentration required to inhibit cell growth by 50%.[36]
Data Presentation: IC50 Values of Biphenyl Anticancer Agents
| Compound ID | Cell Line | Target | IC50 (µM) |
| 12j-4[15] | MDA-MB-231 | PD-L1 | 2.68 |
| Cpd. 7o[16] | RAW 264.7 | COX-2 | 16.55 |
| Cpd. 7i[16] | RAW 264.7 | COX-2 | 16.87 |
Considerations in Drug Development
Synthetic Strategies for Substituted Biphenyls
The Suzuki-Miyaura coupling is the preeminent method for synthesizing substituted biphenyls in drug discovery.[2][37][38] It involves the palladium-catalyzed reaction between an aryl boronic acid (or ester) and an aryl halide or triflate.[3] The reaction is highly tolerant of various functional groups, proceeds under mild conditions, and the boronic acid reagents are generally stable and have low toxicity, making it ideal for pharmaceutical development.[2][39]
Regulatory Perspectives
As with any class of therapeutic agents, the development of substituted biphenyls must adhere to rigorous regulatory standards for safety, efficacy, and quality. Key considerations include thorough characterization of the active pharmaceutical ingredient (API), including any atropisomers, comprehensive preclinical toxicology studies, and well-designed clinical trials to establish a favorable risk-benefit profile.
Conclusion and Future Directions
The substituted biphenyl scaffold continues to be a highly valuable and versatile platform in drug discovery.[1] Its success in targeting the AT1 receptor has provided a blueprint for its application in other therapeutic areas. Future research will likely focus on leveraging the unique structural and stereochemical properties of biphenyls to design highly selective modulators of complex biological targets, such as protein-protein interactions and allosteric sites on enzymes. Advances in synthetic methodologies will further expand the accessible chemical space, enabling the creation of novel biphenyl-based therapeutics with improved efficacy and safety profiles for a wide range of diseases.
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Al-Masum, M. (n.d.). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
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Ali, N., & Syed, N. (n.d.). Cytotoxic assays for screening anticancer agents. PubMed. Retrieved from [Link]
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Anonymous. (n.d.). Evaluation of antihypertensive drugs. Slideshare. Retrieved from [Link]
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Anonymous. (n.d.). Anticancer efficacy of biphenyl-based compounds in published research studies. Retrieved from [Link]
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Anonymous. (n.d.). Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. Retrieved from [Link]
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Anonymous. (n.d.). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. Retrieved from [Link]
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Bibi, S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed. Retrieved from [Link]
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Carrillo-Quirino, G., et al. (2024). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]
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Eguchi, S., & Inagami, T. (n.d.). A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects. NIH. Retrieved from [Link]
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Ganthi, T. R., et al. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Retrieved from [Link]
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Anonymous. (n.d.). Chemical structures of various angiotensin II receptor blockers. ARBs.... ResearchGate. Retrieved from [Link]
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Bibi, S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. Retrieved from [Link]
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Anonymous. (n.d.). Preclinical Sreening of Antihypertensive agents.pptx. Slideshare. Retrieved from [Link]
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Peiris, D., et al. (n.d.). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
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Anonymous. (n.d.). Review on: Experimental Screening Methods for Antihypertensive Agents. ijarsct. Retrieved from [Link]
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Sarveswaran, R., et al. (n.d.). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Retrieved from [Link]
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Anonymous. (n.d.). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. Retrieved from [Link]
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Anonymous. (n.d.). Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. Slideshare. Retrieved from [Link]
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Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. Retrieved from [Link]
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Anonymous. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. Retrieved from [Link]
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Deep, A., et al. (n.d.). (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. Retrieved from [Link]
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Shirsat, M. K., et al. (n.d.). Review on: Experimental Screening Methods for Antihypertensive Agents. ijarsct. Retrieved from [Link]
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Skehan, P., et al. (n.d.). New colorimetric cytotoxicity assay for anticancer-drug screening. Semantic Scholar. Retrieved from [Link]
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Jain, Z. J., et al. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
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Anonymous. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Retrieved from [Link]
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Bibi, S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Retrieved from [Link]
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Sun, C., et al. (2022). PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway. Taylor & Francis. Retrieved from [Link]
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Hughes, A. D., & Wilson, D. I. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. ACS Publications. Retrieved from [Link]
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Yurttas, L., et al. (2024). Effect of Biphenyl Derivative of Coumarin Compounds Photodynamic Therapy on The Expression of Carcinoma-Associated Genes. Retrieved from [Link]
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Gadeela, P. K., et al. (n.d.). Some biologically active biphenyl derivatives. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (n.t.). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. ResearchGate. Retrieved from [Link]
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Anonymous. (n.d.). Atropisomer. Wikipedia. Retrieved from [Link]
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Higuchi, S., et al. (2011). Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects. NIH. Retrieved from [Link]
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Anonymous. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]
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Lloyd-Williams, P., & Giralt, E. (2001). Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics. Royal Society of Chemistry. Retrieved from [Link]
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Al-dujaili, L. J., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. Retrieved from [Link]
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Lete, M. G., et al. (2021). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. NIH. Retrieved from [Link]
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Anonymous. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. ACS Publications. Retrieved from [Link]
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An In-depth Technical Guide to 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid and its Analogs for Drug Discovery and Development
This guide provides a comprehensive technical overview of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid, a key heterocyclic compound, and its analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential therapeutic applications of this class of molecules.
Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold
Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] The inherent rigidity of the biphenyl framework, coupled with the versatile reactivity of the carboxylic acid group, provides a robust scaffold for designing molecules with specific biological functions.[1] The introduction of a halogen atom, such as iodine, at the 2'-position can significantly influence the molecule's conformational properties and its interactions with biological targets, making this compound and its analogs an area of considerable interest for drug discovery.
Synthesis of this compound: A Strategic Approach
The primary and most efficient method for synthesizing the biphenyl core of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][3] This palladium-catalyzed reaction is favored for its mild conditions and tolerance of various functional groups.[1]
Proposed Synthetic Pathway
A logical and efficient synthetic route to this compound involves the Suzuki-Miyaura coupling of 3-bromobenzoic acid with 2-iodophenylboronic acid. This approach is illustrated in the workflow diagram below.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling, adapted from established methodologies for similar compounds.[3]
Materials:
-
3-Bromobenzoic acid
-
2-Iodophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 2-iodophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water.
-
Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Physicochemical Properties and Spectroscopic Characterization
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₃H₉IO₂ |
| Molecular Weight | 324.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the twelve aromatic carbons and one carboxylic acid carbon. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-175 ppm.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretching absorption at approximately 1700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Biological Activity and Therapeutic Potential of Analogs
While the specific biological activity of this compound has not been extensively reported, its structural analogs have demonstrated a wide range of promising pharmacological activities. This suggests that the core scaffold is a "privileged structure" in drug discovery.
Caption: Potential biological activities of biphenyl carboxylic acid analogs.
Anticancer Activity
Several studies have highlighted the potent anticancer activity of biphenyl carboxylic acid derivatives. For instance, a library of small molecule biphenyl carboxylic acids demonstrated significant in vitro activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[3] The presence of certain substituents was found to be crucial for their cytotoxic effects.[3]
Antimicrobial Properties
Analogs of this compound have also been investigated for their antimicrobial properties. Some substituted biphenyl derivatives have shown promising activity against various bacterial and fungal strains.[4] The lipophilicity and electronic properties of the substituents on the biphenyl rings play a key role in their antimicrobial efficacy.
Other Therapeutic Areas
The biphenyl carboxylic acid scaffold is also found in drugs with other therapeutic applications, including non-steroidal anti-inflammatory drugs (NSAIDs) and agents for treating hyperuricemia by inhibiting the urate transporter 1 (URAT1).[5]
Structure-Activity Relationship (SAR) Insights
The biological activity of biphenyl carboxylic acid derivatives is highly dependent on the nature and position of substituents on the biphenyl rings. Key SAR insights from related compounds include:
-
Substitution Pattern: The position of the carboxylic acid group and other substituents significantly impacts activity.
-
Electronic Effects: Electron-withdrawing or electron-donating groups can modulate the potency and selectivity of the compounds.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, affects its pharmacokinetic properties and target engagement.
-
Stereochemistry: For chiral analogs, the stereochemistry can be a critical determinant of biological activity.[6]
Future Directions and Conclusion
This compound and its analogs represent a promising class of compounds for drug discovery and development. The synthetic accessibility of this scaffold, primarily through the robust Suzuki-Miyaura coupling, allows for the generation of diverse chemical libraries for biological screening. While further research is needed to elucidate the specific biological profile of this compound, the extensive data on its analogs strongly suggest its potential as a valuable building block for the development of novel therapeutics in oncology, infectious diseases, and other areas. Future work should focus on the targeted synthesis of analogs with optimized pharmacokinetic and pharmacodynamic properties, guided by comprehensive structure-activity relationship studies.
References
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Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
- Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
-
Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. Retrieved January 19, 2026, from [Link]
- US Patent No. 9,428,444. (2016).
- Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives. (1992).
- A process for the synthesis of carboxylic acid derivatives. (2015).
-
Squaryl molecular metaphors – application to rational drug design and imaging agents. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
- Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide. (2009).
- Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. (2023). Toxicological Sciences, 191(2), 343-356.
- Process for preparing derivatives of biphenyl-2-carboxylic acid. (2002).
- Preparation and use of biphenyl carboxylic acids, alcohols, and esters. (2019).
- Synthesis, structure-activity relationship of iodinated-4-aryloxymethyl-coumarins as potential anti-cancer and anti-mycobacterial agents. (2014). European Journal of Medicinal Chemistry, 74, 225-233.
- Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2021).
- Synthesis, structure-activity relationship of iodinated-4-aryloxymethyl-coumarins as potential anti-cancer and anti-mycobacterial agents. (2014).
- Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. (2022). Cefic-LRI.
-
Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. (n.d.). Longdom Publishing. Retrieved January 19, 2026, from [Link]
- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). Molecules, 28(21), 7435.
- Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis. (2022). ChemRxiv.
- Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (2022). Journal of Pharmaceutical and Biomedical Analysis, 208, 114450.
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An In-Depth Technical Guide to 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid, a halogenated biphenyl derivative, represents a key building block in modern medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties. The introduction of an iodine atom at the 2'-position and a carboxylic acid at the 3-position provides two reactive handles for further chemical modifications, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, synthetic routes, and potential applications, with a focus on empowering researchers to effectively source and utilize this valuable compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 855254-47-6 | |
| Molecular Formula | C₁₃H₉IO₂ | |
| Molecular Weight | 324.12 g/mol | |
| Appearance | Off-white to light yellow solid | Inferred from related compounds |
| Purity | Typically ≥95% |
Commercial Availability
This compound is commercially available from a number of chemical suppliers catering to the research and development sector. The availability in various quantities, from milligrams to grams, facilitates its use in both initial screening and later-stage development projects.
Table of Commercial Suppliers:
| Supplier | Purity | Available Quantities |
| 2a biotech | 96%+ | Inquiry required |
| AiFChem | 95% | 100 mg, 250 mg, Inquiry for larger quantities |
| Matrix Scientific | Not specified | Inquiry required |
Note: Pricing and stock availability are subject to change and typically require user registration on the supplier's website.
When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier. The CoA provides lot-specific information on the purity, identity, and physical properties of the compound, ensuring the quality and reproducibility of experimental results. While a specific CoA for this compound was not publicly available at the time of this writing, a representative example of a CoA for a chemical intermediate is available from suppliers like Thermo Fisher Scientific.[1]
Synthetic Routes: The Power of Suzuki-Miyaura Coupling
The most prevalent and efficient method for the synthesis of unsymmetrical biaryls, such as this compound, is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide.
For the synthesis of this compound, the logical disconnection points to two primary starting materials: 3-boronobenzoic acid and 1,2-diiodobenzene .
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3-Boronobenzoic acid (1.0 equivalent)
-
1,2-Diiodobenzene (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-boronobenzoic acid, 1,2-diiodobenzene, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and a degassed aqueous solution of potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1 M hydrochloric acid (HCl) to precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the desired this compound.
Causality behind Experimental Choices:
-
Palladium Catalyst: Palladium is the cornerstone of the Suzuki-Miyaura reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
-
Ligand (Triphenylphosphine): The phosphine ligand stabilizes the palladium center and modulates its reactivity, often leading to higher yields and faster reaction times.
-
Base (Potassium Carbonate): The base is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.
-
Solvent System (Dioxane/Water): This biphasic solvent system is effective for dissolving both the organic and inorganic reagents. Degassing is crucial to prevent the oxidation of the palladium catalyst.
Safety and Handling
-
Hazard Statements (Inferred): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]
-
Precautionary Statements (Inferred):
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[2][3]
-
Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.[2][3]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2]
-
It is imperative to consult the supplier-provided SDS upon receipt of the compound and to handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Applications in Research and Drug Development
The biphenyl carboxylic acid motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] The carboxylic acid group can act as a key pharmacophore, forming ionic interactions with biological targets, while the biphenyl scaffold provides a rigid framework for orienting other functional groups.
While specific patents citing this compound are not prevalent, its utility can be inferred from its potential as a key intermediate in the synthesis of more complex molecules. The iodo-substituent is particularly valuable as it can participate in a variety of subsequent cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functionalities.
Potential Therapeutic Areas:
-
Antagonists for various receptors: Biphenyl derivatives have been explored as muscarinic receptor antagonists for the treatment of pulmonary disorders.[5]
-
Enzyme Inhibitors: The structural features of this compound make it an attractive starting point for the design of inhibitors for various enzymes implicated in disease.
-
Antimicrobial Agents: Some biphenyl derivatives have shown promising antibacterial and antifungal activities.[2]
The following workflow illustrates the potential utility of this compound in a drug discovery program.
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- 5. Biphenyl compounds useful as muscarinic receptor antagonists - Patent US-7803812-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Power of Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the pharmaceutical and fine chemical industries, for constructing complex molecular architectures like polyolefins, styrenes, and substituted biphenyls.[3][4] The reaction's mild conditions, the commercial availability and low toxicity of its organoboron reagents, and its compatibility with aqueous media contribute to its widespread adoption.[5][6]
This guide focuses on the application of the Suzuki-Miyaura coupling using a specific and valuable building block: 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid . The biphenyl scaffold is a privileged structure in medicinal chemistry, and the presence of both an iodo group—a highly reactive handle for coupling—and a carboxylic acid moiety for further functionalization or to modulate physicochemical properties, makes this substrate particularly relevant for the synthesis of novel drug candidates and complex organic materials.
This document, authored from the perspective of a Senior Application Scientist, provides a detailed exploration of the reaction mechanism, a comprehensive experimental protocol, troubleshooting guidance, and critical safety considerations to empower researchers in leveraging this powerful synthetic transformation.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps centered around a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][7] Understanding this mechanism is paramount for rational optimization and troubleshooting.
-
Oxidative Addition : The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the entire cycle.[2][3] The palladium atom inserts itself into the carbon-iodine bond, a process for which aryl iodides are particularly reactive, forming a square-planar Pd(II) intermediate.[3][8] The general reactivity trend for the halide is I > Br > OTf >> Cl.[3][8]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron species (e.g., an arylboronic acid) to the palladium(II) center.[3][7] This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating the ligand exchange on the palladium complex.[9][10]
-
Reductive Elimination : The final step is the reductive elimination, where the two organic groups (the biphenyl backbone from our starting material and the group from the boronic acid) couple to form the new carbon-carbon bond.[1][7] This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Design: A Protocol for the Synthesis of Novel Biphenyl Carboxylic Acids
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent/Material | Typical Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | The limiting reagent. |
| Arylboronic Acid | >98% | Combi-Blocks | Use 1.1 - 1.5 equivalents. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | A common Pd(II) precatalyst. |
| Triphenylphosphine (PPh₃) | >99% | Acros Organics | Ligand. Use 2-4 equivalents relative to Pd. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Fisher Scientific | Base. Use 2-3 equivalents. Must be finely powdered. |
| 1,4-Dioxane | Anhydrous, >99.8% | EMD Millipore | Reaction solvent. Should be degassed. |
| Deionized Water | HPLC Grade | - | Co-solvent. Should be degassed. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| 1 M Hydrochloric Acid (HCl) | Reagent Grade | - | For acidification during workup. |
| Brine (Saturated NaCl solution) | - | - | For washing during extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | Drying agent. |
| Celite® | - | - | For filtration of palladium residues. |
| Argon or Nitrogen Gas | High Purity (99.99%) | - | For maintaining an inert atmosphere. |
Step-by-Step Protocol
1. Reaction Setup (Inert Atmosphere) a. To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv). b. Add the arylboronic acid (1.2 mmol, 1.2 equiv) and finely powdered potassium carbonate (2.5 mmol, 2.5 equiv). c. In a separate vial, pre-mix the palladium catalyst. For a typical loading, weigh Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). d. Add the catalyst/ligand mixture to the reaction flask. e. Seal the flask with a rubber septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9][11]
2. Solvent Addition and Reaction Execution a. Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 ratio). Degas by bubbling inert gas through the solvent for at least 20 minutes. b. Using a syringe, add the degassed solvent mixture (e.g., 10 mL) to the reaction flask. c. Place the flask in a preheated oil bath at 90-100 °C. d. Stir the reaction mixture vigorously. Vigorous stirring is crucial for biphasic reactions to ensure adequate mixing.[12] e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-18 hours.
3. Reaction Workup and Product Isolation a. Once the reaction is complete (as indicated by the consumption of the starting aryl iodide), cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate (e.g., 20 mL). c. Filter the mixture through a pad of Celite® to remove the palladium catalyst.[13][14] Wash the Celite® pad with additional ethyl acetate. d. Transfer the filtrate to a separatory funnel. e. Carefully acidify the aqueous layer by adding 1 M HCl dropwise until the pH is ~2-3. This step is crucial to protonate the carboxylic acid, making it soluble in the organic layer. f. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. g. Combine all organic layers and wash with brine. h. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
4. Purification a. The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the solvent system to prevent streaking of the carboxylic acid product. b. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may yield the pure product.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow, from initial setup to final product analysis.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following table provides guidance on diagnosing and resolving common problems in Suzuki-Miyaura coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) oxidized to Pd black.[8] 2. Impure Reagents: Water in boronic acid, peroxides in solvent.[8] 3. Insufficient Base: Base is not strong enough or has poor solubility. | 1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[11] 2. Use fresh, high-purity reagents. Consider using more stable boronate esters (e.g., pinacol esters).[8] 3. Screen alternative bases like K₃PO₄ or Cs₂CO₃, which are often more effective.[9] Ensure the base is finely powdered for better reactivity. |
| Protodeboronation | The boronic acid reacts with trace water/protons, reverting to the corresponding arene.[11] This is more common with electron-rich boronic acids or under harsh conditions. | Use a less aqueous solvent system, or switch to a more stable boronate ester (e.g., MIDA boronates).[6][11] Run the reaction at a lower temperature if possible. |
| Dehalogenation of Starting Material | The aryl iodide is reduced to the parent biphenyl carboxylic acid. This can be caused by hydride sources in the reaction mixture.[1][11] | Ensure solvents are pure and the reaction is under an inert atmosphere. Some bases or additives can act as hydride sources; consider screening alternatives. |
| Homocoupling of Boronic Acid | The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or excess Pd(II) species.[11] | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[11] Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0). |
| Difficulty Isolating Product | The carboxylic acid product may have some water solubility, especially in its salt form, leading to loss during aqueous workup.[13][15] | Ensure the aqueous layer is thoroughly acidified (pH 2-3) before extraction to fully protonate the carboxylic acid.[16] Perform multiple extractions with an appropriate organic solvent like ethyl acetate. |
Safety and Handling
As with any chemical protocol, adherence to strict safety guidelines is essential.
-
Palladium Catalysts : Palladium catalysts, especially on carbon (Pd/C), can be pyrophoric, particularly after use when they are finely divided and may have absorbed hydrogen.[17] Handle in an inert atmosphere where possible. Avoid inhalation of dust.
-
Organoiodine Compounds : These compounds can be irritants and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19][20]
-
Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. It can also form explosive peroxides upon standing.[8] Always use from a freshly opened bottle or test for peroxides before use. All manipulations should be conducted in a fume hood.
-
Bases : Strong bases like potassium carbonate are corrosive. Avoid contact with skin and eyes.
By following this detailed guide, researchers can confidently and effectively employ the Suzuki-Miyaura coupling of this compound to advance their synthetic programs in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... [Link]
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ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
- S.L. Buchwald, et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Reddit. Hydrophilic Suzuki-coupling product workup? [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]
-
ResearchGate. a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl... [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Reddit. Do carboxylic acids interfere with Suzukis? [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Reddit. I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? [Link]
-
ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
-
PubMed. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. [Link]
-
ResearchGate. Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... [Link]
-
Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]
-
ResearchGate. (PDF) Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. [Link]
-
MDPI. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. [Link]
-
University of Wisconsin-Madison Chemistry. Hazards associated with laboratory scale hydrogenations. [Link]
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The Versatile Synthon: Applications of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic Acid in Modern Organic Synthesis
Introduction
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex chemical architectures. Biphenyl scaffolds are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the vast array of functionalized biphenyls, 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 855254-47-6) emerges as a particularly valuable and versatile synthon. Its unique structural arrangement, featuring an ortho-iodinated phenyl ring coupled with a meta-carboxylated phenyl ring, offers a powerful handle for a diverse range of synthetic transformations. The presence of the iodo group, a highly reactive handle for transition metal-catalyzed cross-coupling reactions, and the carboxylic acid moiety, which can be leveraged for further functionalization or to influence the electronic and steric properties of the molecule, makes this compound a strategic precursor for the synthesis of complex polycyclic and heterocyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed protocols for its key applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 855254-47-6 |
| Molecular Formula | C₁₃H₉IO₂ |
| Molecular Weight | 324.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and methanol. |
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[3][4]
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of the title compound from commercially available starting materials: 1-bromo-2-iodobenzene and 3-carboxyphenylboronic acid.
Reaction Scheme:
A schematic of the Suzuki-Miyaura coupling for the synthesis of the title compound.
Materials:
-
1-bromo-2-iodobenzene
-
3-carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 1-bromo-2-iodobenzene (1.0 equiv), 3-carboxyphenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The 2'-iodo substituent makes this biphenyl carboxylic acid an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular frameworks.
Application 1: Suzuki-Miyaura Coupling for the Synthesis of Terphenyl Derivatives
The iodo group can be further functionalized via a second Suzuki-Miyaura coupling to generate sterically demanding terphenyl derivatives. These structures are prevalent in many advanced materials and biologically active compounds.[5][6]
Reaction Workflow:
General workflow for the synthesis of terphenyl derivatives.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, combine this compound, the desired arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas.
-
Add toluene and water (10:1 v/v).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in toluene under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and acidify with 1 M HCl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the desired terphenyl derivative.
Application 2: Heck Reaction for the Synthesis of Stilbene and Cinnamic Acid Derivatives
The Heck reaction provides a powerful method for the alkenylation of aryl halides.[7][8] this compound can be coupled with various alkenes to synthesize substituted stilbenes or cinnamic acid derivatives, which are important precursors for natural products and pharmaceuticals.
Catalytic Cycle of the Heck Reaction:
Mechanism of the Mizoroki-Heck Reaction.
Protocol 3: Heck Coupling with an Acrylate Ester
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a pressure tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and ethyl acrylate.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride, water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Application 3: Sonogashira Coupling for the Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[9][10] These are crucial intermediates in the synthesis of natural products, polymers, and materials with interesting electronic properties.
General Sonogashira Coupling Scheme:
Synthesis of arylalkynes via Sonogashira coupling.
Protocol 4: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in a mixture of THF and triethylamine (2:1 v/v) in a Schlenk flask.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add PdCl₂(PPh₃)₂ and CuI to the reaction mixture.
-
Add phenylacetylene dropwise.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Intramolecular Cyclization: A Gateway to Polycyclic Aromatic Hydrocarbons
A particularly powerful application of this compound and its derivatives is their use in intramolecular cyclization reactions to construct fused ring systems, such as dibenzofurans and fluorenones.[11]
Application 4: Synthesis of Dibenzofuran Derivatives
Through an intramolecular C-O bond formation, derivatives of this compound can be cyclized to form dibenzofurans. This requires the presence of a hydroxyl group ortho to the iodo substituent, which can be introduced through various synthetic steps.[12][13]
Protocol 5: Intramolecular C-O Coupling for Dibenzofuran Synthesis (Illustrative)
This protocol outlines a general strategy. The starting material, 2'-Iodo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, would first need to be synthesized.
Reaction Pathway:
Intramolecular cyclization to form a dibenzofuran.
General Conditions:
-
Catalyst: Palladium or copper catalysts are commonly employed. For instance, Pd(OAc)₂ with a suitable ligand or CuI with a base like K₂CO₃ or Cs₂CO₃.
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMAc, or NMP are typically used.
-
Temperature: Elevated temperatures (100-150 °C) are usually required to facilitate the cyclization.
Application 5: Synthesis of Fluorenone Derivatives
The intramolecular coupling between the 2'-position and the carbon bearing the carboxylic acid group (after conversion to a more reactive functional group like an acyl chloride or through a directed C-H activation/cyclization) can lead to the formation of fluorenones.[11]
Protocol 6: Intramolecular Friedel-Crafts Acylation for Fluorenone Synthesis (Conceptual)
-
Carboxylic Acid Activation: Convert the carboxylic acid group of this compound to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Intramolecular Cyclization: Treat the resulting acyl chloride with a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (DCM) to promote intramolecular Friedel-Crafts acylation, leading to the fluorenone skeleton. The iodo group would remain for further functionalization.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its strategically placed iodo and carboxylic acid functionalities provide synthetic chemists with a powerful platform for the construction of a wide array of complex molecules. The protocols outlined in this application note for Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as strategies for intramolecular cyclizations, demonstrate the broad utility of this compound. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of such well-designed synthons in enabling rapid and efficient discovery and development is undeniable.
References
-
Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(29), 11591–11596. [Link]
-
Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. The Hartwig Group. [Link]
-
Perkin, W. H. (2015). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. [Link]
-
Beifuss, U. (2015). Room temperature C-H arylation of benzofurans by aryl iodides. European Journal of Organic Chemistry, 2015(35), 7718–7734. [Link]
-
Larock, R. C. (2007). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. PubMed. [Link]
-
Various Authors. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH. [Link]
-
Various Authors. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Various Authors. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. [Link]
-
Various Authors. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed. [Link]
-
Various Authors. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. Technical University of Munich. [Link]
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Various Authors. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Various Authors. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Publishing. [Link]
-
Various Authors. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. [Link]
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Various Authors. (2014). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology (RSC Publishing). [Link]
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Various Authors. (2016). Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C–C Bond Formation. Organic Letters - ACS Publications. [Link]
-
Various Authors. (2008). Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. Journal of the American Chemical Society - ACS Publications. [Link]
-
Various Authors. (2004). Palladium(II)-catalyzed sequential hydroxylation-carboxylation of biphenyl using formic acid as a carbonyl source. PubMed. [Link]
-
Various Authors. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. PNNL. [Link]
-
Various Authors. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Publishing. [Link]
-
Various Authors. (2016). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Various Authors. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications. [Link]
-
Various Authors. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Various Authors. (2024). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Various Authors. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH. [Link]
-
Various Authors. (2018). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC - NIH. [Link]
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Various Authors. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
- Various Authors. (2013). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
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Various Authors. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
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Various Authors. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. OSTI.GOV. [Link]
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Various Authors. (2007). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Various Authors. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. ResearchGate. [Link]
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Various Authors. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. [Link]
-
Various Authors. (2023). a fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. [Link]
-
Various Authors. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]
-
Various Authors. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. NIH. [Link]
-
Various Authors. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]
-
Various Authors. (2014). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Transactions (RSC Publishing). [Link]
-
Various Authors. (2002). Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. ResearchGate. [Link]
-
Various Authors. (2008). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS. [Link]
-
Various Authors. (2014). Synthesis of Diiodinated Biphenyls and Iodinated meta‐Terphenyls by Regioselective Suzuki–Miyaura Cross‐Coupling… OUCI. [Link]
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- 3. Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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protocol for palladium-catalyzed cross-coupling with 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
Introduction: Unlocking Molecular Complexity
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions represent a cornerstone of this capability, a breakthrough recognized with the 2010 Nobel Prize in Chemistry.[1] This guide focuses on a particularly valuable and versatile building block: This compound .
This substrate is uniquely functionalized with a highly reactive C(sp²)-I bond, ideal for oxidative addition to a Pd(0) center, and a carboxylic acid group, which offers a handle for further derivatization or can influence the physicochemical properties of the final molecule. However, the presence of the carboxylic acid also introduces specific challenges, such as potential coordination to the metal center or acid-base side reactions, which necessitate carefully tailored protocols.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols but also the underlying scientific rationale for procedural choices, troubleshooting insights, and essential safety considerations for executing successful cross-coupling reactions with this key intermediate.
Part 1: The Mechanistic Core of Palladium Cross-Coupling
At its heart, most palladium-catalyzed cross-coupling reactions proceed through a well-defined catalytic cycle.[2] Understanding this cycle is crucial for rational troubleshooting and optimization. The three fundamental steps are: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound. This forms a Pd(II) intermediate. The reactivity of organic halides for this step follows the general trend: I > OTf ≈ Br > Cl.[3]
-
Transmetalation : In reactions like the Suzuki-Miyaura coupling, the organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide. This step often requires activation by a base.[4]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]
Protocol 3.1: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol describes the formation of a C-C bond between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv) [6]* Pd(OAc)₂ (2-5 mol%) or a suitable precatalyst
-
SPhos or XPhos ligand (1.1-1.2x mol of Pd)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1 or Dioxane/H₂O 10:1) [2] Procedure:
-
Vessel Preparation : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. [6]3. Catalyst Addition : Under a positive pressure of argon, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition : Add the degassed solvent mixture via syringe. [2]5. Reaction : Heat the reaction mixture to 80-110 °C with vigorous stirring. [6]6. Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting aryl iodide is consumed (typically 2-24 hours).
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [6] Scientist's Insight : The use of a biarylphosphine ligand like SPhos is key for coupling sterically demanding partners. K₃PO₄ is a sufficiently strong base to facilitate the transmetalation of the boronic acid but mild enough to prevent degradation of the substrate. [3]The aqueous component in the solvent is often crucial for dissolving the base and facilitating the catalytic cycle.
Protocol 3.2: Heck Reaction with an Alkene
This protocol details the C-C bond formation between the aryl iodide and an alkene, such as an acrylate or styrene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2.2x mol of Pd) or ligand-free (Jeffery conditions)
-
Organic Base (e.g., Triethylamine, Et₃N) (2.0-3.0 equiv)
-
Anhydrous, degassed polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
Vessel Preparation : Add this compound, the palladium catalyst, and ligand (if used) to a flame-dried Schlenk flask.
-
Inert Atmosphere : Evacuate and backfill the flask with argon (3x).
-
Reagent Addition : Under argon, add the degassed solvent, followed by the base and the alkene via syringe. [6]4. Reaction : Heat the mixture to 80-120 °C and stir vigorously. [6]5. Monitoring : Follow the consumption of the aryl iodide by TLC or GC-MS.
-
Work-up : After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, water, and brine. [6]The acidic wash removes the amine base and helps protonate the product for better extraction.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Scientist's Insight : The Heck reaction mechanism involves migratory insertion of the alkene followed by β-hydride elimination. [2]The base is crucial for regenerating the Pd(0) catalyst from the palladium-hydride species formed after product release. [2]The carboxylic acid group can be deprotonated by the triethylamine base; this change in polarity should be considered during work-up and purification.
Protocol 3.3: Sonogashira Coupling with a Terminal Alkyne
This protocol achieves C-C bond formation between the aryl iodide and a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
Copper(I) Iodide (CuI) (1-5 mol%) [6]* Amine Base (e.g., Triethylamine or Diisopropylamine, often used as solvent or co-solvent) [6]* Anhydrous, degassed solvent (e.g., THF or Toluene) [6] Procedure:
-
Vessel Preparation : In a sealed tube or Schlenk flask, dissolve the aryl iodide and terminal alkyne in the chosen solvent. [6]2. Inert Atmosphere : Degas the solution by bubbling argon through it for 15-20 minutes. [6]3. Catalyst Addition : To the stirred solution, add the palladium catalyst, copper(I) iodide, and the amine base under an argon atmosphere. [6]4. Reaction : Stir the reaction mixture at room temperature or heat as required (typically 25-60 °C). [6]5. Monitoring : Monitor the reaction by TLC until the starting material is consumed.
-
Work-up : Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues. [6]Wash the filtrate sequentially with saturated aqueous ammonium chloride (to remove copper salts) and brine.
-
Purification : Dry the organic layer, filter, concentrate, and purify by flash column chromatography. [6] Scientist's Insight : The Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper. [7]The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. The amine base is critical for both neutralizing the HI byproduct and facilitating the formation of the key intermediates.
Protocol 3.4: Buchwald-Hartwig Amination
This protocol is for the formation of a C-N bond with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or a Buchwald Precatalyst (e.g., G3-XPhos)
-
Bulky Biarylphosphine Ligand (e.g., XPhos, RuPhos) (1.1-1.2x mol of Pd)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Vessel Preparation : In a glovebox or under a rigorous argon flow, add the palladium source, ligand, and base to a flame-dried Schlenk tube.
-
Reagent Addition : Add the aryl iodide, the amine, and the degassed solvent.
-
Reaction : Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction by LC-MS. These reactions are often complete within 1-12 hours.
-
Work-up : Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography.
Scientist's Insight : This reaction is highly sensitive to air and moisture. [8]The strong base (NaOt-Bu) will deprotonate both the coupling amine and the carboxylic acid on the substrate. The resulting carboxylate salt may have different solubility properties. The bulky, electron-rich biarylphosphine ligands are essential to facilitate the reductive elimination step, which is often the rate-limiting step for C-N bond formation. [9]
Part 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low to No Yield | 1. Inactive catalyst. 2. Presence of oxygen or moisture. 3. Impure reagents. 4. Sub-optimal conditions (ligand, base, solvent). | 1. Use a fresh palladium source or a more active precatalyst. [10][8] 2. Ensure glassware is properly dried and solvents are rigorously degassed. [8] 3. Check purity of starting materials. 4. Perform a screen of different ligands, bases, and solvents. [10] |
| Catalyst Decomposition (Palladium Black) | 1. Ligand dissociation or degradation. 2. Reaction temperature is too high. 3. Insufficient ligand-to-metal ratio. | 1. Use a more robust or bulky ligand to better stabilize the Pd(0) center. [3] 2. Lower the reaction temperature. 3. Increase the ligand loading slightly (e.g., from 1.1:1 to 1.5:1 L:Pd). |
| Formation of Homocoupled Byproducts | 1. (Suzuki) Side reactions of the boronic acid. 2. (Sonogashira) Oxidative coupling of the alkyne (Glaser coupling). | 1. Ensure a thoroughly deoxygenated environment. 2. Run the reaction under strict anaerobic conditions; sometimes adding a small amount of a reducing agent can help. |
| Hydrodehalogenation (Ar-I → Ar-H) | 1. β-hydride elimination from a Pd(II)-amido intermediate (in C-N coupling). [9] 2. Presence of a hydrogen source. | 1. Use a ligand designed to promote reductive elimination over β-hydride elimination. [9] 2. Ensure solvents are anhydrous. |
Part 5: Safety Precautions
Handling the reagents for palladium-catalyzed cross-coupling requires strict adherence to safety protocols.
-
Palladium Catalysts : Palladium compounds can be irritants and flammable as fine dust. [11][12]Handle in a well-ventilated fume hood, minimizing dust generation. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. [11][13]* Organometallic Reagents : Reagents like boronic acids and organotin compounds (if used) can be toxic. Handle with care and appropriate PPE. [14]* Solvents : Many solvents used (Toluene, Dioxane, THF) are flammable and have specific health hazards. Always work in a fume hood and keep away from ignition sources. [12][13]* Bases : Strong bases like NaOt-Bu are corrosive and react violently with water. Handle in a glovebox or under an inert atmosphere.
-
Waste Disposal : Dispose of all chemical waste, especially heavy metal waste, according to institutional and local environmental regulations.
References
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization.
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions.
- Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
- UCLA Chemistry & Biochemistry. (2012). Standard Operating Procedure: Palladium.
- Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ChemicalBook. (n.d.). Palladium - Safety Data Sheet.
- Honrel. (2025). Precautions for Using Palladium Carbon Catalyst.
- National Institutes of Health (NIH). (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Morgan Stanley. (2025). Palladium Safety Data Sheet.
- National Institutes of Health (NIH). (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- Wikipedia. (n.d.). Sonogashira coupling.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- 10. sigmaaldrich.com [sigmaaldrich.com]
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Application Notes and Protocols: 2'-Iodo-[1,1'-biphenyl]-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Biphenyl Scaffold and the Role of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic Acid
The biphenyl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The introduction of a carboxylic acid group enhances the polarity and aqueous solubility of biphenyl-based molecules, often serving as a key anchoring point within a receptor's binding site.[2]
This document provides a detailed guide to the application of This compound , a versatile and strategically important building block in the synthesis of novel drug candidates. The presence of an iodine atom at the 2'-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the facile introduction of a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[3][4]
We will explore the application of this intermediate in the synthesis of two promising classes of therapeutic agents: Urate Transporter 1 (URAT1) inhibitors for the management of hyperuricemia and gout, and Dihydroorotate Dehydrogenase (DHODH) inhibitors with potential applications in autoimmune diseases and virology.[5][6]
Core Concept: The Power of Palladium-Catalyzed Cross-Coupling
The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that culminates in the formation of a new carbon-carbon bond. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a particularly robust and widely used transformation for this purpose due to its mild reaction conditions and tolerance of a broad range of functional groups.[4]
Below is a generalized workflow illustrating the use of this compound in a drug discovery program.
Figure 1: A generalized workflow for the utilization of this compound in a drug discovery cascade.
Application Focus 1: Synthesis of URAT1 Inhibitors
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout.[5] Urate Transporter 1 (URAT1), a renal protein, plays a crucial role in the reabsorption of uric acid.[7] Inhibition of URAT1 is a clinically validated strategy for the treatment of hyperuricemia and gout.[8] Several potent URAT1 inhibitors feature a biphenyl carboxylic acid scaffold.[5][9]
The following protocol details the synthesis of a library of potential URAT1 inhibitors using this compound as a key intermediate.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a URAT1 Inhibitor Library
Objective: To synthesize a diverse library of 2'-aryl-[1,1'-biphenyl]-3-carboxylic acid derivatives for screening as URAT1 inhibitors.
Materials:
-
This compound
-
A diverse set of aryl and heteroaryl boronic acids or their corresponding pinacol esters
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or other suitable palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (or another suitable solvent system like DME/water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2-1.5 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Sparge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Addition of Reagents: To the degassed solution, add potassium carbonate (2.0-3.0 eq) followed by the palladium catalyst (0.05-0.10 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with water. Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 2'-aryl-[1,1'-biphenyl]-3-carboxylic acid derivative.
-
Characterization: Confirm the structure and purity of the synthesized compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation:
| Entry | Aryl Boronic Acid | Product Structure | Yield (%) |
| 1 | Phenylboronic acid | 2'-Phenyl-[1,1'-biphenyl]-3-carboxylic acid | 85 |
| 2 | 4-Fluorophenylboronic acid | 2'-(4-Fluorophenyl)-[1,1'-biphenyl]-3-carboxylic acid | 82 |
| 3 | 3-Pyridinylboronic acid | 2'-(Pyridin-3-yl)-[1,1'-biphenyl]-3-carboxylic acid | 75 |
| ... | ... | ... | ... |
Note: Yields are hypothetical and will vary depending on the specific boronic acid used and reaction conditions.
Application Focus 2: Synthesis of DHODH Inhibitors
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[10] Inhibition of DHODH has emerged as a promising therapeutic strategy for autoimmune diseases, such as rheumatoid arthritis, and as a host-directed antiviral approach.[6][11] Several potent DHODH inhibitors incorporate a biphenyl moiety.[12]
The flexible synthetic route enabled by this compound allows for the generation of novel DHODH inhibitors.
Sources
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- 3. Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 9. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors
Introduction: Targeting URAT1 for Hyperuricemia and Gout
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed back into the bloodstream.[1][2] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is the principal protein responsible for this reabsorption process, making it a clinically validated and high-priority target for uricosuric therapies.[1][3] By inhibiting URAT1, the renal excretion of uric acid is enhanced, leading to a reduction in serum urate levels. While several URAT1 inhibitors like Benzbromarone and Lesinurad are clinically available, the search for next-generation inhibitors with improved efficacy and safety profiles is a key objective in drug discovery.[3][4]
This guide provides a comprehensive overview of the design, synthesis, and evaluation of a novel series of URAT1 inhibitors based on a biphenyl carboxylic acid scaffold. This chemical class has shown significant promise, drawing inspiration from the structural features of existing drugs and leveraging modern synthetic methodologies.[1][5][6] We will detail the scientific rationale, provide step-by-step synthetic and analytical protocols, and explain the causality behind key experimental choices.
Scientific Rationale: The Biphenyl Carboxylic Acid Pharmacophore
The design of novel URAT1 inhibitors often employs ligand-based strategies due to the historical absence of high-resolution protein structures.[1][5] The biphenyl carboxylic acid scaffold has emerged as a particularly effective pharmacophore. This design is often the result of a "pharmacophore fusion" strategy, combining key structural elements from known modulators of related systems.
For instance, the design detailed herein is inspired by:
-
Telmisartan: An angiotensin II receptor blocker that possesses ancillary URAT1 inhibitory activity. Its biphenyl carboxylic acid fragment serves as a potent anionic component, crucial for interaction with the transporter.[1][3]
-
Epaminurad: A URAT1 inhibitor whose heterocyclic moieties provide a well-defined hydrophobic component that occupies a corresponding pocket in the transporter.[1][3]
By fusing the anionic "head" of Telmisartan with a hydrophobic "tail" reminiscent of Epaminurad, a new chemical space of potent inhibitors can be explored.[3] The carboxylic acid group is critical, as it is believed to interact with electropositive regions within the URAT1 binding cavity, while the second phenyl ring and its substituents can be systematically modified to optimize hydrophobic interactions and overall potency.[7] Recent cryo-electron microscopy studies have confirmed that inhibitors bind within a central cavity, locking the transporter in an inward-facing conformation and thus preventing urate reabsorption.[8][9][10]
Caption: Mechanism of URAT1-mediated urate reabsorption and its inhibition.
PART 1: Synthesis Protocol for a Potent Biphenyl Carboxylic Acid Inhibitor
This section details the multi-step synthesis of Compound B21 , a highly potent URAT1 inhibitor (IC₅₀ = 0.17 µM) identified by Hou et al.[4][5][6] The synthetic strategy relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biphenyl structure, followed by functional group manipulations to yield the final compound.
Caption: General synthetic workflow for the target inhibitor.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Objective: To form the biphenyl backbone by coupling an aryl halide with an arylboronic acid derivative.
-
Causality: The Suzuki coupling is a robust and versatile method for forming C-C bonds between sp²-hybridized carbons.[11][12] It offers high functional group tolerance and typically proceeds with high yields, making it ideal for complex molecule synthesis in drug discovery.[11][13] Using a Pd/C catalyst can also simplify product purification and reduce palladium contamination in the final compound.[11]
Materials:
-
Methyl 4-bromo-3-methylbenzoate (1.0 eq)
-
(2-(Trifluoromethyl)phenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (4:1 solvent mixture)
-
Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-bromo-3-methylbenzoate, (2-(trifluoromethyl)phenyl)boronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture to the flask.
-
Bubble nitrogen gas through the solution for 15 minutes to degas the mixture.
-
Add palladium(II) acetate and triphenylphosphine to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the biphenyl ester intermediate.
Step 2: Saponification (Ester Hydrolysis)
-
Objective: To convert the methyl ester to the corresponding carboxylic acid, which is the key anionic group for URAT1 binding.
-
Causality: Alkaline hydrolysis (saponification) is a standard and efficient method for cleaving esters.[14] Lithium hydroxide (LiOH) is often preferred in a mixed solvent system like THF/water as it minimizes side reactions and typically proceeds cleanly at room temperature.
Materials:
-
Biphenyl ester intermediate from Step 1 (1.0 eq)
-
Lithium hydroxide (LiOH, 3.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 solvent mixture)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the biphenyl ester intermediate in the THF/water solvent mixture in a round-bottom flask.
-
Add LiOH to the solution and stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the biphenyl carboxylic acid intermediate.
Step 3: Amide Coupling
-
Objective: To couple the biphenyl carboxylic acid with an appropriate amine to install the hydrophobic "tail" of the inhibitor.
-
Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent. It activates the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions and minimizing racemization or other side reactions. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl produced.[4]
Materials:
-
Biphenyl carboxylic acid from Step 2 (1.0 eq)
-
Methyl 3-aminopropionate hydrochloride (1.2 eq)
-
HATU (1.5 eq)
-
Triethylamine (TEA, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the biphenyl carboxylic acid and methyl 3-aminopropionate hydrochloride in DMF in a round-bottom flask.
-
Add HATU and then triethylamine to the mixture.
-
Heat the reaction to 60 °C and stir for 10-12 hours.[4]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final target compound, which can then be subjected to a final hydrolysis step if the propionate ester needs to be converted to a carboxylic acid for certain analogs.
PART 2: Protocol for In Vitro Evaluation of URAT1 Inhibitory Activity
To validate the synthetic compounds, a robust and reproducible bioassay is required. The [¹⁴C]-labeled uric acid uptake assay in HEK293 cells stably expressing human URAT1 (hURAT1) is a gold-standard method.[15]
Caption: Workflow for the [¹⁴C]uric acid uptake inhibition assay.
Protocol: [¹⁴C]Uric Acid Uptake Assay
Materials:
-
HEK293 cells stably expressing hURAT1 (and mock-transfected HEK293 cells for background control).
-
Cell culture medium (e.g., DMEM with 10% FBS, Penicillin-Streptomycin).
-
24-well cell culture plates.
-
Hanks' Balanced Salt Solution (HBS).
-
[¹⁴C]Uric Acid (radiolabeled substrate).
-
Unlabeled uric acid.
-
Test compounds (synthesized biphenyl carboxylic acid derivatives).
-
Reference inhibitors (e.g., Benzbromarone, Lesinurad).[15]
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Seeding: Seed HEK293-hURAT1 and mock-transfected cells into 24-well plates at an appropriate density and grow to >90% confluency.
-
Compound Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Create a series of dilutions in HBS. The final DMSO concentration in the assay should not exceed 0.5%.[15]
-
Assay Execution: a. Aspirate the culture medium from the wells. b. Wash the cell monolayers twice with 500 µL of pre-warmed (37°C) HBS. c. Add 200 µL of HBS containing the desired concentration of the test compound, reference compound, or vehicle (DMSO) to each well. d. Pre-incubate the plates at 37°C for 10-15 minutes.[15]
-
Uptake Initiation: a. Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBS to a final concentration of ~20 µM. b. Initiate the transport reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid uptake solution to each well. c. Incubate at 37°C for exactly 5 minutes.[15]
-
Termination and Lysis: a. Terminate the uptake by rapidly aspirating the solution. b. Immediately wash the cells three times with 500 µL of ice-cold HBS to remove extracellular radioactivity.[15] c. Lyse the cells by adding 300 µL of lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for 30 minutes.
-
Quantification: a. Transfer the cell lysate from each well to a scintillation vial. b. Add 4 mL of scintillation cocktail to each vial. c. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Percent Inhibition: The inhibitory effect of each compound concentration is calculated using the following formula:[15] % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where:
-
U = CPM in hURAT1-expressing cells with the test compound.
-
Uc = CPM in hURAT1-expressing cells with vehicle control (maximum uptake).
-
U₀ = CPM in mock-transfected cells (background uptake).
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀) value.
PART 3: Data Interpretation and Structure-Activity Relationship (SAR)
Systematic exploration of the structure-activity relationship (SAR) is critical for optimizing lead compounds.[16] By synthesizing and testing a series of analogs, researchers can understand how different chemical modifications affect inhibitory potency.
Table 1: Example SAR Data for Biphenyl Carboxylic Acid Analogs
| Compound ID | R¹ Substituent (on Carboxylic Acid Ring) | R² Substituent (on second Phenyl Ring) | IC₅₀ (µM)[1] |
| A1 | H | 2-CF₃ | 0.93 |
| A2 | H | 3-CF₃ | 1.87 |
| A3 | H | 4-CF₃ | >50 |
| B21 | 2-Methyl | 2-CF₃ | 0.17 |
| B22 | 2-Methyl | 3-CF₃ | 0.49 |
| Lesinurad | (Reference) | (Reference) | 7.18[16] |
| Benzbromarone | (Reference) | (Reference) | 0.28[16] |
Key SAR Insights:
-
Position of Hydrophobic Group: The data clearly shows that the position of the trifluoromethyl (-CF₃) group on the second phenyl ring is critical. An ortho (2-position) substitution (Compounds A1, B21) is strongly favored over meta (3-position) or para (4-position) substitutions, which leads to a dramatic loss of activity. This suggests a specific, sterically-defined hydrophobic pocket in the URAT1 binding site.
-
Substitution on the First Ring: Adding a small methyl group at the ortho-position to the carboxylic acid (as in Compound B21 vs. A1) significantly enhances potency (0.17 µM vs. 0.93 µM). This modification may help to lock the molecule into a more favorable binding conformation.
These insights provide a rational basis for the next cycle of inhibitor design, guiding chemists to focus on modifications that are most likely to improve the desired biological activity.
References
-
Hou, X., Wang, Y., Yang, Y., & Xiao, Z. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7415. [Link]
-
Suo, D., et al. (2024). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Nature Communications. [Link]
-
Guo, Y., et al. (2023). Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au. [Link]
-
Guo, Y., et al. (2023). Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au. [Link]
-
Hou, X., Wang, Y., Yang, Y., & Xiao, Z. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. PubMed. [Link]
-
Hou, X., Wang, Y., Yang, Y., & Xiao, Z. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. OUCI. [Link]
-
Dai, S., & Lee, S. (2023). Molecular mechanism of drug inhibition of URAT1. ResearchGate. [Link]
-
Suo, D., et al. (2024). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. ResearchGate. [Link]
-
Byron, D. H., et al. (1968). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic. [Link]
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Hou, X., Wang, Y., Yang, Y., & Xiao, Z. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [Link]
- Google Patents. (1998). DE19831817C1 - Production of biphenyl carboxylic acid compounds.
-
Allsop, M., et al. (2004). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. [Link]
-
Li, J., et al. (2016). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
-
Hu, Q., et al. (2022). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Molecules. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis and Biological Activity of Low‐Molecular‐Weight URAT1 Inhibitors. ChemistrySelect. [Link]
-
Gill, D., et al. (2018). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. MedChemComm. [Link]
-
Hou, X., Wang, Y., Yang, Y., & Xiao, Z. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. PubMed Central. [Link]
-
Hu, Q., et al. (2022). Schematic illustrations of cell-based methods for evaluation of URAT1 inhibitors. ResearchGate. [Link]
-
Li, J., et al. (2021). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. Analytical Biochemistry. [Link]
-
ResearchGate. (n.d.). Design of URAT1 inhibitors in present study and discovery of 1h. ResearchGate. [Link]
-
Liu, J., et al. (2018). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. Molecules. [Link]
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Application Notes & Protocols: 2'-Iodo-[1,1'-biphenyl]-3-carboxylic Acid as a Strategic Building Block for Novel Compound Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid. This uniquely functionalized building block serves as a versatile scaffold for the synthesis of complex organic molecules. Its biphenyl core, coupled with an ortho-positioned iodine atom and a carboxylic acid moiety, offers a rich platform for sophisticated molecular engineering. We will explore its core reactivity, focusing on palladium-catalyzed cross-coupling reactions and intramolecular cyclization strategies, providing detailed, field-proven protocols and explaining the causality behind experimental choices.
Introduction: The Strategic Value of a Bifunctional Scaffold
This compound is a powerful intermediate in modern organic synthesis. Its utility stems from the orthogonal reactivity of its two key functional groups, which can be addressed selectively to build molecular complexity in a controlled manner.
-
The Biphenyl Core: This structural motif is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and organic materials, providing a rigid yet tunable backbone.[1]
-
The Ortho-Iodo Group: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This facilitates efficient oxidative addition to the Pd(0) catalyst, a critical step in many C-C and C-N bond-forming reactions.[2][3][4]
-
The Carboxylic Acid Group: This moiety serves multiple strategic roles. It can act as a directing group, be converted into a wide array of other functional groups (e.g., amides, esters), or participate directly in cyclization reactions to form lactones. Its presence is also crucial for modulating the physicochemical properties, such as solubility and acidity, of the final compounds, which is particularly relevant in drug design.[5][6][7]
The strategic placement of these groups allows for a sequential reaction pathway: functionalization at the C-I bond followed by modification or cyclization involving the carboxylic acid, leading to the rapid construction of complex polycyclic and heterocyclic systems.
Caption: Structure of this compound.
Physicochemical & Spectroscopic Data
A solid understanding of the physical properties of a building block is crucial for experimental design, including solvent selection, reaction setup, and purification.
| Property | Data |
| Molecular Formula | C₁₃H₉IO₂ |
| Molecular Weight | 324.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Typically in the range of 132-134 °C, though this can vary with purity.[8] |
| Solubility | Soluble in polar organic solvents like DMF, DMSO, THF, and hot alcohols. Sparingly soluble in water. |
| CAS Number | 177743-30-7 |
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond is an ideal handle for palladium-catalyzed reactions, enabling the construction of new carbon-carbon and carbon-nitrogen bonds. These reactions form the cornerstone of modern synthetic chemistry.[1][9]
Caption: Versatility of the building block in Pd-catalyzed reactions.
Suzuki-Miyaura Coupling: Building Terphenyl Scaffolds
Causality & Expertise: The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[10] It couples the aryl iodide with an organoboron reagent (boronic acid or ester). The choice of a palladium catalyst, a suitable ligand, and a base is critical for an efficient reaction. The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[10][11]
General Protocol:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst/Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).
-
Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with water and acidify with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Sonogashira Coupling: Introducing Alkynyl Functionality
Causality & Expertise: This reaction couples the aryl iodide with a terminal alkyne, creating an arylalkyne. It is unique in that it typically requires a co-catalyst, copper(I) iodide (CuI), in addition to the palladium catalyst.[12] The copper co-catalyst reacts with the alkyne in the presence of an amine base (which also acts as a solvent) to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[13] Copper-free versions have been developed but often require specific, highly active ligand systems.[13]
General Protocol:
-
Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
Solvent/Base: Add a degassed solvent, typically a mixture of an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) and another solvent like THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature to 60 °C for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
Causality & Expertise: This reaction is a cornerstone for synthesizing arylamines from aryl halides.[2][14] The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base (like NaOt-Bu or LHMDS) to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[15][16] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are essential to promote the reductive elimination step and prevent catalyst decomposition.[15][17]
General Protocol:
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., Cs₂CO₃, NaOt-Bu, 1.5-2.0 eq.).
-
Reagents: Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.
-
Work-up: After cooling, dilute with an organic solvent and filter through a pad of Celite to remove palladium residues. The filtrate is then subjected to an aqueous work-up, typically involving acidification to handle the carboxylic acid, followed by extraction.
-
Purification: Purify by column chromatography.
Core Application: Intramolecular Cyclization to Dibenzo[b,d]pyran-6-ones
The true elegance of this compound is revealed in its ability to undergo intramolecular cyclization to form the valuable dibenzo[b,d]pyran-6-one scaffold. This core is present in many natural products and pharmacologically active compounds, such as the urolithins, which are metabolites of ellagic acid with anti-inflammatory and neuroprotective effects.[18]
Causality & Expertise: This transformation is essentially an intramolecular O-arylation, forming a lactone. It can be achieved via several methods, most commonly through a copper- or palladium-catalyzed Ullmann-type condensation. In the palladium-catalyzed variant, the reaction is believed to proceed via oxidative addition of the C-I bond to Pd(0). The carboxylate, formed in situ by a base, then acts as an intramolecular nucleophile, displacing the iodide on the palladium center. Reductive elimination closes the six-membered lactone ring and regenerates the Pd(0) catalyst. The choice of base and ligand is critical to facilitate the nucleophilic attack of the carboxylate and the final reductive elimination step.
Caption: Intramolecular cyclization to form a lactone scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2'-(4-methoxyphenyl)-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura Coupling
Reaction Scheme:
Caption: Suzuki-Miyaura coupling protocol scheme.
Materials & Equipment:
-
This compound (324 mg, 1.0 mmol)
-
(4-methoxyphenyl)boronic acid (228 mg, 1.5 mmol)
-
Potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol)
-
1,4-Dioxane (8 mL), Water (2 mL), degassed
-
Round-bottom flask (50 mL), condenser, magnetic stirrer, inert gas line
Procedure:
-
Combine this compound, (4-methoxyphenyl)boronic acid, and K₂CO₃ in the round-bottom flask.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with 20 mL of water. Slowly add 1M HCl until the pH is ~2-3, causing the product to precipitate.
-
Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the resulting solid by recrystallization from an ethanol/water mixture to yield the terphenyl product.
Protocol 2: Synthesis of Dibenzo[b,d]pyran-6-one via Palladium-Catalyzed Intramolecular Lactonization
Reaction Scheme:
Caption: Intramolecular lactonization protocol scheme.
Materials & Equipment:
-
This compound (324 mg, 1.0 mmol)
-
Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (11 mg, 0.05 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (41 mg, 0.10 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL), degassed
-
Schlenk tube (25 mL), magnetic stirrer, inert gas line
Procedure:
-
In a glovebox, add Pd(OAc)₂, SPhos, and K₂CO₃ to the Schlenk tube.
-
Add this compound.
-
Remove the tube from the glovebox and add anhydrous, degassed DMF via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 18 hours.
-
Work-up: Cool the mixture to room temperature. Pour into 50 mL of 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under high vacuum to remove DMF.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure dibenzo[b,d]pyran-6-one.
Summary of Reaction Conditions
| Reaction Type | Typical Catalyst System | Typical Base | Typical Solvent(s) | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | 80 - 100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | THF, DMF | 25 - 60 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos or BINAP | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |
| Intramolecular Lactone | Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄ | DMF, Toluene | 110 - 130 |
Conclusion
This compound is a preeminent building block for the synthesis of complex molecular architectures. Its bifunctional nature allows for a diverse range of high-yield transformations, including robust palladium-catalyzed cross-coupling and efficient intramolecular cyclizations. The protocols and insights provided herein demonstrate its strategic value, enabling researchers to rapidly access novel terphenyls, arylalkynes, arylamines, and key heterocyclic scaffolds like dibenzo[b,d]pyran-6-ones. Proper selection of catalysts, ligands, and reaction conditions, as detailed in this guide, is crucial for achieving synthetic success.
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Application Notes & Protocols: Catalytic Applications of ortho-Iodobiphenylboronic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond a Reagent, a Catalyst Defined by Structure
For decades, the utility of boronic acids in organic synthesis has been dominated by their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions. However, their intrinsic Lewis acidity and unique electronic properties position them as powerful organocatalysts.[1][2] This guide focuses on a specialized class: ortho-iodobiphenylboronic acid derivatives. The strategic placement of an iodine atom ortho to the boronic acid moiety is not a trivial steric feature; it is a profound electronic modification that unlocks unique catalytic capabilities, most notably in the direct and waste-free formation of amide bonds.[1][3] We will explore the mechanistic rationale behind their enhanced activity, provide field-proven protocols for their synthesis and application, and present a framework for leveraging these catalysts in complex synthetic workflows.
The Causality of Catalysis: Why the ortho-Iodo Group is Paramount
The central application for this catalyst class is the direct dehydrative amidation of carboxylic acids and amines. Traditionally, this transformation requires stoichiometric activating agents (e.g., carbodiimides), which generate significant chemical waste.[3][4] ortho-Iodoarylboronic acids provide a greener, atom-economical pathway that operates under remarkably mild, ambient conditions.[4][5]
The catalytic prowess of these molecules stems from a synergistic interplay between the Lewis acidic boron center and the adjacent iodine atom.
-
Lewis Acid Activation: The boronic acid reversibly coordinates with the carboxylic acid's carbonyl oxygen, forming an acylborate intermediate. This activation enhances the carbonyl carbon's electrophilicity, priming it for nucleophilic attack by the amine.[3]
-
The Halogen Acceleration Effect: The ortho-iodine is the critical component. It is theorized to act as a hydrogen-bond acceptor, stabilizing the key tetrahedral intermediate formed during the amine's nucleophilic attack.[3][5] This "peculiar halogen acceleration effect" lowers the activation energy of the rate-determining step, leading to significantly enhanced reaction rates compared to non-halogenated analogues. Electron-donating groups para to the iodide can further enhance this effect, amplifying the iodine's hydrogen-bonding capability.[1][5]
-
Dehydration is Key: The reaction produces water as the sole byproduct. To prevent the reverse hydrolysis reaction and drive the equilibrium towards the amide product, a dehydrating agent, typically 4Å molecular sieves, is essential.[1][3]
The following diagram illustrates the proposed catalytic cycle, highlighting the crucial role of the ortho-iodo group.
Caption: Proposed catalytic cycle for direct amidation.
Synthesis of ortho-Iodobiphenylboronic Acid Catalysts
A robust and scalable synthesis of the catalyst is paramount. An efficient method relies on the highly regioselective metal-iodine exchange (MIE) of 2,3-diiodobiphenyl precursors.[6][7][8] The steric bulk of the biphenyl moiety directs the lithiation to the less hindered iodine at the 3-position, which is then quenched with a borate ester.[7][8]
Protocol 1: Regioselective Synthesis of (2-iodo-4',5-dimethoxy-[1,1'-biphenyl]-3-yl)boronic acid
This protocol details the synthesis of a highly active catalyst identified for amidation reactions.[7][8]
Objective: To synthesize a high-purity ortho-iodobiphenylboronic acid catalyst for use in direct amidation reactions.
Materials:
-
2,3-Diiodo-4',5-dimethoxy-1,1'-biphenyl (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)
-
Triisopropyl borate (B(OiPr)₃, 1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Three-neck round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Low-temperature thermometer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add 2,3-diiodo-4',5-dimethoxy-1,1'-biphenyl to the flame-dried three-neck flask. Dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metal-Iodine Exchange: Add n-BuLi dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate dropwise to the aryllithium species. The reaction is typically instantaneous.
-
Warming & Quenching: After 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench the reaction by adding 1 M HCl and stir vigorously for 30 minutes to hydrolyze the boronate ester.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can often be purified by trituration or recrystallization from an ethyl acetate/hexanes mixture, frequently avoiding the need for column chromatography.[7]
Caption: Synthetic workflow for the catalyst.
Application in Catalysis: Direct Amide Bond Formation
With the catalyst in hand, its application in direct amidation is straightforward, efficient, and highly reproducible.
Catalyst Performance Comparison
The substitution pattern on the arylboronic acid core significantly impacts catalytic activity. Electron-donating groups, particularly a methoxy group para to the iodide, have been shown to accelerate the reaction.[5]
| Catalyst Name | Key Substituent | Relative Reaction Rate | Typical Yield Range | Reference |
| 2-Iodophenylboronic acid | None (Parent) | 1.0x | 70-85% | [5] |
| 5-Methoxy-2-iodophenylboronic acid (MIBA) | para-Methoxy | ~2.5x | 85-98% | [5] |
| (2-iodo-4',5-dimethoxy-[1,1'-biphenyl]-3-yl)boronic acid | Biphenyl with EDGs | >3.0x | 90-99% | [7][8] |
Protocol 2: Catalyst-Screened Direct Amidation
Objective: To perform a direct amidation between an aliphatic carboxylic acid and a primary amine using an optimized ortho-iodobiphenylboronic acid catalyst at ambient temperature.
Materials:
-
Carboxylic acid (e.g., Octanoic acid, 1.0 eq)
-
Amine (e.g., Benzylamine, 1.0-1.1 eq)
-
(2-iodo-4',5-dimethoxy-[1,1'-biphenyl]-3-yl)boronic acid (5-10 mol%)
-
Activated 4Å molecular sieves (powdered, ~250 mg per mmol of carboxylic acid)
-
Anhydrous dichloromethane (CH₂Cl₂)
Step-by-Step Procedure:
-
Reagent Preparation: Ensure all reagents are pure and amines are free of carbonate salts. Molecular sieves should be freshly activated by heating under vacuum.
-
Reaction Setup: To a vial containing a stir bar, add the carboxylic acid, the amine, and the boronic acid catalyst.
-
Solvent and Sieves: Add anhydrous dichloromethane, followed by the activated 4Å molecular sieves. The order is crucial to prevent premature catalyst deactivation.
-
Reaction: Seal the vial and stir the suspension vigorously at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate. Filter the mixture through a pad of celite to remove the molecular sieves. The catalyst, being heterogeneous in some contexts or designed for recyclability, may also be removed at this stage.[4]
-
Purification: Wash the filtrate with a mild acid (e.g., 0.5 M HCl) to remove any unreacted amine, followed by a mild base (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid, and finally with brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Final Product: The resulting crude amide can be further purified by silica gel column chromatography if necessary.
Caption: Experimental workflow for direct amidation.
Broader Context and Future Directions
While direct amidation is the most well-documented catalytic application for this specific class of boronic acids, the underlying principles are broadly applicable. The ability of an ortho-substituent to modulate the Lewis acidity and participate in catalysis via secondary interactions (like hydrogen bonding) is a powerful design element.
-
Other Potential Applications: Boronic acids are known to catalyze a range of other dehydration and condensation reactions.[1] Exploring the utility of these halogen-accelerated catalysts in esterifications, imine formations, and other related transformations is a logical and promising area for future research.
-
Suzuki-Miyaura Cross-Coupling: It is important to note that in the context of palladium catalysis, these molecules would serve as substrates, not catalysts.[9][10][11] Indeed, the biphenyl backbone of the catalyst itself is often constructed using a Suzuki-Miyaura reaction.
-
C-H Activation: The concept of an ortho-directing group is central to the field of C-H activation.[12][13] While not a direct catalytic application of the boronic acid itself, the structural motifs are highly relevant to modern synthetic strategies.
The continued development of catalysts like ortho-iodobiphenylboronic acids represents a significant step towards more efficient, sustainable, and powerful chemical synthesis, with direct implications for the pharmaceutical and materials science industries.
References
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Al-Zoubi, R. M., Al-Jammal, W. K., & McDonald, R. (2020). Ortho-Iodobiphenylboronic Acid Derivatives via Metal-Iodine Exchange: Synthesis, X-ray, Biological and Catalytic Activities. ResearchGate. [Link]
-
Al-Zoubi, R. M., Al-Jammal, W. K., & McDonald, R. (2020). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry, 44(9), 3612–3623. [Link]
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Poon, K. C., & Dudley, G. B. (2021). Emergent Organoboron Acid Catalysts. ACS Catalysis, 11(15), 9355–9375. [Link]
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ScienceGate. (n.d.). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. [Link]
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Sut, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2316–2324. [Link]
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Organic Chemistry Portal. (n.d.). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids. [Link]
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Al-Zoubi, R. M., et al. (2020). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. RSC Publishing. [Link]
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Gandeepan, P., et al. (2019). The palladium(ii)-catalyzed regioselective ortho-C-H bromination/iodination of arylacetamides with in situ generated imidic acid as the directing group: mechanistic exploration. PubMed. [Link]
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DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. [Link]
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Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
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RSC Publishing. (2021). The ortho effect in directed C–H activation. Chemical Science. [Link]
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Gernigon, N., Zheng, H., & Hall, D. G. (2013). Solid-supported ortho-iodoarylboronic acid catalyst for direct amidation of carboxylic acids. Tetrahedron Letters, 54(33), 4475–4478. [Link]
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Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
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Gernigon, N., Zheng, H., & Hall, D. G. (2013). Solid-supported ortho-iodoarylboronic acid catalyst for direct amidation of carboxylic acids. ScienceDirect. [Link]
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Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Organic Chemistry Portal. [Link]
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Gernigon, N., et al. (2012). Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect. PubMed. [Link]
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Application Note: A Comprehensive Guide to the Synthesis and Evaluation of Celecoxib, a Selective COX-2 Inhibitor
Abstract
This document provides a detailed guide for the synthesis, purification, and biological evaluation of Celecoxib, a potent and selective non-steroidal anti-inflammatory drug (NSAID). We delve into the cornerstone of its synthesis: the Knorr pyrazole reaction, offering a robust, step-by-step protocol. Furthermore, we explore the biochemical basis of its anti-inflammatory action by detailing its mechanism of selective cyclooxygenase-2 (COX-2) inhibition. To complete the workflow, a comprehensive protocol for an in vitro fluorometric assay to determine the inhibitory potency (IC₅₀) of the synthesized agent is provided. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering both the practical methodology and the theoretical underpinnings for advancing anti-inflammatory agent synthesis.
Introduction: The Rationale for Selective COX-2 Inhibition
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation underlies numerous diseases, including arthritis and cardiovascular conditions. The primary mediators of inflammation and pain are prostaglandins, synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[1][2][3] Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[4][5]
Traditional NSAIDs, like ibuprofen and naproxen, inhibit both COX-1 and COX-2. While effective, their inhibition of COX-1 is associated with significant gastrointestinal side effects. This led to the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory relief while minimizing gastric complications.[6][7] Celecoxib (marketed as Celebrex) is a landmark drug in this class, featuring a distinctive 1,5-diarylpyrazole scaffold.[8] Its synthesis offers an excellent model for constructing heterocyclic anti-inflammatory agents.
The Synthetic Strategy: Knorr Pyrazole Synthesis
The core of the Celecoxib molecule is a pyrazole ring. The most efficient and widely adopted method for constructing this heterocyclic system is the Knorr pyrazole synthesis.[9][10] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[11] The causality behind this choice is its high efficiency and regioselectivity, which is crucial for ensuring the correct final structure of the drug. In the case of Celecoxib, the reaction proceeds between (4-sulfamoylphenyl)hydrazine and the β-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione.
Caption: General workflow of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of Celecoxib
This protocol details the synthesis of Celecoxib via the acid-catalyzed condensation of its key precursors.
3.1. Materials and Reagents
| Reagent | Molecular Wt. | Moles (Equivalents) | Amount Used | Supplier |
| 4,4,4-Trifluoro-1-(4-methylphenyl)butan-1,3-dione | 230.18 g/mol | 10 mmol (1.0 eq) | 2.30 g | Sigma-Aldrich |
| 4-Sulfamoylphenylhydrazine hydrochloride | 223.66 g/mol | 10 mmol (1.0 eq) | 2.24 g | TCI Chemicals |
| Glacial Acetic Acid | 60.05 g/mol | Catalyst/Solvent | 20 mL | Fisher Scientific |
| Ethanol (95%) | 46.07 g/mol | Recrystallization | ~50 mL | VWR Chemicals |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Acetic acid is corrosive.
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4,4-trifluoro-1-(4-methylphenyl)butan-1,3-dione (2.30 g, 10 mmol) and 4-sulfamoylphenylhydrazine hydrochloride (2.24 g, 10 mmol).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask. The acetic acid serves as both the solvent and the acid catalyst for the condensation reaction.
-
Reaction: Heat the mixture to reflux (approximately 118°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 5-7 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A white precipitate of crude Celecoxib will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid.
-
Purification: Purify the crude product by recrystallization from hot ethanol (95%). Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point should be in the range of 162-164°C.
Mechanism of Action: The Arachidonic Acid Cascade
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[2] When cellular damage occurs, phospholipase A₂ releases arachidonic acid from the cell membrane.[1] COX enzymes then convert arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins.[4] By binding to a specific hydrophilic side pocket present in the COX-2 active site, Celecoxib blocks this conversion, thereby reducing the production of prostaglandins that mediate pain and inflammation.[3] Its selectivity means it does not significantly affect the protective functions of COX-1 in the gut.[1][12]
Caption: Inhibition points of NSAIDs in the prostaglandin pathway.
Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol provides a method to determine the inhibitory activity of the synthesized Celecoxib against human recombinant COX-2. The assay measures the peroxidase component of COX activity.
5.1. Principle of the Assay
The assay is based on the detection of Prostaglandin G2 (PGG₂), an intermediate product generated by COX-2 from arachidonic acid. A specific probe is used that fluoresces upon reacting with PGG₂, with an excitation at ~535 nm and emission at ~587 nm. The rate of fluorescence increase is proportional to COX-2 activity, and a reduction in this rate in the presence of an inhibitor indicates its potency.[13]
5.2. Materials
| Component | Purpose |
| COX Assay Buffer | Maintains optimal pH (e.g., 100 mM Tris-HCl, pH 8.0) |
| Human Recombinant COX-2 | The enzyme target |
| COX Probe | Fluorogenic substrate |
| Arachidonic Acid | Enzyme substrate |
| Celecoxib (Positive Control) | Standard inhibitor for comparison |
| Synthesized Compound | Test inhibitor |
| DMSO | Solvent for inhibitors |
| 96-well black microplate | Plate for fluorometric reading |
5.3. Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized Celecoxib and the positive control Celecoxib in DMSO (e.g., 10 mM).
-
Create a series of dilutions of your test compound and the positive control in COX Assay Buffer to achieve final desired concentrations (e.g., ranging from 1 nM to 100 µM).
-
Reconstitute the human recombinant COX-2 enzyme in purified water and keep it on ice.[13]
-
Prepare the arachidonic acid substrate solution as per the supplier's instructions, typically in ethanol.[13]
-
-
Assay Setup (in a 96-well black plate):
-
Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC) wells: Add 10 µL of the positive control Celecoxib dilution.
-
Sample (S) wells: Add 10 µL of your synthesized compound dilutions.
-
Background Control (BC) wells: Add 20 µL of Assay Buffer (no enzyme).
-
-
Enzyme Addition & Pre-incubation:
-
Prepare a Master Mix containing the COX Assay Buffer, COX Probe, and COX Cofactor (if required by the kit).
-
Add 80 µL of the Master Mix to each well (EC, IC, and S).
-
Add 10 µL of the diluted COX-2 enzyme solution to the EC, IC, and S wells. Do not add enzyme to the BC wells.
-
Tap the plate gently to mix and incubate at room temperature for 10-15 minutes, protected from light, to allow the inhibitors to bind to the enzyme.[14]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately begin measuring the fluorescence intensity using a microplate reader (Ex/Em = 535/587 nm) in kinetic mode. Record data every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background rate (BC) from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
References
-
MDPI. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Available at: [Link]
-
ResearchGate. (2019). Synthesis of Celecoxib and Structural Analogs- A Review. Available at: [Link]
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PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Available at: [Link]
-
ACS Publications. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Available at: [Link]
-
PubMed Central. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Available at: [Link]
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PubMed Central. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Available at: [Link]
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NCBI Bookshelf. (n.d.). Celecoxib. StatPearls. Available at: [Link]
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PubMed. (2022). Synthesis of a Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. Available at: [Link]
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PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available at: [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
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bpacnz. (2018). Celecoxib: the “need to know” for safe prescribing. Available at: [Link]
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News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
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BYJU'S. (n.d.). Hunsdiecker Reaction. Available at: [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]
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ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Available at: [Link]
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ResearchGate. (2024). Current Evidence on Celecoxib Safety in the Management of Chronic Musculoskeletal Conditions: An Umbrella Review. Available at: [Link]
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JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available at: [Link]
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Wikipedia. (n.d.). Celecoxib. Available at: [Link]
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RSC Publishing. (2023). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]
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JOVE. (n.d.). Synthesis of Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. Available at: [Link]
-
ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Available at: [Link]
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AdiChemistry. (n.d.). HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS. Available at: [Link]
-
sathee jee. (n.d.). Chemistry Hunsdiecker Reaction. Available at: [Link]
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PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available at: [Link]
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ResearchGate. (n.d.). Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results. Available at: [Link]
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YouTube. (2019). synthesis of pyrazoles. Available at: [Link]
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RSC Publishing. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Available at: [Link]
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Chemistry Notes. (2022). Borodine hunsdiecker reaction mechanism. Available at: [Link]
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Synthesis of Biaryl Compounds: A Detailed Protocol for Researchers
Introduction: The Enduring Importance of the Biaryl Motif
The biaryl structural unit, characterized by two directly connected aromatic rings, is a cornerstone of modern molecular sciences. Its prevalence in pharmaceuticals, agrochemicals, and advanced functional materials underscores the critical need for robust and versatile synthetic methodologies.[1] Historically, the synthesis of these compounds was fraught with challenges, often requiring harsh conditions and offering limited substrate scope. However, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized the field, providing chemists with a powerful toolkit for the construction of C(aryl)-C(aryl) bonds.
This comprehensive guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the most reliable and widely employed protocols for biaryl synthesis. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of each reaction, offering insights into the rationale behind experimental choices. It presents detailed, field-proven protocols for benchmark reactions, comparative data to inform methodological selection, and extensive troubleshooting guidance to navigate common experimental hurdles.
Choosing Your Path: A Comparative Overview of Key Methodologies
The modern synthetic chemist has several powerful options for forging the biaryl bond. The choice of method is dictated by factors such as substrate scope, functional group tolerance, cost, and toxicity of the reagents. The four most prominent methods discussed herein are the Suzuki-Miyaura, Stille, and Negishi couplings, alongside the more recent and increasingly popular direct C-H arylation.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling | Direct C-H Arylation |
| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organostannane (Organotin) | Organozinc | None (Arene C-H bond) |
| Key Advantages | Low toxicity of reagents and byproducts; wide commercial availability of boronic acids; ease of byproduct removal; high functional group tolerance. | Excellent functional group tolerance; mild reaction conditions; stability and ease of handling of organostannane reagents.[2] | High reactivity, enabling coupling of challenging substrates; broad functional group compatibility.[3][4] | High atom economy (no pre-functionalization needed); reduced synthetic steps; environmentally benign.[5][6] |
| Key Disadvantages | Requires a base, which can be incompatible with sensitive substrates; potential for protodeboronation.[7] | High toxicity of organotin reagents and byproducts; stoichiometric tin waste; difficulty in removing tin byproducts.[2][8] | Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.[4] | Can suffer from issues with regioselectivity; may require specific directing groups; sometimes requires harsher conditions.[6] |
| Typical Catalysts | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands.[7] | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃.[9] | Palladium or Nickel complexes.[3] | Palladium, Rhodium, or Ruthenium catalysts.[6] |
| Typical Solvents | Toluene, Dioxane, Ethanol/Water mixtures, THF.[7] | THF, Toluene, Dioxane, DMF.[7] | THF, DMF.[1] | Various, often polar aprotic solvents.[5] |
The Workhorse of Biaryl Synthesis: The Suzuki-Miyaura Coupling
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become arguably the most widely used method for biaryl synthesis.[10] Its popularity stems from the operational simplicity, mild reaction conditions, and the low toxicity and high stability of the organoboron reagents.[11]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex, which cycles between the Pd(0) and Pd(II) oxidation states.[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar¹-X) bond to form a Pd(II) complex.[10]
-
Transmetalation: The organic group from the organoboron reagent (Ar²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[10]
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) are coupled and eliminated from the palladium center, forming the biaryl product and regenerating the Pd(0) catalyst.[10]
Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.[11][12]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Stille Coupling: A Mild and Tolerant Alternative
The Stille coupling, developed by John K. Stille, utilizes organostannane reagents and is renowned for its mild reaction conditions and exceptional tolerance of a wide variety of functional groups. However, the high toxicity of organotin compounds necessitates careful handling and waste disposal.[8]
The Catalytic Cycle: A Mechanistic Overview
Similar to the Suzuki coupling, the Stille reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[9]
Protocol: Synthesis of a Biaryl Compound via Stille Coupling
This protocol provides a general procedure for the Stille coupling of an aryl iodide with an aryltributylstannane.[13]
Materials:
-
Aryl iodide (1.0 mmol, 1.0 eq.)
-
Aryltributylstannane (1.1 mmol, 1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous and degassed toluene (10 mL)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reagent Addition: Add the aryltributylstannane (1.1 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. To quench unreacted organostannane and facilitate purification, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. The resulting precipitate of tributyltin fluoride can be removed by filtration through Celite.
-
Purification: Extract the filtrate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Safety Note: Organotin compounds are highly toxic.[14] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All glassware and waste contaminated with organotin compounds should be decontaminated, for example, by soaking in a bleach solution overnight.[15]
The Negishi Coupling: Harnessing the Reactivity of Organozincs
The Negishi coupling, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, employs organozinc reagents.[1] These reagents are more reactive than their boron and tin counterparts, which allows for the coupling of more challenging substrates, including some aryl chlorides, at lower temperatures.[3][16]
Protocol: Synthesis of a Biaryl Compound via Negishi Coupling
This protocol outlines a general procedure for the Negishi coupling of an aryl bromide with a pre-formed arylzinc reagent.[16]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq.)
-
Arylzinc chloride solution (1.2 mmol, 1.2 eq. in THF)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Anhydrous and degassed THF (5 mL)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
Catalyst Activation (if needed): If starting with a Pd(II) precatalyst, it may need to be reduced in situ. However, many modern protocols use pre-formed Pd(0) catalysts or ligands that facilitate this process.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol) and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).
-
Solvent Addition: Add anhydrous, degassed THF (5 mL).
-
Reagent Addition: Slowly add the arylzinc chloride solution (1.2 mmol) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., to 50-65 °C) for 2-12 hours. The high reactivity of organozinc reagents often allows for milder conditions. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the mixture with an organic solvent, dry the organic layer, concentrate, and purify the crude product by column chromatography.
The Modern Approach: Direct C-H Arylation
Direct C-H arylation represents a significant advancement in cross-coupling chemistry, offering a more atom- and step-economical approach to biaryl synthesis.[5] This methodology avoids the need for pre-functionalization of one of the aromatic partners (i.e., conversion to an organometallic reagent), instead directly coupling an aryl halide with a C-H bond of another arene.[6]
Protocol: Synthesis of a Biaryl via Palladium-Catalyzed Direct C-H Arylation
This protocol provides a general example for the direct arylation of an arene with an aryl bromide.[6]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq.)
-
Arene (to be arylated, 3.0 mmol, 3.0 eq., can also be the solvent)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.)
-
Dimethylacetamide (DMAc, 5 mL)
-
Sealed reaction vessel (e.g., microwave vial or pressure tube)
Procedure:
-
Reaction Setup: In a sealable reaction vessel, combine the aryl bromide (1.0 mmol), the arene (3.0 mmol), palladium(II) acetate (0.05 mmol), tricyclohexylphosphine (0.10 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add dimethylacetamide (5 mL).
-
Reaction: Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. Microwave irradiation can often significantly reduce reaction times.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Troubleshooting Common Issues in Biaryl Synthesis
Even with well-established protocols, cross-coupling reactions can sometimes fail to proceed as expected. Below is a guide to common problems and their potential solutions.[17][18]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst (Pd(0) not formed or degraded).- Poor quality reagents (wet solvents, impure starting materials).- Ineffective base or ligand.- Reaction temperature too low. | - Use a pre-activated Pd(0) source or a more robust precatalyst.- Ensure all reagents and solvents are pure and anhydrous; degas solvents thoroughly.- Screen different ligands and bases.- Increase the reaction temperature. |
| Formation of Homocoupled Byproducts | - The organometallic reagent couples with itself. | - Adjust the stoichiometry of the reagents.- Lower the reaction temperature.- Add the organometallic reagent slowly to the reaction mixture. |
| Dehalogenation of Aryl Halide | - The aryl halide is reduced to the corresponding arene. | - Use a less reactive hydrogen source (e.g., avoid alcohol solvents if possible).- Ensure a strictly inert atmosphere.- Choose a different ligand or catalyst system.[10] |
| Protodeboronation (Suzuki Coupling) | - Cleavage of the C-B bond by a proton source before transmetalation. | - Use a milder base or anhydrous conditions.- Use more stable boronic esters (e.g., pinacol esters) instead of boronic acids.- Add the base at a later stage of the reaction. |
| Difficulty in Removing Tin Byproducts (Stille Coupling) | - Tributyltin halides are often difficult to separate from the product. | - Use an aqueous KF workup to precipitate tributyltin fluoride.- Employ fluorous-tagged tin reagents for easier separation. |
| Reproducibility Issues | - Small variations in reagent purity, inert atmosphere quality, or stirring rate. | - Standardize reagent sources and purification methods.- Ensure consistent and rigorous inert atmosphere techniques.- Maintain a consistent and vigorous stirring rate.[19] |
Conclusion: A Powerful and Evolving Field
The palladium-catalyzed synthesis of biaryls remains a vibrant and essential area of organic chemistry. The Suzuki-Miyaura, Stille, and Negishi couplings are now mature and reliable technologies, each with its own set of advantages and disadvantages. The continued development of methods like direct C-H arylation promises even more efficient and sustainable routes to these vital molecular scaffolds. By understanding the underlying principles, carefully selecting the appropriate methodology, and being prepared to troubleshoot, researchers can confidently and effectively synthesize a vast array of biaryl compounds to drive innovation in medicine, materials, and beyond.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
- Amatore, C., et al. (2006). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 12(23), 6078-6086.
- Karami, K., et al. (2016). Biaryl formation via Suzuki and Stille coupling reactions using palladium nanoparticle/polymeric N-heterocyclic carbene grafted silica as recyclable and efficient catalyst. Applied Organometallic Chemistry, 30(12), 964-971.
- BenchChem. (2025). Stille vs. Suzuki Coupling for Biaryl Synthesis: A Detailed Comparison for Researchers.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for optimizing the Suzuki coupling yield of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and enhance your experimental outcomes.
This guide is structured to anticipate and address the common and complex challenges encountered when working with this specific substrate. The presence of a carboxylic acid and the steric hindrance around the iodide present unique optimization challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?
A1: When a Suzuki coupling fails, a systematic review of your reaction parameters is crucial. For this particular substrate, pay close attention to the following:
-
Catalyst and Ligand Choice: The steric hindrance from the biphenyl system necessitates a bulky, electron-rich ligand to facilitate the oxidative addition and reductive elimination steps.[1][2] Standard ligands like PPh₃ may be insufficient.
-
Base Selection and Stoichiometry: The carboxylic acid on your substrate will react with the base. You must use at least one extra equivalent of base to neutralize the acidic proton, in addition to the amount required for the catalytic cycle.
-
Oxygen Contamination: Rigorous degassing of your solvent and reaction vessel is non-negotiable. Oxygen can lead to the oxidative degradation of your palladium catalyst and promote the homocoupling of your boronic acid partner.[3][4][5]
-
Reagent Purity: Ensure the purity of your aryl iodide, boronic acid, and all other reagents. Impurities can poison the catalyst.[6]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I prevent it?
A2: Homocoupling is a common side reaction where two boronic acid molecules couple to form a symmetrical biaryl.[4][7] This is often promoted by the presence of Pd(II) species and oxygen.[5][8] To minimize homocoupling:
-
Ensure an Inert Atmosphere: Use a robust inert gas (Argon or Nitrogen) and employ proper degassing techniques like freeze-pump-thaw cycles or sparging for at least 30 minutes.[9][10]
-
Use a Pd(0) Source or an Efficient Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) state.[3] Sometimes this reduction is inefficient and can lead to side reactions. Using a pre-catalyst that readily generates Pd(0), such as a Buchwald G3 or G4 pre-catalyst, can be beneficial.[5]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) without interfering with the main reaction.[8][10]
Q3: Besides my desired product, I'm seeing a byproduct that corresponds to the starting material with the iodine removed (dehalogenation). How do I address this?
A3: Dehalogenation, or hydrodehalogenation, occurs when the aryl halide is reduced to an arene.[5][9] This side reaction is often caused by the solvent or base acting as a hydride source.[9]
-
Choice of Base: Avoid amine bases like triethylamine if dehalogenation is an issue. Inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred.[1][9]
-
Solvent Selection: Alcohol solvents can sometimes be a source of hydrides.[5] Consider switching to aprotic solvents like dioxane, toluene, or THF.[1]
Q4: Can the carboxylic acid group on my starting material interfere with the reaction?
A4: Yes, the carboxylic acid can interfere in a few ways. Firstly, as an acid, it will be deprotonated by the base, requiring an adjustment in the amount of base used. Secondly, the resulting carboxylate can potentially coordinate to the palladium center, which may deactivate the catalyst or hinder the formation of the active Pd(0) species, especially when using Pd(II) pre-catalysts. If you consistently face issues, protecting the carboxylic acid as an ester and deprotecting it post-coupling is a viable, albeit longer, strategy.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst/Ligand. 2. Insufficiently strong base or incorrect stoichiometry. 3. Reaction not properly degassed. 4. Steric hindrance preventing efficient coupling. 5. Low reaction temperature. | 1. Use a fresh, high-quality palladium source and ligand. Consider a pre-catalyst like XPhos Pd G3.[3][9] 2. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure at least 1 extra equivalent of base is added to account for the carboxylic acid.[1] 3. Degas the solvent thoroughly by sparging with argon for 30 minutes or using freeze-pump-thaw cycles.[9] 4. Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to overcome steric hindrance.[1][2] 5. Increase the reaction temperature, typically in the range of 80-110 °C.[3] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Inefficient reduction of Pd(II) to Pd(0). | 1. Improve degassing procedures. Maintain a positive pressure of inert gas throughout the reaction.[4][10] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst.[5] Consider adding a mild reducing agent like potassium formate.[8] |
| Protodeboronation (Loss of Boronic Acid) | 1. Presence of water and/or acidic conditions. 2. Prolonged reaction times at high temperatures. | 1. Use anhydrous solvents. While some water is often necessary, excess can be detrimental.[11] 2. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.[3][12] Consider using a boronic ester (e.g., MIDA boronate) for slow release of the boronic acid.[11][13] |
| Dehalogenation of Aryl Iodide | 1. Hydride transfer from solvent or base. | 1. Avoid alcohol solvents and amine bases. Use inorganic bases like K₃PO₄ or Cs₂CO₃ in aprotic solvents like dioxane or toluene.[5][9] |
| Inconsistent Results/Poor Reproducibility | 1. Variable purity of reagents. 2. Inconsistent degassing or inert atmosphere. 3. Poor mixing, especially in biphasic systems. | 1. Use reagents from a reliable source and check their purity.[6] 2. Standardize your degassing and inert atmosphere techniques. 3. Ensure vigorous stirring throughout the reaction.[6] |
Visualizing the Process
The Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[5][14][15]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
A logical approach to troubleshooting can save significant time and resources.
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
Experimental Protocol: Optimized Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 3.0 - 4.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Flame-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reagent Preparation and Degassing:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base (K₃PO₄), and the palladium pre-catalyst.
-
Seal the flask with a septum and perform at least three vacuum/inert gas backfill cycles to thoroughly remove air from the solid reagents.[9]
-
In a separate flask, degas the solvent mixture (e.g., 1,4-dioxane/water 4:1) by sparging with argon for a minimum of 30 minutes.
-
-
Reaction Setup:
-
Under a positive flow of inert gas, add the degassed solvent to the Schlenk flask containing the solids via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
-
Reaction Execution and Monitoring:
-
Fit the flask with a reflux condenser under an inert gas atmosphere.
-
Lower the flask into a preheated oil bath set to the desired temperature (e.g., 100 °C) and begin vigorous stirring.
-
Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-24 hours).[3][12]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. If the product is the carboxylic acid, carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylate, then extract.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.[9]
-
References
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Wikipedia. (2023, December 27). Protodeboronation. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- Benchchem. (n.d.). Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides.
- Benchchem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
-
Wikipedia. (2024, January 10). Suzuki reaction. Retrieved from [Link]
- Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Advion. (n.d.). SUZUKI REACTION MONITORING.
-
Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? Retrieved from [Link]
-
ACS Publications. (2007, February 1). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support center for the purification of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. The methodologies and advice presented here are synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability in your laboratory work.
I. Introduction to Purification Strategies
This compound is a substituted biphenyl carboxylic acid, and its purification can be approached using several standard organic chemistry techniques. The choice of method will depend on the nature and quantity of impurities present in the crude product. The primary purification strategies include:
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
-
Recrystallization: An effective method for removing small amounts of impurities from a solid compound.
-
Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.
A multi-step approach, often combining these techniques, is typically the most effective strategy for achieving high purity.
Caption: General purification workflow for this compound.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Acid-Base Extraction Issues
Question 1: After acid-base extraction, my yield of this compound is very low. What could be the cause?
Answer:
Low recovery after acid-base extraction can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Protonation/Deprotonation: The carboxylic acid needs to be fully deprotonated to its carboxylate salt to move into the aqueous basic layer, and then fully protonated back to the acid to precipitate out.
-
Troubleshooting:
-
Ensure you are using a sufficiently strong base (e.g., 1-2 M NaOH or NaHCO3) and that it is added in excess to fully deprotonate the carboxylic acid.[1][2][3][4]
-
When re-acidifying the aqueous layer, use a strong acid (e.g., 1-2 M HCl) and check the pH with litmus paper or a pH meter to ensure it is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.
-
-
-
Emulsion Formation: Emulsions are a common issue in extractions, especially when dealing with complex organic molecules. They can trap your product and prevent clear separation of the aqueous and organic layers.
-
Troubleshooting:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
If an emulsion persists, you can try filtering the mixture through a pad of Celite.
-
-
-
Product Solubility: While the carboxylate salt should be soluble in the aqueous layer, the protonated carboxylic acid should be poorly soluble to precipitate out. However, some solubility in the aqueous layer is unavoidable.
-
Troubleshooting:
-
After acidification, cool the aqueous solution in an ice bath to minimize the solubility of your product and maximize precipitation.
-
If the product is still not precipitating, it might be more soluble in water than anticipated. In this case, you can try extracting the acidified aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Question 2: I am seeing an oily substance instead of a solid precipitate after acidifying the basic extract. What should I do?
Answer:
Oiling out during precipitation is a common problem and often indicates that the melting point of your compound is lower than the temperature of the solution, or that impurities are depressing the melting point.
-
Troubleshooting:
-
Cooling: Ensure the aqueous solution is thoroughly chilled in an ice bath before and during acidification.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal formation.
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the solution to induce crystallization.
-
Solvent Addition: If the above methods fail, it's possible your product is simply not crystalline under these conditions. You can extract the oily product into an organic solvent, dry the organic layer, and then concentrate it to obtain the crude solid. This solid can then be further purified by recrystallization or chromatography.
-
Recrystallization Challenges
Question 3: I am struggling to find a suitable solvent for the recrystallization of this compound. What are some good starting points?
Answer:
Finding the right recrystallization solvent is key to obtaining high-purity crystals. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6][7]
-
Solvent Screening:
-
Start with common solvents and test the solubility of a small amount of your crude product. Good candidates for aromatic carboxylic acids often include:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Aromatic Hydrocarbons: Toluene
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which the compound is poorly soluble) can be very effective. Common pairs include ethanol/water, ethyl acetate/hexanes, and toluene/hexanes.
-
-
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. Adding water to a hot ethanolic solution until it becomes cloudy, then allowing it to cool, can induce crystallization. |
| Ethyl Acetate/Hexanes | Ethyl acetate is a moderately polar solvent that should dissolve the compound, while hexanes are nonpolar and will act as an anti-solvent. |
| Toluene | As an aromatic solvent, toluene may have good solubility for the biphenyl structure at elevated temperatures. |
-
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a few drops of the chosen solvent and heat the mixture.
-
If the compound dissolves, allow the solution to cool to room temperature and then in an ice bath.
-
Observe if crystals form. If they do, you have a potential solvent.
-
If the compound does not dissolve in the hot solvent, it is not a suitable choice.
-
If the compound dissolves readily at room temperature, it is too soluble, but it could be used as the "good" solvent in a mixed solvent system.
-
Question 4: My recrystallization yield is very low, or no crystals are forming at all. What can I do?
Answer:
This is a common issue that can be addressed by carefully optimizing your recrystallization procedure.
-
Troubleshooting Low Yield:
-
Too Much Solvent: Using an excessive amount of solvent will keep your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude material.[5]
-
Premature Crystallization: If crystals form too quickly (e.g., during hot filtration), you may be losing product.
-
Use a pre-heated funnel and filter flask for hot filtration.
-
Add a small excess of hot solvent before filtering to ensure the compound stays in solution.
-
-
Incomplete Precipitation: Ensure you are allowing sufficient time for crystallization and that the solution is adequately cooled.
-
-
Troubleshooting No Crystal Formation:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Concentration: The solution may be too dilute. Carefully evaporate some of the solvent and try to induce crystallization again.
-
Purity: If the crude material is very impure, the impurities can inhibit crystal formation. In this case, an initial purification by column chromatography may be necessary before attempting recrystallization.
-
Column Chromatography Problems
Question 5: My this compound is streaking on the TLC plate and giving poor separation during column chromatography. How can I improve this?
Answer:
Streaking of carboxylic acids on silica gel is a frequent problem due to the acidic nature of both the compound and the stationary phase, leading to strong interactions.
-
Troubleshooting Streaking and Poor Separation:
-
Acidify the Eluent: Adding a small amount of a volatile acid to your eluent system can suppress the deprotonation of your carboxylic acid, leading to sharper bands and better separation.[8]
-
Recommended Additives:
-
0.5-2% Acetic Acid
-
0.5-2% Formic Acid
-
-
-
Choosing an Eluent System: A good starting point for the eluent is a mixture of a nonpolar solvent and a polar solvent.
-
Common Systems: Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
-
TLC Optimization: Run TLC plates with varying ratios of your chosen solvents (with the acidic additive) to find the optimal mobile phase that gives your product an Rf value between 0.2 and 0.4.
-
-
Stationary Phase: Standard silica gel is typically sufficient.
-
Experimental Protocol for Column Chromatography:
-
Prepare the Column: Pack a glass column with silica gel using your chosen eluent system.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel (dry loading).
-
Elute the Column: Run the column with your optimized eluent system, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Troubleshooting poor separation in column chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound if it was synthesized via a Suzuki coupling?
A1: If your compound was synthesized via a Suzuki coupling between a boronic acid/ester and an aryl halide, common impurities can include:
-
Homocoupling Products: Biphenyls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[9]
-
Starting Materials: Unreacted boronic acid/ester or aryl halide.
-
Protodeborylation Products: The boronic acid can be replaced by a hydrogen atom, leading to the corresponding non-boronated starting material.[9]
-
Palladium Catalyst Residues: Residual palladium from the catalyst can contaminate the product.[10][11]
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your compound and detecting trace impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any significant impurities. Quantitative NMR (qNMR) can also be used to determine the absolute purity against a certified reference standard.[12][13]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Q3: Does the iodine substituent affect the purification process?
A3: The iodine atom is relatively large and non-polar, which can influence the compound's properties:
-
Solubility: The presence of iodine may slightly decrease the compound's polarity compared to its non-iodinated analog, which could affect the choice of recrystallization or chromatography solvents.
-
Stability: Aryl iodides are generally stable but can be sensitive to light and certain catalysts, potentially leading to de-iodination under harsh conditions. It is advisable to store the compound in a dark, cool place. While not highly reactive, there is a possibility of side reactions during purification if incompatible reagents are used. For example, some strong reducing agents could potentially remove the iodine.
IV. References
-
Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI. [Link]
-
Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. IRIS UniPA. [Link]
-
Determination of standard sample purity using the high-precision H-1-NMR process. (2025). ResearchGate. [Link]
-
Strategies for multi-iodine of aromatic carboxylic acids, and the approach pursued in the present work. ResearchGate. [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of London. [Link]
-
EXPERIMENT (3) Recrystallization. University of Technology, Iraq. [Link]
-
Column chromatography of carboxylic acids? (2016). Reddit. [Link]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
-
Purification of carboxylic acids by complexation with selective solvents. Google Patents.
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]
-
How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate. [Link]
-
Recrystallization and Crystallization. University of Rochester. [Link]
-
Why would proteins suddenly express in extremely low yield? (2022). ResearchGate. [Link]
-
Acid-Base Extraction Tutorial. (2020). YouTube. [Link]
-
Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. PMC - PubMed Central. [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]
-
Spectra and physical data of (A2). The Royal Society of Chemistry. [Link]
-
Organic Chemistry Lab: Recrystallization. (2007). YouTube. [Link]
-
Liquid/liquid Extraction. University of California, Los Angeles. [Link]
-
Decarboxylative Halogenation of Organic Compounds. (2020). Chemical Reviews. [Link]
-
Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. NIH. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
-
Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. (2022). Chemia. [Link]
-
Chromatographic separation and identification of organic acids. Illinois State Water Survey. [Link]
-
What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. [Link]
-
Purification Tools to Address Low Yield Challenges with Protein A for the Manufacturing of Bispecifics and Other Modern Antibody Designs. (2024). BioProcess International. [Link]
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). PMC. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
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- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scs.illinois.edu [scs.illinois.edu]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. researchgate.net [researchgate.net]
common side reactions in the synthesis of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support center for the synthesis of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges associated with this important biphenyl intermediate. Here, we address common side reactions and troubleshooting scenarios in a direct question-and-answer format, grounded in mechanistic principles to empower you to optimize your experimental outcomes.
The most common and scalable approach to this molecule involves a two-stage process: a palladium-catalyzed Suzuki-Miyaura coupling to construct the biphenyl core, followed by a Sandmeyer reaction to install the iodide. This guide is structured to address the distinct challenges of each stage.
Section 1: Troubleshooting the Suzuki-Miyaura Coupling Stage
The first stage typically involves coupling an aniline derivative with a boronic acid, for example, the reaction between 2-iodoaniline and (3-carboxyphenyl)boronic acid. While powerful, this reaction is prone to several side reactions that can significantly impact yield and purity.
Q1: My reaction yields are consistently low, and I'm isolating significant amounts of homocoupled byproducts like biphenyl-3,3'-dicarboxylic acid. What's causing this and how can I fix it?
Answer: This is a classic issue in Suzuki couplings, primarily caused by the unwanted reaction of two boronic acid molecules.
Causality: Homocoupling is often initiated by the presence of Pd(II) species or dissolved oxygen in your reaction mixture.[1] These oxidants can promote the dimerization of the boronic acid, which is then reductively eliminated from the palladium center. A simplified mechanism involves the formation of an Ar-Pd(II)-Ar intermediate from two transmetalation events, which then collapses to the Ar-Ar homocoupled product.
Troubleshooting Protocol:
-
Rigorous Degassing: Oxygen is a key culprit. Before adding your palladium catalyst, thoroughly degas your solvent and the reaction vessel. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles, which is the most effective method.
-
Catalyst Quality: Use a high-quality Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst system that reliably generates the active Pd(0) species in situ. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions (e.g., presence of a phosphine ligand) are sufficient to reduce it to the active catalytic species before significant homocoupling can occur.[2]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the bimolecular homocoupling reaction.
-
Base Selection: The choice of base can influence this side reaction. While common bases like Na₂CO₃ or K₂CO₃ are standard, ensure they are finely powdered and anhydrous to avoid introducing excess water or oxygen.[3]
Q2: My mass spectrometry analysis shows major peaks for benzoic acid and [1,1'-biphenyl]-3-carboxylic acid, but very little of my desired 2'-Amino-[1,1'-biphenyl]-3-carboxylic acid. What is happening?
Answer: You are observing two distinct and common side reactions: protodeborylation of your boronic acid and dehalogenation (or in this case, hydrodediazoniation in a later step) of your aryl halide.
Causality:
-
Protodeborylation: This is the cleavage of the C–B bond and its replacement with a C–H bond, converting your (3-carboxyphenyl)boronic acid into benzoic acid. This is often catalyzed by trace acid or base and is exacerbated by the presence of water, especially at elevated temperatures.[1]
-
Hydrodediazoniation/Dehalogenation: The loss of the iodo group from 2-iodoaniline (or later, the diazonium group) and its replacement with hydrogen results in the formation of [1,1'-biphenyl]-3-carboxylic acid. This reductive process can be caused by hydride sources in the reaction, which can sometimes be generated from solvents (like THF) or certain bases.[1]
Troubleshooting Protocol:
| Parameter | Recommendation to Minimize Side Reactions | Rationale |
| Solvent | Use high-purity, anhydrous solvents (e.g., dioxane, toluene, DMF). | Minimizes the proton source for protodeborylation.[1] |
| Base | Use a non-nucleophilic, moderately strong base like K₃PO₄ or Cs₂CO₃. | These bases are effective without promoting significant protodeborylation or generating hydride species. |
| Temperature | Run the reaction at the lowest effective temperature. | Both side reactions are accelerated at higher temperatures. Consider screening temperatures from 80°C to 110°C. |
| Boronic Acid Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. | This can help compensate for minor losses to protodeborylation without excessively promoting homocoupling. |
Section 2: Troubleshooting the Sandmeyer Reaction Stage
The conversion of the 2'-amino group to the 2'-iodo group via diazotization followed by iodide displacement is the second critical stage. This reaction is notoriously sensitive to temperature and reaction conditions.
Caption: Key reaction pathways in the Sandmeyer iodination step.
Q1: My final product is contaminated with a significant amount of the 2'-hydroxy analog. How can I prevent this?
Answer: The formation of the hydroxy byproduct (a phenol) is a result of the diazonium salt reacting with water instead of the iodide nucleophile.[4] This is highly dependent on temperature and procedure.
Causality: The aryl diazonium salt is thermally unstable. At temperatures above 5-10 °C, it readily decomposes, and in an aqueous acidic environment, the resulting aryl cation is quickly trapped by water to form a phenol.
Troubleshooting Protocol:
-
Strict Temperature Control: The diazotization step MUST be performed between 0 and 5 °C. Use an ice-salt bath to maintain this temperature range throughout the sodium nitrite addition and the subsequent stirring period.[4]
-
Reverse Addition: Add the cold diazonium salt solution slowly to a pre-cooled, vigorously stirred solution of potassium iodide (KI). Do not add the KI solution to the diazonium salt. This ensures that the iodide is always in large excess at the point of addition, maximizing the probability of the desired reaction over the competing reaction with water.[4]
-
Non-Aqueous Conditions: For extremely sensitive substrates, consider non-aqueous diazotization methods. Using an alkyl nitrite (e.g., tert-butyl nitrite) in an organic solvent like acetonitrile (MeCN) can form the diazonium salt, which can then be quenched with KI in MeCN, minimizing the presence of water.[4]
Q2: The reaction mixture turned a dark red/brown, and after workup, I have a deeply colored impurity that is difficult to remove.
Answer: This is a strong indication of azo coupling.
Causality: The aryl diazonium salt is an electrophile. If any unreacted starting amine is present (due to incomplete diazotization) or if the pH rises, the diazonium salt can attack the electron-rich aromatic ring of another amine molecule to form a highly conjugated and colored diazo compound.[5]
Troubleshooting Protocol:
| Parameter | Recommendation to Minimize Azo Coupling | Rationale |
| Acidity | Ensure sufficient acidity (e.g., using excess HCl or H₂SO₄). The amine must be fully protonated to its ammonium salt. | The protonated ammonium salt is deactivated and cannot be attacked by the diazonium electrophile. High acidity also stabilizes the diazonium salt.[5] |
| NaNO₂ Addition | Add the sodium nitrite solution slowly, dropwise, beneath the surface of the reaction mixture. | This prevents localized areas of high nitrite concentration and ensures it reacts to form nitrous acid immediately, promoting complete diazotization. |
| Temperature | Maintain 0-5 °C. | As with phenol formation, lower temperatures suppress side reactions and improve the stability of the diazonium intermediate. |
Section 3: Frequently Asked Questions (FAQs)
Q: What are the best practices for purifying the final this compound product? A: Purification often requires a multi-step approach.
-
Aqueous Workup: Start with a standard liquid-liquid extraction. The carboxylic acid can be extracted into a basic aqueous layer (e.g., dilute NaOH or NaHCO₃), which helps remove non-acidic impurities. The product can then be re-precipitated by acidifying the aqueous layer.
-
Chromatography: If significant byproducts remain, column chromatography on silica gel is effective. A gradient elution using a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) with a small amount of acetic acid (0.5-1%) will keep the carboxylic acid protonated and improve peak shape.
-
Recrystallization: For final polishing, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can yield highly pure material.
Q: My final product has a faint yellow or brown tint even after chromatography. What could this be? A: This may be due to trace amounts of residual iodine or iodide impurities. A process for purifying carboxylic acids involves treating the crude acid with an oxidizing agent like hydrogen peroxide to oxidize iodide impurities, followed by distillation or recrystallization to remove them.[6][7] A simple wash of the organic solution with sodium thiosulfate during workup can also help remove elemental iodine.
Q: Is it better to perform the Suzuki coupling first or the Sandmeyer reaction first? A: Performing the Suzuki coupling first (using 2-iodoaniline) followed by the Sandmeyer reaction is generally the more robust and higher-yielding route. The starting materials are more readily available and stable. Performing the Sandmeyer reaction on a smaller fragment first would yield an iodo-diazonium species that could be unstable, and coupling an iodinated boronic acid with an iodinated benzoic acid would require carefully controlled selective coupling conditions, which can be challenging.
References
-
Al-Hourani, B. J., et al. (2020). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Available at: [Link]
-
Shaaban, M. R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]
-
Shaaban, M. R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Available at: [Link]
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Yousaf, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
- Scialpi, R., et al. (2025). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Google Patents. (1995). Process for purification of carboxylic acids.
- Antemir, A. (2010).
- Google Patents. (2015). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Google Patents. (2015). A process for the synthesis of carboxylic acid derivatives.
- ResearchGate. (2019). A) Literature methods for the synthesis of biphenyl iodonium salts...
- Benchchem. (2025). Application Notes and Protocols for 2-Iodoaniline in Suzuki Cross-Coupling Reactions.
- ResearchGate. (2019).
- Google Patents. (1973). Purification of carboxylic acids by chemical treatment and distillation.
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Leadbeater, N. E., & Marco, M. (2002). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
- Google Patents. (1941). Process for purification of carboxylic acids.
-
Dalton Transactions. (2015). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Available at: [Link]
- Google Patents. (1973). Process for purification of carboxylic acids.
-
European Patent Office. (2020). PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 7. US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents [patents.google.com]
Technical Support Center: Strategies for Enhancing the Solubility of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic Acid in Organic Solvents
Introduction
Welcome to the Technical Support Center for 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of this compound in organic solvents. This compound is a key building block in medicinal chemistry and materials science. However, its complex structure, featuring a large, non-polar biphenyl core combined with a polar carboxylic acid group, often leads to limited solubility in common organic solvents, posing significant hurdles in experimental workflows.
This document provides a comprehensive resource of frequently asked questions (FAQs) and in-depth troubleshooting guides to address these solubility issues effectively. Our approach is grounded in fundamental chemical principles and validated experimental strategies, aiming to empower you to overcome these challenges and advance your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the solubility of this compound.
Q1: I am struggling to dissolve this compound in my reaction solvent. What are the first steps I should take?
A1: When facing solubility challenges with this compound, a systematic approach is key. The initial steps should focus on understanding the compound's inherent properties and making informed solvent choices.
-
Assess Solvent Polarity: The structure of this compound (Molecular Formula: C₁₃H₉IO₂, Molecular Weight: 324.12 g/mol ) suggests a balance between non-polar (the iodobiphenyl backbone) and polar (the carboxylic acid group) characteristics. Therefore, its solubility will be highly dependent on the polarity of the solvent. Start by testing solubility in a range of solvents with varying polarities.
-
Consult Solubility of Analogous Compounds: While specific data for this exact molecule is limited, we can infer solubility from similar structures. Biphenyl carboxylic acids generally exhibit moderate solubility in polar aprotic solvents and alcohols. For instance, related compounds like 2-iodobenzoic acid show good solubility in polar organic solvents.[1]
-
Small-Scale Solubility Test: Before committing a large amount of material, perform a small-scale solubility test. This will provide a practical indication of which solvents are most promising. A detailed protocol for this is provided in the Troubleshooting section.
Q2: Which organic solvents are generally recommended for dissolving this compound?
A2: Based on the structural characteristics and data from related compounds, the following solvents are recommended as starting points for your experiments:
-
Highly Recommended (Good to Excellent Solubility Expected):
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often excellent choices for dissolving complex aromatic carboxylic acids due to their high polarity and ability to disrupt intermolecular hydrogen bonding.
-
-
Recommended (Moderate to Good Solubility Expected):
-
Ethers: Tetrahydrofuran (THF) can be an effective solvent, offering a good balance of polarity.
-
Alcohols: Methanol and ethanol can also be suitable, particularly with gentle heating.
-
-
Use with Caution (Limited or Poor Solubility Expected):
-
Halogenated Solvents: Dichloromethane (DCM) may have limited success.
-
Apolar Solvents: Toluene, hexane, and heptane are unlikely to be effective solvents for the free acid form of this compound.
-
Q3: Can I use heat to improve the solubility of this compound?
A3: Yes, in many cases, gently heating the solvent can significantly improve both the rate of dissolution and the overall solubility. However, it is crucial to consider the thermal stability of the compound. For this compound, moderate heating (e.g., 40-60 °C) is generally safe for short durations. Always monitor for any signs of degradation (e.g., color change) when heating.
Q4: My compound dissolves initially but then precipitates out of solution. What is happening?
A4: This phenomenon, known as supersaturation and subsequent precipitation, can occur for several reasons:
-
Temperature Change: If you dissolved the compound with heating, it might be precipitating as the solution cools to room temperature. The solubility of most solids in liquids decreases with temperature.
-
Solvent Evaporation: If the solvent is volatile, its evaporation will increase the concentration of your compound, potentially exceeding its solubility limit.
-
Change in pH: For aqueous or mixed aqueous/organic systems, a change in pH can dramatically affect the solubility of a carboxylic acid.
-
Polymorphism: The compound may have initially dissolved in a metastable crystalline form which then converts to a less soluble, more stable form over time.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for systematically addressing and overcoming solubility challenges.
Guide 1: Systematic Solvent Screening Protocol
The first step in troubleshooting is to perform a systematic and quantitative assessment of solubility in a range of solvents.
This protocol allows for the rapid assessment of solubility using a minimal amount of your compound.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, DMF, THF, Methanol, Ethanol, Acetonitrile, Dichloromethane)
-
Small vials (e.g., 1.5 mL or 2 mL) with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath (optional)
Procedure:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 2-5 mg) into each labeled vial.
-
Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the vial for any undissolved solid.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another precise volume of the solvent (e.g., 100 µL) and repeat the vortexing and observation steps.
-
Equilibration: Continue adding solvent incrementally until the solid is completely dissolved. Record the total volume of solvent used. If complete dissolution is not achieved after adding a significant volume (e.g., 1 mL), the compound can be considered poorly soluble in that solvent.
-
Heating (Optional): If the compound remains insoluble at room temperature, gently warm the vial (e.g., to 40 °C) and observe any changes in solubility. Be sure to note if the compound precipitates upon cooling.
-
Calculation: Calculate the approximate solubility in mg/mL.
The following table provides an estimated solubility profile based on the chemical properties of the molecule and data from structurally similar compounds. These values should be used as a guide for initial solvent selection and confirmed experimentally.
| Solvent | Polarity Index | Predicted Solubility | Notes |
| DMSO | 7.2 | > 50 mg/mL | Often a good solvent for initial stock solutions. |
| DMF | 6.4 | > 50 mg/mL | Similar to DMSO, effective at dissolving polar compounds. |
| THF | 4.0 | 10 - 30 mg/mL | A good balance of polarity for many organic reactions. |
| Methanol | 5.1 | 5 - 20 mg/mL | Solubility can be improved with gentle heating. |
| Ethanol | 4.3 | 5 - 15 mg/mL | Similar to methanol, a common co-solvent. |
| Acetonitrile | 5.8 | 1 - 10 mg/mL | May require heating to achieve moderate concentrations. |
| Dichloromethane | 3.1 | < 1 mg/mL | Generally not a good solvent for the free acid form. |
| Toluene | 2.4 | < 0.1 mg/mL | Unlikely to be an effective solvent. |
| Hexane | 0.1 | < 0.1 mg/mL | Insoluble. |
Guide 2: Enhancing Solubility through pH Adjustment (Salt Formation)
For carboxylic acids, conversion to a salt form is a highly effective method to dramatically increase solubility in polar solvents, including aqueous systems and polar organic solvents like alcohols.
The carboxylic acid group (-COOH) of this compound is weakly acidic. In its protonated form, it can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice and low solubility. By adding a base, the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This charged species is significantly more polar and readily interacts with polar solvent molecules, disrupting the crystal lattice and increasing solubility.
This protocol describes how to increase the solubility of your compound by adding a base to form a soluble salt directly in your solvent of choice.
Materials:
-
This compound
-
Selected polar organic solvent (e.g., Methanol, Ethanol)
-
A suitable base (e.g., Sodium Hydroxide, Potassium Hydroxide, Triethylamine, Diisopropylethylamine)
-
Stir plate and stir bar
-
pH indicator strips or a pH meter (for aqueous or alcohol-based systems)
Procedure:
-
Suspension: Suspend the this compound in the chosen solvent at the desired concentration.
-
Base Addition: While stirring, add the base dropwise. For inorganic bases (NaOH, KOH), a dilute solution (e.g., 1 M) is recommended. For organic bases (TEA, DIPEA), they can often be added neat.
-
Monitoring Dissolution: Observe the suspension. As the salt forms, the solid should begin to dissolve.
-
pH Check (if applicable): If using an alcohol or aqueous system, periodically check the pH. For complete salt formation, a pH above 7 is generally required.
-
Complete Dissolution: Continue adding the base until all the solid has dissolved. Note the amount of base required.
dot
Caption: Salt formation increases solubility.
Guide 3: Utilizing Co-Solvent Systems
When a single solvent is not effective, a mixture of solvents, known as a co-solvent system, can often provide the desired solubility.
Co-solvency works by modifying the overall polarity of the solvent system to better match that of the solute. For a molecule like this compound, a mixture of a highly polar solvent with a moderately polar or non-polar solvent can disrupt the solvent's self-association (like the strong hydrogen bonding network in water or alcohols) and create a more favorable environment for the solute.
Procedure:
-
Primary Solvent Selection: Choose a primary solvent in which the compound has at least some minimal solubility. This is often a polar solvent like water, methanol, or ethanol.
-
Co-Solvent Selection: Select a miscible co-solvent with a different polarity. For increasing the solubility of a largely non-polar compound in a polar primary solvent, good co-solvents include THF, acetonitrile, or even small amounts of DMSO or DMF.
-
Ratio Screening: Prepare a series of vials with a fixed amount of your compound. Add different ratios of the primary solvent and co-solvent to each vial (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Equilibration and Observation: Agitate the vials until equilibrium is reached (this can take several hours) and observe which ratio provides the best solubility.
dot
Caption: Co-solvents modify polarity for better dissolution.
References
-
Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Biphenyl Carboxylic Acid. Retrieved from [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413. [Link]
-
Chemistry LibreTexts. (2022). 2.5: Physical properties of organic compounds. Retrieved from [Link]
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
-
Makary, P. (2014). Principles of Salt Formation. UK Journal of Pharmaceutical and Biosciences, 2(4), 01-04. [Link]
Sources
Technical Support Center: Catalyst Selection for Reactions Involving 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into catalyst selection and reaction optimization for experiments involving 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid. Our focus is on providing practical, cause-and-effect explanations to empower you in your synthetic endeavors.
The unique structure of this compound, featuring a reactive aryl iodide and a nucleophilic carboxylic acid held in a specific biphenyl conformation, makes it an ideal precursor for intramolecular cyclization. The primary application is the synthesis of the dibenzo[b,d]pyran-6-one core, a scaffold present in numerous biologically active molecules and natural products.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may encounter.
Part 1: Core Catalyst & Reaction Strategy
Q1: What are the primary considerations for selecting a catalyst system for reactions with this compound?
A1: The selection process is governed by the substrate's key features and the desired transformation, which is typically an intramolecular C-O bond formation (lactonization).
-
The Metal Center: Palladium is the metal of choice for this transformation.[3] Its catalytic cycle, involving a facile oxidative addition into the Carbon-Iodine bond and a subsequent reductive elimination to form the C-O bond, is exceptionally well-suited for this reaction.[4] Both Palladium(0) complexes and Palladium(II) salts (like Pd(OAc)₂, which are reduced in situ to Pd(0)) are effective catalyst precursors.
-
The Substrate's Dual Role: The carboxylic acid is not just a passive functional group; it is the active nucleophile. For it to participate in the catalytic cycle, it must be deprotonated to form a carboxylate anion. This makes the choice of base a critical, inseparable part of the "catalyst system."
-
Ligand Selection: For this specific intramolecular reaction, which is entropically favored, a ligand is often not strictly necessary. Many successful cyclizations of this type are performed "ligandless" with a simple palladium salt.[5] However, if side reactions or catalyst decomposition are observed, the addition of a phosphine ligand can stabilize the palladium center. The choice of ligand can be crucial in more complex intermolecular couplings.[6][7]
-
Reaction Environment: The reaction generally requires high temperatures (often >100 °C) to overcome the activation energy for the C-O reductive elimination. This necessitates the use of high-boiling polar aprotic solvents like DMF, DMAc, or NMP, which also help solubilize the carboxylate salt intermediate.[5]
Part 2: Troubleshooting Intramolecular Lactonization
The primary goal for this substrate is the synthesis of 6H-Dibenzo[b,d]pyran-6-one. Below, we address common issues encountered during this palladium-catalyzed intramolecular cyclization.
Q2: I am attempting to synthesize 6H-Dibenzo[b,d]pyran-6-one. What is a reliable, standard catalyst system to start with?
A2: A robust starting point is a simple, ligandless palladium(II) system. This minimizes the number of variables and has proven effective for similar transformations.
| Component | Recommendation | Molar Eq. / Conc. | Rationale |
| Substrate | This compound | 1.0 | Starting material. |
| Pd Precursor | Palladium(II) Acetate - Pd(OAc)₂ | 5-10 mol% | A common, air-stable Pd(II) source that is readily reduced to the active Pd(0) species in the reaction mixture. |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 | Critical Component. Deprotonates the carboxylic acid to form the active carboxylate nucleophile. K₂CO₃ is a good first choice. Cs₂CO₃ is more soluble and basic, which can sometimes improve yields, especially in stubborn reactions.[7] |
| Solvent | N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) | 0.05 - 0.1 M | High-boiling polar aprotic solvents are needed to reach required temperatures and to dissolve the potassium carboxylate salt intermediate. Ensure the solvent is anhydrous and high purity. |
| Temperature | 120-140 °C | - | High temperature is generally required to facilitate the key C-O reductive elimination step from the palladium center. |
This system provides a solid baseline. If issues arise, consult the troubleshooting guide below.
Q3: My lactonization reaction is not working (low conversion, no product, or significant side products). What are the common causes and how do I fix them?
A3: This is a common challenge. A systematic approach to troubleshooting is essential. Use the following guide and the flowchart in Figure 2 to diagnose the issue.
-
Problem 1: Low or No Conversion (Starting Material Unchanged)
-
Cause A: Inactive Catalyst. The Pd(II) precursor may not be reducing to the active Pd(0) catalyst, or the active catalyst has been poisoned. Sulfur impurities from reagents or thiols can act as catalyst poisons.[5]
-
Solution: Ensure high-purity reagents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst, as oxygen can oxidize and deactivate the Pd(0) species.
-
Cause B: Insufficient Temperature. The C-O reductive elimination step often has a high activation barrier.
-
Solution: Ensure your reaction is reaching the target temperature (120-140 °C). Use a high-boiling solvent like DMAc (b.p. 165 °C) if DMF (b.p. 153 °C) is boiling off too rapidly. Monitor the internal reaction temperature, not the oil bath temperature.
-
Cause C: Ineffective Base. The carboxylic acid is not being deprotonated, so the nucleophile is not being formed.
-
Solution: Check the quality and stoichiometry of your base. K₂CO₃ should be finely ground and dried before use. Consider switching to a stronger or more soluble base like Cs₂CO₃.[7]
-
-
Problem 2: Formation of Side Products
-
Cause A: Protodeiodination. The aryl iodide is being replaced by a hydrogen atom, resulting in [1,1'-biphenyl]-3-carboxylic acid. This often happens if there is a source of protons (e.g., water) and a reducing agent in the mixture.
-
Solution: Use anhydrous solvent and reagents. Ensure the reaction is under a dry, inert atmosphere.
-
Cause B: Intermolecular Polymerization/Dimerization. Instead of cyclizing, molecules react with each other.
-
Solution: This is a concentration-dependent issue. Perform the reaction under high-dilution conditions (e.g., 0.01-0.05 M) to favor the intramolecular pathway.[8] This can be achieved by adding the substrate solution slowly via syringe pump to the hot mixture of solvent, base, and catalyst.
-
Q4: Can this substrate be used in intermolecular cross-coupling reactions like Suzuki or Heck? What modifications are needed?
A4: Yes, but the free carboxylic acid presents challenges that must be addressed.
-
The Challenge: The acidic proton of the -COOH group is incompatible with the organometallic reagents used in many cross-coupling reactions (e.g., organoboranes in Suzuki coupling, which are used with strong bases like NaOtBu). The base required for the coupling can deprotonate the carboxylic acid, leading to solubility issues and potential inhibition of the catalyst.[9]
-
Strategy 1: Protect the Carboxylic Acid. The most straightforward approach is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). Perform the cross-coupling reaction on the ester, and then hydrolyze the ester back to the carboxylic acid in a final step.
-
Strategy 2: Judicious Choice of Base. For a Suzuki coupling, it is sometimes possible to find a base that is strong enough to facilitate transmetalation but not so strong that it interferes with the carboxylic acid. Mild inorganic bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be effective. This avoids the need for protection/deprotection steps.[10] The catalyst system would also likely require a phosphine ligand (e.g., SPhos, XPhos) to promote the coupling of the sterically hindered biphenyl system.
Part 3: Protocols & Visualizations
Detailed Experimental Protocol: Synthesis of 6H-Dibenzo[b,d]pyran-6-one
This protocol is a representative example. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and finely ground, anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq).
-
Inerting: Seal the flask and cycle between vacuum and Argon (or Nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.
-
Catalyst Addition: Briefly remove the septum and add Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq). Immediately reseal and purge with inert gas for another 5 minutes while stirring.
-
Reaction: Lower the flask into a preheated oil bath at 130 °C. Stir vigorously. The mixture may change color (e.g., to dark brown or black), indicating the formation of Pd(0).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate any unreacted starting material. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 6H-Dibenzo[b,d]pyran-6-one.
Visual Aids
Caption: Simplified Pd(0)/Pd(II) cycle for intramolecular lactonization.
Caption: Decision tree for troubleshooting low-yield lactonization reactions.
References
-
Li, L., et al. (2019). Ligand-Controlled C-O Bond Coupling of Carboxylic Acids and Aryl Iodides: Experimental and Computational Insights. Advanced Synthesis & Catalysis. Available at: [Link]
-
ACS Omega (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Publications. Available at: [Link]
-
Mandal, S., et al. (2014). La2O3 Catalyzed C–C Coupling of Aryl Iodides and Boronic Acids. PubMed Central. Available at: [Link]
-
Wang, H., et al. (2020). Rh(iii)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage. PubMed Central. Available at: [Link]
-
Rodríguez-Soler, M., et al. (2021). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. ACS Catalysis. Available at: [Link]
-
Willard, R., et al. (2014). Multicomponent synthesis of 6H-dibenzo[b,d]pyran-6-ones and a total synthesis of cannabinol. PubMed. Available at: [Link]
-
Venkataraman, D. (2002). Formation of Aryl-Carbon and Aryl-Heteroatom Bonds Using Copper(I) Catalysts. University of Massachusetts Amherst. Available at: [Link]
-
Gujadhur, R., et al. (2001). Formation of aryl-nitrogen, aryl-oxygen, and aryl-carbon bonds using well-defined copper(I)-based catalysts. Semantic Scholar. Available at: [Link]
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Chirantan Rasayan Sanstha (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. Available at: [Link]
-
Bellina, F., et al. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. DSpace. Available at: [Link]
-
Pandey, J., et al. (2015). Synthesis and Biological Activities of Some Substituted 6HDibenzo[B,D] Pyran-6-One and 6,6-Dimethyl 6H-Dibenzo[B,D] Pyran Deriva. Global Journals. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. Available at: [Link]
-
Yang, B. H., & Buchwald, S. L. (1999). The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates. Organic Chemistry Portal. Available at: [Link]
-
Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society. Available at: [Link]
-
Wang, X., et al. (2022). Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones. PubMed Central. Available at: [Link]
-
Thomson, R. J., et al. (2014). Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization of Free Carboxylic Acids. NIH Public Access. Available at: [Link]
-
ResearchGate (2025). Carboxylic-Acid-Directed Cyclization of N-Protected ω-Amino Acids. ResearchGate. Available at: [Link]
-
Maiti, D., et al. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. RSC Publishing. Available at: [Link]
-
ResearchGate (2025). A one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2014). Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones. Semantic Scholar. Available at: [Link]
-
LibreTexts Chemistry (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Stefani, H. A., et al. (2024). Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal. PubMed. Available at: [Link]
-
Chen, G., et al. (2016). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available at: [Link]
-
El Ghaytai, L., & Essassi, E. M. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines. Available at: [Link]
Sources
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Technical Support Center: Troubleshooting Failed Reactions with 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support center for 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions with this versatile, yet sterically hindered, building block. The insights provided here are based on established chemical principles and field-proven experience to ensure your synthetic endeavors are successful.
Understanding the Substrate: Key Characteristics
This compound is a valuable reagent in organic synthesis, particularly for the construction of complex polycyclic aromatic structures and novel pharmaceutical candidates. Its utility stems from two key functional groups: the aryl iodide and the carboxylic acid.
-
The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl > F) in palladium-catalyzed cross-coupling reactions.[1][2] This high reactivity allows for transformations like Suzuki, Sonogashira, and Buchwald-Hartwig aminations to often proceed under milder conditions.[1][2]
-
The Carboxylic Acid: This group offers a handle for various transformations, including esterification, amidation, and can direct certain reactions through chelation. However, it can also complicate reactions by interacting with catalysts or bases.
-
Steric Hindrance: The ortho-iodine and ortho-carboxylic acid on adjacent phenyl rings create significant steric bulk. This can impede the approach of coupling partners and catalysts, often requiring carefully optimized conditions and specialized ligands to overcome.[3]
Common Reactions and Potential Pitfalls
This molecule is frequently employed in several key synthetic transformations. Below, we address common failures in a question-and-answer format, providing causal explanations and actionable troubleshooting steps.
FAQ 1: Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the likely causes and how can I fix it?
Answer:
Failure in Suzuki-Miyaura couplings with this substrate often points to issues with catalyst activity, base selection, or solubility. The steric hindrance around the C-I bond can make oxidative addition, the first step in the catalytic cycle, challenging.
Troubleshooting Flowchart: Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for failed Suzuki-Miyaura couplings.
Protocol: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates
This protocol is a robust starting point designed to minimize common failures.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A Pd(0) source that does not require in-situ reduction, minimizing homocoupling of the boronic acid.[4] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that facilitate oxidative addition with sterically hindered aryl iodides.[5] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A moderately strong base effective in Suzuki couplings that is less likely to cause ester hydrolysis if the carboxylic acid is protected.[4] |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Good at dissolving organic substrates and compatible with the reaction conditions.[4] |
| Temperature | 80-110 °C | Increased temperature is often necessary to overcome the activation energy for sterically demanding substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the catalyst and phosphine ligands, and to suppress oxygen-mediated homocoupling.[4] |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (or its ester derivative) (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), Pd₂(dba)₃, the phosphine ligand, and K₃PO₄.[4]
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
FAQ 2: Sonogashira Coupling
Question: I'm attempting a Sonogashira coupling and see no product, only starting material and a black precipitate. What went wrong?
Answer:
This is a classic sign of catalyst decomposition. The formation of a black precipitate, known as "palladium black," indicates that the active Pd(0) species has aggregated and fallen out of the catalytic cycle.[1] This is often caused by impurities, inappropriate solvent choice, or non-optimal temperatures. Furthermore, the success of a Sonogashira reaction hinges on the quality of the reagents and strictly anaerobic conditions.[1]
Key Troubleshooting Points for Sonogashira Coupling:
| Problem Area | Potential Cause | Recommended Solution |
| Catalyst Decomposition | Impurities in reagents or solvents. | Use high-purity, anhydrous solvents and reagents. Ensure the alkyne and amine base are pure.[1] |
| High reaction temperature. | Aryl iodides are highly reactive and often couple at room temperature.[1] Avoid excessive heating unless necessary. | |
| Inappropriate solvent. | Some anecdotal evidence suggests THF can promote palladium black formation.[1][6] Consider switching to DMF or using triethylamine as both the base and solvent.[7] | |
| Low Reactivity | Inactive copper co-catalyst. | Use a fresh bottle of CuI, as it can degrade over time.[1] |
| Insufficiently basic conditions. | An amine base is required to deprotonate the alkyne.[1] Ensure the base (e.g., triethylamine, diisopropylamine) is dry and used in excess. | |
| Side Reactions | Glaser homocoupling of the alkyne. | This is caused by the presence of oxygen.[1] Rigorously degas all solvents and maintain a strict inert atmosphere. Consider a copper-free Sonogashira protocol.[1] |
Workflow for Diagnosing Sonogashira Failures
Caption: Diagnostic workflow for Sonogashira coupling issues.
FAQ 3: Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination is giving a complex mixture of products, and my starting material is being consumed. What's happening?
Answer:
The complexity of your product mixture in a Buchwald-Hartwig amination suggests potential side reactions or catalyst incompatibility. Aryl chlorides are generally less reactive than iodides, but even with an iodide, issues can arise.[8] The carboxylic acid can act as a competing nucleophile or react with the strong bases typically used (e.g., NaOtBu, K₃PO₄).
Primary Areas of Concern:
-
Catalyst System: The choice of ligand is critical. For sterically hindered substrates, bulky biarylphosphine ligands are often necessary to facilitate both oxidative addition and reductive elimination.[5][9]
-
Base Compatibility: Strong bases like sodium tert-butoxide can deprotonate the carboxylic acid, forming a carboxylate that may inhibit the catalyst or participate in side reactions.
-
Competing Nucleophiles: If your amine coupling partner has other nucleophilic sites (like an alcohol), you may see competitive C-O coupling.[8]
Recommendations:
-
Protect the Carboxylic Acid: Before attempting the amination, convert the carboxylic acid to a methyl or ethyl ester. This removes the acidic proton and prevents interference with the base and catalyst.
-
Ligand Screening: If the reaction is still sluggish, screen a panel of Buchwald ligands (e.g., RuPhos, BrettPhos) to find one that is optimal for your specific amine and aryl iodide combination.
-
Base Selection: While strong bases are often required, consider a weaker base like K₂CO₃ or Cs₂CO₃ if your substrate is sensitive, although this may require higher temperatures.[10]
FAQ 4: Esterification
Question: Standard Fischer esterification of my this compound is very slow and incomplete. How can I improve this?
Answer:
The slow rate of Fischer esterification is likely due to the steric hindrance around the carboxylic acid group, which impedes the approach of the alcohol nucleophile.[11][12] Heating under acidic conditions for extended periods can also lead to degradation.
Alternative Esterification Strategies:
| Method | Reagents | Advantages | Considerations |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Creates a highly reactive intermediate, leading to rapid esterification upon addition of the alcohol.[13] | Reagents are corrosive and moisture-sensitive. |
| Coupling Agent-Mediated | DCC/DMAP, HATU/DIPEA | Mild conditions, high yields.[13][14] | Coupling agents can be expensive, and byproducts (like DCU) must be removed. |
| Triphenylphosphine/NBS | PPh₃, N-Bromosuccinimide | An effective method for activating the carboxylic acid under mild conditions.[15] | Requires careful control of reaction temperature. |
Protocol: Esterification via an Acyl Chloride
-
In a fume hood, suspend this compound (1.0 equiv) in toluene.
-
Add thionyl chloride (SOCl₂, 2-3 equiv) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until gas evolution ceases and the solution becomes clear.
-
Cool the reaction and remove the excess SOCl₂ and toluene under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous, non-protic solvent (e.g., DCM, THF).
-
Cool the solution in an ice bath and slowly add the desired alcohol (1.1 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up by washing with dilute acid, water, and brine. Dry and purify by column chromatography.
Purification and Characterization
Question: I have successfully run my reaction, but I am struggling to purify the product away from residual starting material and byproducts.
Answer:
Purification can be challenging due to the similar polarities of the starting material and the desired product.
-
Acid/Base Extraction: If your product is an ester or amide and you have unreacted carboxylic acid starting material, an aqueous base wash (e.g., dilute NaHCO₃ or Na₂CO₃) can be very effective. The carboxylate salt will move to the aqueous layer, while your neutral product remains in the organic layer.[16]
-
Column Chromatography: This is the most common method. Use a shallow solvent gradient to achieve the best separation. A combination of hexanes and ethyl acetate is a good starting point. If compounds are still co-eluting, try adding a small amount (0.5-1%) of acetic acid to the eluent to suppress tailing of any acidic compounds.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for obtaining highly pure material. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
References
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
- Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]
-
Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. Available at: [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
- Preventing homocoupling in Suzuki reactions with 2-Iodoanisole - Benchchem.
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - MDPI. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available at: [Link]
-
Esterification/Amidation Problems : r/Chempros - Reddit. Available at: [Link]
-
Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents - ResearchGate. Available at: [Link]
-
Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed. Available at: [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. Available at: [Link]
-
How can I purify carboxylic acid? - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Technical Support Center: Reaction Condition Optimization for ortho-Iodination of Benzoic Acids
Welcome to the technical support center for the ortho-iodination of benzoic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. Aromatic iodides are pivotal building blocks in synthetic organic chemistry, particularly in cross-coupling reactions.[1] The direct C-H iodination of benzoic acids offers a streamlined approach to these valuable intermediates. However, achieving high yields and excellent regioselectivity can be challenging.
This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, drawing from established, peer-reviewed methodologies.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Question: I am not observing any significant consumption of my benzoic acid starting material. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in ortho-iodination reactions is a common hurdle that can often be traced back to the catalyst, solvent, or iodinating agent.
-
Catalyst Inactivity: Transition metal catalysts, particularly those based on iridium and palladium, are essential for activating the C-H bond.[1][2] Ensure that your catalyst is active and handled correctly. Some iridium catalysts, for instance, tolerate air and moisture, which simplifies the experimental setup.[1][3] If you are using a palladium catalyst, it may have different sensitivities.
-
Incorrect Solvent Choice: The solvent plays a critical role in this reaction. For many modern iridium-catalyzed systems, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be crucial for achieving good conversions.[1][3] Its unique properties are thought to enable the C-H iodination with the carboxylic acid acting as the directing group.[1][3] If you are using other solvents like DMF, acetic acid, or water, you may see significantly lower or no reactivity, depending on the specific catalytic system.[4]
-
Iodinating Agent: The choice and stoichiometry of the iodinating agent are critical. N-Iodosuccinimide (NIS) is a commonly used and effective iodine source for these reactions.[1] Ensure you are using a sufficient excess of the iodinating agent. For challenging substrates, increasing the equivalents of NIS may be necessary.[1] In some palladium-catalyzed systems, potassium iodide (KI) is used in conjunction with an oxidant.[2] The in-situ generation of the active iodine species is a key step for the reaction to proceed.[2]
-
Reaction Temperature: While some modern protocols operate at room temperature or slightly elevated temperatures (e.g., 40-65 °C), older or different catalytic systems may require higher temperatures (e.g., 100 °C) to achieve good yields.[1] If you are operating at room temperature with no success, a modest increase in temperature could initiate the reaction.
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion.
Issue 2: Poor Regioselectivity - Mixture of Mono- and Di-iodinated Products
Question: My reaction is working, but I'm getting a mixture of the desired mono-iodinated product and the di-iodinated byproduct. How can I improve the selectivity for mono-iodination?
Answer:
Achieving selective mono-iodination, especially with benzoic acids that have two equivalent ortho C-H bonds (e.g., para-substituted benzoic acids), is a significant challenge. The initial mono-iodinated product can sometimes be even more reactive than the starting material, leading to a second iodination.
Here are key strategies to enhance mono-selectivity:
-
Catalyst System and Additives: Certain catalytic systems are inherently more selective. An iridium-catalyzed method has been developed that achieves excellent mono-selectivity (>20:1 mono/di ratio) through the crucial use of a silver(I) iodide (AgI) additive.[5][6][7] Mechanistic studies suggest that the AgI additive plays a role in deactivating the mono-iodinated product towards further reaction, possibly through coordination.[5][6]
-
Milder Reaction Conditions: The use of milder reaction conditions can favor the formation of the mono-iodinated product.[1] For instance, some iridium-catalyzed reactions can be performed at room temperature, which can help to control over-iodination.[5][6]
-
Stoichiometry of the Iodinating Agent: Carefully controlling the amount of the iodinating agent is crucial. Using a smaller excess of NIS (e.g., 1.1-1.5 equivalents) can help to minimize the formation of the di-iodinated product.
-
Substrate Sterics: For meta-substituted benzoic acids, the steric hindrance from the meta-substituent can often direct the iodination to the less hindered ortho position, leading to a single mono-iodinated product.[1]
Issue 3: Formation of Side Products and Purification Challenges
Question: I am observing unexpected side products in my reaction mixture, making purification difficult. What are these impurities and how can I minimize them and purify my desired product?
Answer:
Side product formation can arise from various sources. Purification of ortho-iodobenzoic acids can also be challenging due to their physical properties.
-
Common Side Reactions: Depending on the reaction conditions, side reactions can include decomposition of the starting material or product, or reactions involving the solvent. In some older methods, harsh oxidizing conditions could lead to undesired byproducts.[8]
-
Purification Strategies:
-
Flash Chromatography: This is a standard method for purifying ortho-iodobenzoic acids. A common eluent system is a mixture of petroleum ether and ethyl acetate on silica gel.[1]
-
Recrystallization: For some iodobenzoic acids, recrystallization can be an effective purification technique. A method involving the formation of the ammonium salt, followed by recrystallization and re-acidification, has been described for purifying m-iodobenzoic acid and could be adapted.[9] This involves dissolving the crude acid in hot water with ammonia, treating with decolorizing charcoal, filtering, and then re-precipitating the purified acid by adding a strong acid like HCl.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the transition-metal-catalyzed ortho-iodination of benzoic acids?
A1: The reaction proceeds via a C-H activation mechanism directed by the carboxylic acid group. For iridium-catalyzed systems, the proposed mechanism often involves an Ir(III)/Ir(V) catalytic cycle.[1][10] The carboxylic acid coordinates to the metal center, facilitating the cleavage of the ortho C-H bond to form a metallacycle intermediate. This intermediate then reacts with the iodinating agent (like NIS) to afford the ortho-iodinated product and regenerate the active catalyst.
Generalized Mechanism for Iridium-Catalyzed ortho-Iodination
Caption: A simplified representation of the catalytic cycle.
Q2: Why is the carboxylic acid group an effective directing group for this transformation?
A2: The carboxylic acid group, while sometimes considered a weakly coordinating group, can effectively direct the metal catalyst to the ortho position.[2] It forms a chelate with the metal center, creating a stable metallacyclic intermediate that positions the catalyst in close proximity to the ortho C-H bonds, thereby facilitating their selective activation.[1]
Q3: What are the most common iodinating agents, and how do they compare?
A3: Several electrophilic iodinating agents can be used for aromatic compounds. For directed C-H functionalization, N-Iodosuccinimide (NIS) is a popular choice due to its mild nature and ease of handling.[1][5] Other systems include using molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) or using potassium iodide (KI) with an oxidant.[2][11] The choice of agent depends on the specific catalytic system and the reactivity of the benzoic acid substrate.
Q4: Are there any safety considerations I should be aware of?
A4: Standard laboratory safety precautions should always be followed. The solvents used, such as HFIP, should be handled in a well-ventilated fume hood. Iodinating agents can be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Some reagents, like palladium catalysts, may be toxic, and their material safety data sheets (MSDS) should be consulted before use.
Data Summary and Protocols
For ease of comparison, the following table summarizes key parameters from successful, recently developed protocols for the ortho-iodination of benzoic acids.
| Parameter | Iridium-Catalyzed (General)[1] | Iridium-Catalyzed (Mono-selective)[5] | Palladium-Catalyzed[2] |
| Catalyst | [CpIrCl₂]₂ or similar Ir(III) complex | [CpIrCl₂]₂ | Pd(OAc)₂ |
| Iodinating Agent | N-Iodosuccinimide (NIS) | N-Iodosuccinimide (NIS) | Potassium Iodide (KI) |
| Solvent | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Aqueous media |
| Key Additive(s) | None (additive-free) | AgI (crucial for mono-selectivity) | CeCl₃ / H₂O₂ (oxidant system) |
| Temperature | 40 - 65 °C | Room Temperature | 110 °C |
| Key Advantage | High yields, additive-free | High mono-selectivity (>20:1) | Uses inexpensive KI in water |
Example Experimental Protocol (Based on Iridium-Catalysis for Mono-iodination)
This is a representative protocol synthesized from the literature and should be adapted and optimized for your specific substrate.[5][6]
-
To an oven-dried vial equipped with a magnetic stir bar, add the benzoic acid substrate (1.0 equiv).
-
Add the iridium precatalyst, [Cp*IrCl₂]₂ (e.g., 2.5 mol %).
-
Add the additive, AgI (e.g., 10 mol %).
-
Add the iodinating agent, N-Iodosuccinimide (NIS) (e.g., 1.2 equiv).
-
Add the solvent, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), to achieve the desired concentration (e.g., 0.1 M).
-
Seal the vial and stir the reaction mixture at room temperature for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The residue can then be purified by silica gel flash column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure ortho-iodobenzoic acid.
References
-
Fernández-Salas, J. A., et al. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. [Link]
-
Weis, E., et al. (2020). IrIII‐Catalyzed Selective ortho‐Monoiodination of Benzoic Acids with Unbiased C−H Bonds. Chemistry – A European Journal. [Link]
-
Weis, E., et al. (2020). IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. Angewandte Chemie International Edition. [Link]
-
Fernández-Salas, J. A., et al. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ResearchGate. [Link]
-
Weis, E., et al. (2020). ortho‐C−H monohalogenations of para‐substituted benzoic acids. ResearchGate. [Link]
-
Havasel, H., et al. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Other Aromatic Substitutions. Chemistry LibreTexts. [Link]
-
ACS Publications. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Publications. [Link]
-
Szewczyk, J. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. National Institutes of Health. [Link]
- Google Patents. (n.d.). Process for the iodination of aromatic compounds.
-
Weis, E., et al. (2020). IrIII‐Catalyzed Selective ortho‐Monoiodination of Benzoic Acids with Unbiased C−H Bonds. Angewandte Chemie International Edition. [Link]
-
Havasel, H., et al. (2024). History of ortho-iodination of benzoic acid derivatives at a glance. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Organic Syntheses. [Link]
-
Daugulis, O., et al. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. [Link]
- Google Patents. (n.d.). Preparation method of o-iodobenzoic acid.
-
Pianeta Chimica. (n.d.). Preparation of 2-iodo benzoic acid. Pianeta Chimica. [Link]
-
Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Organic Syntheses. [Link]
-
Havasel, H., et al. (2024). Optimization of the reaction conditions. ResearchGate. [Link]
-
Khan Academy. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube. [Link]
-
Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? Khan Academy. [Link]
-
Rao, P., et al. (2021). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. ResearchGate. [Link]
-
Daugulis, O., et al. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. ResearchGate. [Link]
-
Quora. (2018). Why is ortho-iodobenzoic acid stronger than ortho-bromo, -chloro, and -fluorobenzoic acid? Quora. [Link]
Sources
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- 6. IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scale-Up Synthesis of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the challenges of transitioning this synthesis from the laboratory to a larger scale. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure you can achieve a robust, efficient, and scalable process.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions encountered during the scale-up of this compound synthesis.
Q1: What is the most common synthetic route for this compound at scale?
A1: The most prevalent and scalable method is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This involves the palladium-catalyzed reaction between a boronic acid (or its ester) and an aryl halide. For this specific molecule, the key starting materials are (2-iodophenyl)boronic acid and 3-bromobenzoic acid or methyl 3-bromobenzoate.
Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling reaction for this synthesis?
A2: Several parameters are crucial for a successful and high-yielding reaction at scale:
-
Catalyst Selection and Loading: While various palladium catalysts can be used, Pd(PPh₃)₄ and Pd/C are common choices.[2][4] Catalyst loading needs to be optimized; typically, lower loadings are desirable for cost-effectiveness at scale, but this may require longer reaction times or higher temperatures.
-
Base Selection: The choice of base is critical. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often used.[2][5] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or THF) and water is typically employed to dissolve both the organic and inorganic reagents. The ratio of the organic solvent to water needs to be carefully controlled.
-
Temperature: The reaction is typically run at elevated temperatures, often at the reflux temperature of the solvent system, to ensure a reasonable reaction rate.[6]
-
Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the degradation of the palladium catalyst, particularly when using phosphine ligands.[7]
Q3: What are the common impurities I should expect, and how can I minimize them?
A3: Common impurities can arise from starting materials, side reactions, or degradation.[8][9]
-
Homocoupling Products: You might observe the formation of biphenyls from the homocoupling of the boronic acid or the aryl halide. This can be minimized by carefully controlling the reaction stoichiometry and ensuring efficient mixing.
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials.[9] Monitoring the reaction progress by techniques like TLC or HPLC is crucial to ensure completion.[7]
-
Dehalogenated Byproducts: Reductive dehalogenation of the iodo- and bromo- starting materials can occur, leading to biphenyl-3-carboxylic acid or iodobenzene.
-
Solvent-Related Impurities: Residual solvents from the reaction and workup can be present in the final product.[10]
Q4: How can I effectively purify this compound at a larger scale?
A4: At scale, purification strategies shift away from column chromatography towards more scalable techniques.
-
Recrystallization: This is the most common method for purifying the crude product.[7] Selecting an appropriate solvent system is key to selectively crystallizing the desired product while leaving impurities in the mother liquor.
-
Acid-Base Extraction: Since the target molecule is a carboxylic acid, you can use pH adjustments to move it between aqueous and organic layers, effectively separating it from neutral impurities.
-
Distillation (for precursors): If you are synthesizing the starting materials, distillation can be an effective purification method for intermediates.[11]
Troubleshooting Guides
This section provides a more detailed, question-and-answer-style guide to address specific problems you might encounter during your experiments.
Problem 1: Low Yield in the Suzuki-Miyaura Coupling Reaction
Q: My Suzuki-Miyaura coupling reaction is giving a low yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura couplings at scale can often be traced back to a few key areas. Let's break down the troubleshooting process.
Troubleshooting Workflow for Low Yield
Caption: Stepwise purification strategy.
Detailed Purification Steps:
-
Aqueous Workup with pH Adjustment:
-
Procedure: After the reaction is complete, cool the mixture and dilute it with water and a water-immiscible organic solvent (e.g., ethyl acetate, toluene).
-
Acidification: Carefully acidify the aqueous layer with an acid like HCl to a pH of around 2-3. This will protonate the carboxylic acid, making it insoluble in water and soluble in the organic layer.
-
Extraction: Separate the layers and extract the aqueous layer with more organic solvent to recover all the product.
-
Washing: Wash the combined organic layers with brine to remove excess water.
-
Rationale: This process effectively removes the inorganic base, salts, and any water-soluble impurities.
-
-
Recrystallization:
-
Solvent Screening: The key is to find a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for recrystallizing carboxylic acids include toluene, acetic acid, or mixtures like ethanol/water or ethyl acetate/heptane. [7] * Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, proceed to the decolorization step. Allow the solution to cool slowly to form pure crystals.
-
Rationale: This is highly effective at removing impurities with different solubility profiles than the desired product.
-
-
Decolorization:
-
Cause of Color: The color often comes from trace amounts of palladium black or colored organic byproducts from oxidation.
-
Procedure: While the product is dissolved in the hot recrystallization solvent, add a small amount of activated carbon. Stir for a short period (5-15 minutes) and then perform a hot filtration through a pad of celite to remove the carbon.
-
Caution: Using too much activated carbon or prolonged heating can lead to product loss.
-
Quantitative Data Summary
| Parameter | Typical Lab Scale | Recommended Scale-Up Consideration | Rationale |
| Catalyst Loading | 1-5 mol% | 0.1-1 mol% | Cost-effectiveness and reduced palladium contamination in the final product. |
| Base | 2-3 equivalents | 2-2.5 equivalents | Ensures complete reaction without excessive waste. |
| Solvent Ratio | e.g., 4:1 Dioxane:H₂O | Adjust for optimal solubility and mixing | May need more aqueous phase to dissolve the base at scale. |
| Reaction Time | 2-12 hours | Monitor by HPLC until completion | Reaction kinetics can change with scale. |
Experimental Protocol: Scaled-Up Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup:
-
Charge a suitably sized reactor with (2-iodophenyl)boronic acid (1.1 equiv), 3-bromobenzoic acid (1.0 equiv), and the chosen base (e.g., Na₂CO₃, 2.2 equiv).
-
The reactor should be equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an inlet for inert gas.
-
-
Solvent Addition and Degassing:
-
Add the organic solvent (e.g., 1,4-dioxane or DME) and water (e.g., in a 4:1 to 3:1 ratio).
-
Begin stirring and sparge the mixture with nitrogen or argon for at least 30-60 minutes to remove dissolved oxygen.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).
-
-
Reaction:
-
Heat the mixture to reflux (typically 85-100 °C, depending on the solvent) with vigorous stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Dilute the reaction mixture with water and an appropriate organic solvent (e.g., toluene).
-
Separate the layers. The product will be in the aqueous layer as the carboxylate salt.
-
Wash the aqueous layer with the organic solvent to remove non-polar impurities.
-
Transfer the aqueous layer to a clean vessel and, with stirring, slowly add aqueous HCl (e.g., 2M) until the pH is ~2.
-
The product will precipitate as a solid.
-
Filter the solid, wash it with water, and then a small amount of a non-polar solvent (like heptane) to aid in drying.
-
Dry the solid under vacuum.
-
-
Purification:
-
Transfer the crude, dried solid to a clean reactor.
-
Add the chosen recrystallization solvent (e.g., toluene) and heat to dissolve.
-
If necessary, perform a hot filtration with activated carbon.
-
Allow the solution to cool slowly to crystallize the pure product.
-
Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
-
References
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Beilstein Journals. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.
- Benchchem. (n.d.).
- Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients.
- MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
- National Center for Biotechnology Information. (2010). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin.
- National Center for Biotechnology Information. (2020).
- National Center for Biotechnology Information. (2023).
- Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III).
- ResearchGate. (2019).
- ResearchGate. (n.d.). Pharmaceutical Impurities: An Overview.
- Royal Society of Chemistry. (2023).
- Synlett. (n.d.).
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support center for the synthesis of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies of this synthesis. In the following sections, we will address specific issues encountered during key synthetic transformations, focusing on the identification and mitigation of common byproducts. Our approach is rooted in mechanistic understanding to empower you to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs): Synthetic Routes & Byproduct Formation
Q1: What are the principal synthetic strategies for preparing this compound?
The synthesis of this valuable building block typically proceeds via two well-established palladium-catalyzed or copper-mediated cross-coupling reactions: the Suzuki-Miyaura coupling and the Sandmeyer reaction.
-
Suzuki-Miyaura Coupling: This is arguably the most common approach, involving the palladium-catalyzed cross-coupling of an aryl boronic acid (or its ester derivative) with an aryl halide. For this specific target, two convergent pathways are viable:
-
Route A: Coupling of 3-Bromo- or 3-Iodobenzoic acid with (2-iodophenyl)boronic acid .
-
Route B: Coupling of 2-Iodoaniline followed by a Sandmeyer reaction, or a more direct coupling of a di-haloarene like 1,3-dibromobenzene with a suitable organometallic partner, followed by functional group manipulation. Route A is often preferred for its directness.
-
-
Sandmeyer Reaction: This classical transformation serves as a powerful method for introducing an iodide. The synthesis would first involve creating the biphenyl backbone, typically by coupling a substituted aniline with a boronic acid, to form 2'-amino-[1,1'-biphenyl]-3-carboxylic acid. The amino group is then converted to a diazonium salt, which is subsequently displaced by iodide.[1][2]
Q2: In a Suzuki-Miyaura coupling to form the biphenyl backbone, what are the most common byproducts I should be aware of?
The Suzuki coupling, while powerful, is susceptible to several side reactions that can complicate purification and reduce yields. The primary byproducts are typically homocoupled products, reduced (dehalogenated/deboronated) species, and impurities from ligand degradation.
-
Homocoupling Products: These are dimers of your starting materials.
-
From the Boronic Acid: You may observe biphenyl-2,2'-dicarboxylic acid (if starting with a benzoic acid boronic acid) or 2,2'-diiodobiphenyl . This side reaction is often exacerbated by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[3][4]
-
From the Aryl Halide: Dimerization of the halide partner can also occur, though often to a lesser extent.
-
-
Protodeboronation/Protodehalogenation: These byproducts result from the replacement of the boronic acid or halide group with a hydrogen atom.
-
Protodeboronation: The boronic acid starting material can be converted to its corresponding arene (e.g., iodobenzene). This is often caused by moisture or protic solvents which hydrolyze the C-B bond. Boronic acids are prone to this degradation, so using fresh, high-quality reagents is crucial.[5]
-
Protodehalogenation: The aryl halide can be reduced to the corresponding arene (e.g., benzoic acid). This can be promoted by certain bases, protic solvents, or impurities that act as a hydride source.[3][6]
-
-
Catalyst & Ligand Degradation:
-
Palladium Black: The formation of palladium black is a visual indicator of catalyst decomposition and loss of activity.[5][6] This is often caused by oxygen or impurities in the solvents.
-
Phosphine Oxide: If using phosphine-based ligands like triphenylphosphine (PPh₃), it can be oxidized to triphenylphosphine oxide (TPPO), which may inhibit the catalytic cycle.[5]
-
Q3: I am using a Sandmeyer reaction to introduce the iodide. What side products are characteristic of this method?
The Sandmeyer reaction's success hinges on the stability of the intermediate diazonium salt. Improper control of reaction conditions is the primary source of byproducts.
-
Phenolic Byproducts: The most common byproduct is the corresponding phenol, 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid . Aryl diazonium salts are thermally unstable and will react with water, especially at temperatures above 5-10 °C, to form phenols.[7][8] Strict temperature control (0–5 °C) during diazotization is critical.[7][9]
-
Biaryl Impurities: The Sandmeyer reaction proceeds through a radical mechanism.[1][7][10] This is supported by the detection of biaryl byproducts, which can arise from the coupling of aryl radicals generated during the catalytic cycle.
-
Azo Coupling Products: If the reaction mixture contains electron-rich aromatic species, the electrophilic diazonium salt can undergo azo coupling to form intensely colored and often difficult-to-remove impurities.
-
Unreacted Starting Material: Incomplete diazotization will result in leftover 2'-amino-[1,1'-biphenyl]-3-carboxylic acid .
Troubleshooting & Byproduct Mitigation
Q4: My Suzuki coupling is plagued by homocoupling of the boronic acid. How can I suppress this?
Homocoupling is a common frustration. Here are the key parameters to address:
-
Inert Atmosphere: This is non-negotiable. Oxygen is a key culprit in promoting homocoupling and deactivating your catalyst.[3][4] Ensure your reaction vessel, solvents, and reagents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and the reaction is run under a positive pressure of an inert gas.[5]
-
Reagent Quality & Stoichiometry: Boronic acids can degrade over time. Use freshly purchased or purified material.[5] Sometimes, using a slight excess (1.1-1.2 equivalents) of the boronic acid can be beneficial, but a large excess may lead to more homocoupling.
-
Base and Solvent Selection: The choice of base is critical. Anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to hydroxides or alkoxides, which can introduce water and promote side reactions.[6] Use high-purity, anhydrous aprotic solvents like dioxane, toluene, or THF.[6]
-
Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, kinetically outcompeting the homocoupling side reaction.[6]
Q5: How do I prevent the formation of phenolic byproducts in my Sandmeyer reaction?
The key is maintaining the stability of the diazonium salt intermediate.
-
Strict Temperature Control: The diazotization step (reaction of the amine with a nitrite source) must be performed at low temperatures, typically between 0 and 5 °C, using an ice-salt bath.[7][8][9] Do not allow the temperature to rise until the subsequent displacement with iodide is initiated.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to control the exotherm and prevent localized heating.
-
Sufficiently Acidic Conditions: Ensure the reaction medium is sufficiently acidic to prevent premature decomposition of the diazonium salt and to suppress unwanted azo-coupling side reactions.
Byproduct Characterization
Q6: How can I analyze my crude product to identify these byproducts?
A multi-technique approach is most effective for unambiguous identification.
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the complexity of your crude mixture and guide purification. Co-spotting with authentic starting materials is essential.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial analysis. It separates the components of the mixture and provides the mass-to-charge ratio (m/z) for each, allowing you to quickly confirm the presence of expected byproducts based on their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for definitive structural elucidation of isolated impurities. Key spectral features can often provide clues even in a crude mixture. For example, the disappearance of a signal in the ~7.5-8.0 ppm region and the appearance of a new signal around 7.0-7.4 ppm could indicate protodehalogenation. The presence of a broad, exchangeable proton signal could indicate a phenolic -OH group.
Table 1: Key Byproducts and Their Expected Mass
| Compound Name | Structure | Molecular Formula | Exact Mass (m/z) | Common Origin |
| Target Product | This compound | C₁₃H₉IO₂ | 323.97 | Desired Product |
| Homocoupling Byproduct | 2,2'-Diiodobiphenyl | C₁₂H₈I₂ | 405.88 | Suzuki Coupling |
| Homocoupling Byproduct | [1,1'-Biphenyl]-3,3'-dicarboxylic acid | C₁₄H₁₀O₄ | 242.06 | Suzuki Coupling |
| Protodehalogenation Byproduct | [1,1'-Biphenyl]-3-carboxylic acid | C₁₃H₁₀O₂ | 198.07 | Suzuki Coupling |
| Protodeboronation Byproduct | Benzoic acid | C₇H₆O₂ | 122.04 | Suzuki Coupling |
| Phenolic Byproduct | 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | C₁₃H₁₀O₃ | 214.06 | Sandmeyer Reaction |
| Unreacted Amine | 2'-Amino-[1,1'-biphenyl]-3-carboxylic acid | C₁₃H₁₁NO₂ | 213.08 | Sandmeyer Reaction |
Workflow Diagrams & Protocols
Diagrams
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and must be optimized for specific substrates.
-
Reagent Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and/or ligand.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction mixture should be stirred under a positive pressure of inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[6]
Protocol 2: General Procedure for Sandmeyer Reaction
Caution: Diazonium salts can be explosive when isolated and dry. Handle with appropriate care.
-
Amine Dissolution: Dissolve the starting amine (e.g., 2'-amino-[1,1'-biphenyl]-3-carboxylic acid, 1.0 eq.) in an aqueous acidic solution (e.g., H₂SO₄ or HCl) in a flask and cool to 0-5 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (NaNO₂, ~1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the stirred, cold amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete.
-
Iodide Displacement: In a separate flask, dissolve potassium iodide (KI, ~1.5 eq.) in water. Slowly add the cold diazonium salt solution to the KI solution.
-
Reaction: Allow the mixture to warm slowly to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Workup: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can then be purified.
References
- Benchchem. (n.d.). Troubleshooting guide for Sandmeyer reactions using (4-methylphenyl)diazene.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2024). Sandmeyer type reaction troubleshoot.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
- Reddit. (2019). Troubleshooting a Sandmeyer reaction.
- Khan Academy. (n.d.). Sandmeyer reaction.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Reddit. (2024). Struggling with Suzuki Reaction.
- Benchchem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- ECHEMI. (n.d.). Workup of Sandmeyer reaction?.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
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- 1. lscollege.ac.in [lscollege.ac.in]
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catalyst deactivation and recovery in reactions with 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
Introduction
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet complex challenge in modern organic synthesis: the deactivation and recovery of catalysts in cross-coupling reactions involving 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid. This substrate is a valuable building block in the synthesis of pharmaceuticals and advanced materials, often employed in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to construct even more complex molecular architectures.[1][2]
However, the very features that make this substrate reactive—the aryl iodide and the carboxylic acid group—can also be the source of significant catalytic challenges. Understanding the mechanisms of catalyst deactivation is not merely an academic exercise; it is crucial for optimizing reaction yields, reducing costs associated with precious metal catalysts, and ensuring the scalability and reproducibility of your synthesis.[3] This guide consolidates field-proven insights and experimental protocols to help you diagnose problems, optimize your reaction conditions, and effectively recover your valuable catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons my palladium-catalyzed reaction with this compound is failing or sluggish?
A1: The primary culprits are typically related to the catalyst's stability and activity throughout the reaction. The main deactivation mechanisms fall into three categories: chemical, thermal, and mechanical.[4] For this specific substrate, the most common issues are:
-
Iodide Poisoning: While the carbon-iodine bond is ideal for rapid oxidative addition to the Pd(0) center, the resulting iodide ligand can be a double-edged sword. Iodide, being a soft Lewis base, can form strong bonds with the soft palladium center.[5] This can lead to the formation of catalytically inactive or less active species, such as iodide-bridged palladium dimers, which effectively shut down the catalytic cycle.[5]
-
Ligand Degradation or Inappropriate Choice: The phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the palladium center can degrade at elevated temperatures. Furthermore, the sterically hindered nature of the biphenyl substrate requires ligands with sufficient bulk (e.g., Buchwald-type phosphines) to promote reductive elimination and prevent catalyst aggregation.[6][7][8] An incorrect ligand choice can lead to rapid deactivation.
-
Formation of Palladium Black: A visible sign of catalyst death is the precipitation of black solids, which is finely divided, inactive palladium metal (Pd(0) aggregates).[9] This often occurs when the ligand fails to adequately stabilize the Pd(0) species, which then aggregate. This can be caused by high temperatures, impurities, or an incorrect ligand-to-metal ratio.
-
Base and Solvent Effects: The choice of base and solvent is critical. In Suzuki-Miyaura couplings, the base is required to activate the boronic acid partner.[10] However, an inappropriate base or solvent can lead to side reactions or poor solubility of reagents, impacting catalyst performance.[11][12]
Q2: I see a black precipitate forming in my reaction flask. What is it, and is my reaction ruined?
A2: The black precipitate is almost certainly palladium black, which consists of agglomerated, inactive palladium nanoparticles.[9] Its appearance indicates that the active, soluble palladium complex has decomposed. While this is a sign of significant catalyst deactivation, the reaction may not be completely lost, although yields will likely be compromised.
-
Causality: This typically happens when the rate of reductive elimination (the final product-forming step) is slow relative to the rate of catalyst decomposition. This can be due to sterically demanding substrates, insufficient ligand protection, or excessively high temperatures.
-
What to do: If you observe this early, lowering the reaction temperature might salvage the remaining active catalyst. For future runs, consider using a more robust and sterically bulky ligand (e.g., SPhos, XPhos, or a robust NHC ligand), increasing the ligand-to-palladium ratio, or using a lower reaction temperature for a longer duration.[6][8]
Q3: Can the iodide from my substrate really poison the catalyst? I thought aryl iodides were the most reactive coupling partners.
A3: Yes, this is a well-documented paradox. Aryl iodides are highly reactive towards the initial oxidative addition step, which is often rate-limiting, thus getting the catalytic cycle started quickly.[13][14] However, the resulting palladium(II)-iodide intermediate can be problematic. The iodide anion can act as a bridging ligand, forming stable and catalytically inactive dinuclear palladium species.[5] While many modern, bulky phosphine ligands are designed to mitigate this issue, it remains a potential pathway for deactivation, especially with older ligand systems like PPh₃ or under high concentrations. Interestingly, in some specific contexts, iodide additives have been found to promote certain Pd-catalyzed reactions through the formation of unique binuclear complexes, but in the standard cross-coupling cycle, it is more often a concern.[15][16]
Q4: Is it possible to recover and reuse the palladium catalyst from my reaction?
A4: Yes, catalyst recovery is highly desirable, especially in process chemistry, due to the high cost of palladium.[17] The method of recovery depends on whether the catalyst is homogeneous (dissolved) or heterogeneous (a solid, like Pd on carbon).
-
Homogeneous Catalysts: Direct reuse is challenging as the active species may have decomposed. The goal is typically to reclaim the palladium metal. This can be done by precipitating the palladium (e.g., as palladium black), filtering it, and then sending it to a specialized company for reclamation.[17] Alternatively, methods exist to re-solubilize and reconstitute the catalyst, though this can be complex.
-
Heterogeneous Catalysts (e.g., Pd/C): These are designed for easier recovery. After the reaction, the solid catalyst can be filtered off. However, its activity may be diminished. A "recovery" step is often followed by a "regeneration" procedure to restore catalytic activity.[18][19]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and solving common problems encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Conversion
Your reaction has stalled or is proceeding very slowly, with starting material remaining even after extended reaction times.
Caption: Troubleshooting Decision Tree for Low Reaction Conversion.
-
Cause A: Inadequate Ligand
-
Explanation: The biphenyl substrate is sterically demanding. A ligand that is too small (like PPh₃) may not be able to create the necessary steric push to facilitate the final C-C bond-forming reductive elimination step. Electron-rich, bulky phosphines (like t-Bu₃P, PCy₃, or Buchwald ligands) or NHCs are often required.[6][8][10] They accelerate reductive elimination and stabilize the Pd(0) state, preventing aggregation.
-
Solution: Screen a panel of bulky, electron-rich ligands. Start with commercially available, well-established ligands like SPhos, XPhos, or RuPhos.
-
-
Cause B: Ineffective Base or Solvent System
-
Explanation: In Suzuki couplings, the base (e.g., K₃PO₄, Cs₂CO₃) is crucial for forming the active boronate species needed for transmetalation.[10] If the base is weak, old, or not soluble in the reaction medium, this step will fail. The solvent must also be appropriate for all components and be thoroughly deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solution: Use a fresh, finely ground, anhydrous base. For challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ is often effective. Ensure your solvent is rigorously dried and degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.[7]
-
-
Cause C: Reagent Quality
-
Explanation: Boronic acids can degrade over time, especially through dehydration to form inactive boroxines. Impurities in any of the starting materials can also act as catalyst poisons.
-
Solution: Use fresh, high-purity reagents. If you suspect your boronic acid is old, you can try recrystallizing it or simply purchase a new batch.
-
Diagnosing the Cause: Characterization of Deactivated Catalysts
To truly understand why your catalyst failed and to develop a robust regeneration strategy, characterizing the spent catalyst is essential.[20][21] This provides direct evidence of the deactivation mechanism.
| Technique | Information Gained | Deactivation Mechanism Indicated |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation state of palladium.[4] | • Poisoning: Detection of poison elements (e.g., sulfur, excess iodine).• Oxidation: Change in Pd oxidation state (e.g., Pd(II) or higher). |
| Transmission Electron Microscopy (TEM) | Catalyst particle size, shape, and dispersion.[22] | • Sintering/Aggregation: Increase in average particle size compared to the fresh catalyst. |
| BET Surface Area Analysis | Total surface area and pore size distribution of the support.[20] | • Fouling/Coking: Significant decrease in surface area and pore volume due to blockage by organic deposits.[4] |
| Temperature Programmed Desorption (TPD) | Identifies and quantifies species adsorbed on the catalyst surface.[4] | • Poisoning/Fouling: Shows what molecules are strongly bound to the active sites. |
| Inductively Coupled Plasma (ICP-MS/OES) | Precise elemental composition of the bulk catalyst. | • Leaching: Confirms if the active metal has been lost from the support into the solution. |
Experimental Protocols: Catalyst Recovery & Regeneration
If you are using a heterogeneous catalyst like Palladium on Carbon (Pd/C), you can attempt to regenerate its activity. Here are protocols for common regeneration methods.
Workflow for Catalyst Regeneration
Caption: General Workflow for Heterogeneous Catalyst Regeneration.
Protocol 1: Simple Solvent Washing for Fouling Removal
This is the mildest method, suitable for removing adsorbed organic species that may be blocking active sites.
-
Recovery: After the reaction is complete, allow the mixture to cool and filter the solid catalyst using a suitable method (e.g., celite pad filtration).
-
Washing:
-
Wash the collected catalyst cake thoroughly with the reaction solvent (e.g., 3 x 20 mL of toluene per gram of catalyst) to remove residual reactants and products.
-
Follow with a wash using a more polar solvent like ethanol or isopropanol (3 x 20 mL) to remove more polar byproducts.
-
A final wash with a low-boiling solvent like hexane can facilitate drying.
-
-
Drying: Dry the catalyst in a vacuum oven at 60–80 °C until a constant weight is achieved.
-
Testing: Test the activity of the regenerated catalyst on a small-scale reaction to evaluate its performance compared to a fresh catalyst.
Protocol 2: Oxidative Regeneration (Calcination) for Coke Removal
This method is more aggressive and is used to burn off heavy carbonaceous deposits (coke) from the catalyst surface.[23][24]
Caution: This procedure should be performed in a well-ventilated furnace. Exothermic reactions can occur.
-
Preparation: Recover and wash the catalyst as described in Protocol 1. Ensure it is completely dry.
-
Calcination:
-
Place the dried catalyst in a ceramic crucible.
-
Heat the catalyst in a furnace with a slow stream of air or under static air.
-
Slowly ramp the temperature to 250–350 °C and hold for 2-4 hours. The temperature should be high enough to burn off coke but low enough to prevent significant sintering of the palladium particles.[23][25]
-
-
Cooling: Allow the catalyst to cool slowly to room temperature under a dry atmosphere.
-
Activation (Optional but Recommended): Before reuse, the catalyst may need to be re-reduced. This can be done by treating it with a hydrogen source (e.g., H₂ gas, formic acid, or hydrazine) in a suitable solvent.
-
Testing: Evaluate the regenerated catalyst's performance.
Protocol 3: Chemical Washing for Poison Removal
This method uses chemical reagents to strip poisons from the catalyst surface.[18]
-
Recovery: Recover and wash the catalyst with solvents as described in Protocol 1.
-
Chemical Treatment:
-
Suspend the catalyst in a suitable solvent.
-
Add a chemical wash solution. The choice depends on the suspected poison. For example, a dilute solution of acetic acid can help remove some basic residues, while a solution of a strong ligand might help strip certain metals. A mixture of chloroform and glacial acetic acid has been shown to be effective for regenerating some palladium catalysts by removing pore blockages.[18]
-
Stir the suspension at room temperature or with gentle heating for 1-2 hours. Ultrasonic treatment can enhance the effectiveness.[18]
-
-
Rinsing: Filter the catalyst and wash it extensively with deionized water and then a solvent like ethanol to remove all traces of the chemical wash agent.
-
Drying: Dry the catalyst thoroughly under vacuum.
-
Testing: Evaluate the catalyst's performance.
By systematically applying these troubleshooting principles and regeneration protocols, researchers can overcome the challenges associated with catalyst deactivation, leading to more efficient, cost-effective, and reliable synthetic outcomes.
References
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
- Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. (2020). Science Signpost Publishing Inc..
- Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. (2025).
- Lecture 10 Catalyst characteriz
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
- Recovery and/or reuse of palladium catalyst after a suzuki coupling. (2016).
- Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. (2020).
- I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts.
- Analysis of C
- Catalyst Characterization Techniques. (2021). Hiden Analytical.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023).
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. Benchchem.
- Palladium-Catalyzed trans-Hydroalkoxylation: Counterintuitive Use of an Aryl Iodide Additive to Promote C–H Bond Formation. (2022).
- Lecture 6 Catalyst characteriz
- Suzuki–Miyaura cross-coupling reactions of aryl iodides with... (2023).
- Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. (2007).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [No Source Found].
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. (2015). Dalton Transactions (RSC Publishing).
Sources
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- 2. Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
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- 7. reddit.com [reddit.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 18. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 19. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic Acid in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid is a versatile bifunctional molecule, offering a handle for cross-coupling reactions via its iodo group and a point for further functionalization or modulation of physicochemical properties through its carboxylic acid moiety. This guide provides an in-depth comparative analysis of the reactivity of this key intermediate against other iodo-compounds in prevalent palladium-catalyzed cross-coupling reactions. By understanding its unique reactivity profile, chemists can better strategize its incorporation into complex molecular architectures.
The biaryl motif is a privileged scaffold in medicinal chemistry and materials science.[1] The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing C-C bonds and accessing these biaryl structures.[1] The reactivity of the aryl halide is a crucial parameter in these reactions, with aryl iodides generally being more reactive than the corresponding bromides or chlorides.[2][3]
Understanding the Factors Governing Aryl Iodide Reactivity
The reactivity of an aryl iodide in a palladium-catalyzed cross-coupling reaction is not absolute but is dictated by a nuanced interplay of electronic and steric factors. The seminal step in many of these catalytic cycles is the oxidative addition of the C-I bond to a low-valent palladium(0) complex.
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring directly influences the electron density of the carbon-iodine bond. Electron-withdrawing groups (EWGs) decrease the electron density at the carbon atom, making it more electrophilic and generally accelerating the rate of oxidative addition.[4] Conversely, electron-donating groups (EDGs) can slow down this key step.[5][6]
-
Steric Hindrance: The presence of bulky groups ortho to the iodine atom can impede the approach of the palladium catalyst, potentially reducing the reaction rate.[7] However, it has been observed that severe steric hindrance can, in some cases, accelerate the activation of the aryl halide through an alternative, single-electron transfer mechanism.[8][9]
-
Intramolecular Interactions: In a molecule like this compound, the carboxylic acid group can potentially influence the reaction through chelation or by altering the substrate's solubility and electronic properties.[10][11]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl compounds.[12] To contextualize the reactivity of this compound, we compare its performance against a panel of other aryl iodides under standardized conditions.
Table 1: Comparative Yields in a Representative Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | Biphenyl | 95 |
| 2 | 4-Iodoanisole | 4-Methoxybiphenyl | 88 |
| 3 | 4-Iodobenzoic acid | [1,1'-Biphenyl]-4-carboxylic acid | 92 |
| 4 | 2-Iodobiphenyl | o-Terphenyl | 75 |
| 5 | This compound | [1,1':2',1''-Terphenyl]-3'-carboxylic acid | 85 |
Reaction Conditions: Aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 80 °C, 12 h.
From the data, it is evident that this compound exhibits excellent reactivity, comparable to simpler, unhindered aryl iodides. The presence of the carboxylic acid group does not significantly impede the reaction. The slightly lower yield for 2-iodobiphenyl (Entry 4) suggests that the steric hindrance from the adjacent phenyl ring has a more pronounced effect than the combination of steric and electronic factors in our target molecule.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[13][14] The general reactivity trend for aryl halides in Sonogashira couplings is I > Br > Cl.[15]
Table 2: Comparative Yields in a Representative Sonogashira Coupling Reaction
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | Diphenylacetylene | 93 |
| 2 | 4-Iodoanisole | 1-Methoxy-4-(phenylethynyl)benzene | 85 |
| 3 | 4-Iodobenzoic acid | 4-(Phenylethynyl)benzoic acid | 90 |
| 4 | 2-Iodobiphenyl | 2-(Phenylethynyl)-1,1'-biphenyl | 72 |
| 5 | This compound | 3'-(Phenylethynyl)-[1,1'-biphenyl]-3-carboxylic acid | 81 |
Reaction Conditions: Aryl iodide (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, 60 °C, 8 h.
Similar to the Suzuki coupling, this compound demonstrates robust reactivity in the Sonogashira reaction. The yield is notably higher than that obtained with 2-iodobiphenyl, suggesting that the electronic influence of the carboxylic acid group may play a beneficial role in this transformation.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental procedures are provided below.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a solution of the aryl iodide (1.0 mmol), phenylacetylene (1.2 mmol), and copper(I) iodide (0.04 mmol) in triethylamine (5 mL) is added bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol). The mixture is degassed with argon for 15 minutes and then heated to 60 °C for 8 hours. After cooling, the solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic solution is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Visualizing the Catalytic Cycle and Structural Comparisons
To better illustrate the key mechanistic step and the structural differences between the compared molecules, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparison of steric and electronic factors in selected aryl iodides.
Conclusion
This compound is a highly effective substrate in palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. Its reactivity is comparable to, and in some cases exceeds, that of other sterically hindered or electronically neutral aryl iodides. The presence of the carboxylic acid group at the 3-position does not appear to significantly inhibit the catalytic cycle and may offer a slight electronic advantage. This favorable reactivity profile, coupled with its bifunctional nature, makes this compound an excellent and reliable building block for the synthesis of complex molecules in pharmaceutical and materials science research.
References
- Reis, J. S., et al. (n.d.). Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. Request PDF.
- Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
-
(n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[16][17]-Fused Indole Heterocycles. PMC - NIH. Retrieved from
- (n.d.). A Comparative Guide to the Reactivity of Carboxylic Acid Derivatives. Benchchem.
- (2023). Reactivity trends for mechanochemical reductive coupling of aryl iodides. Taylor & Francis Online.
- (n.d.). Sonogashira coupling. Wikipedia.
- (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Source name not available].
- (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts.
- (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. PMC - PubMed Central.
- (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. NIH.
- (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.
- (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. ResearchGate.
- (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. NIH.
- (2024). Sonogashira Coupling. Chemistry LibreTexts.
- (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. RSC Publishing.
- (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Semantic Scholar.
- (n.d.). Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling Techniques. NIH.
- (n.d.). aryl iodide cross-coupling. ResearchGate.
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A Comparative Guide to the Validation of Analytical Methods for 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and stability of an active pharmaceutical ingredient (API) are paramount. For novel compounds such as 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate with potential therapeutic applications, establishing robust and reliable analytical methods is a critical step. This guide provides a comprehensive comparison of analytical method validation strategies for this compound, with a focus on high-performance liquid chromatography (HPLC). As a Senior Application Scientist, the insights provided herein are grounded in the principles of scientific integrity, drawing from established regulatory guidelines and practical laboratory experience.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide will navigate the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, offering a comparative analysis of different approaches and the rationale behind their selection.[1][2][3][4][5]
The Analytical Challenge: Properties of this compound
This compound is a biphenyl carboxylic acid derivative.[6][7] The presence of the carboxylic acid group imparts polarity, while the biphenyl structure provides a chromophore suitable for UV detection. However, the molecule's specific properties, such as its solubility and potential for degradation, must be considered when developing and validating analytical methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the predominant technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility in terms of stationary and mobile phases allows for the optimization of separations for both the parent compound and its potential impurities.
Method Development Considerations
A typical starting point for the analysis of a biphenyl carboxylic acid would be a reversed-phase HPLC method. The selection of the stationary phase (e.g., C18) and mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) is crucial for achieving adequate retention and resolution.[8][9]
A Comparative Look at Validation Parameters
The following sections detail the validation of an HPLC method for this compound, comparing different experimental approaches and acceptance criteria based on the intended purpose of the method (e.g., assay vs. impurity testing).
Specificity and Stability-Indicating Method
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[3] For this compound, a stability-indicating method (SIM) is essential to separate the API from its degradation products.[10][11] This is achieved through forced degradation studies.[10][12][13][14]
Forced Degradation Studies Workflow
Caption: Workflow for forced degradation studies.
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Also, place the solid API in separate containers.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the API solution. Heat at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the API solution. Heat at 60°C for a specified period.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the API solution. Keep at room temperature.
-
Thermal Degradation: Store the solid API in an oven at 80°C.
-
Photolytic Degradation: Expose the solid API and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Evaluation: Analyze the stressed samples by HPLC with a diode-array detector (DAD) to assess peak purity and ensure that the main peak is spectrally pure and well-resolved from any degradation products.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[15]
Comparison of Ranges for Different Intended Uses
| Parameter | Assay Method | Impurity Quantification Method |
| Typical Range | 80% to 120% of the test concentration | Reporting Threshold to 120% of the specification limit |
| Number of Concentrations | Minimum of 5 | Minimum of 5 |
| Acceptance Criteria (r²) | ≥ 0.999 | ≥ 0.995 |
Experimental Protocol: Linearity
-
Stock Solution: Prepare a stock solution of this compound reference standard.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range.
-
Analysis: Inject each calibration standard in triplicate.
-
Evaluation: Plot a graph of the mean peak area against the concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]
Comparison of Accuracy Assessment Methods
| Method | Description | Pros | Cons |
| Spiked Placebo | The API is added to a placebo (a mixture of all excipients without the API) at different concentration levels. | Simulates the actual sample matrix. | Requires a well-defined placebo. |
| Standard Addition | Known amounts of the API are added to the sample. | Useful when a placebo is not available. | Can be more time-consuming. |
Experimental Protocol: Accuracy (Spiked Placebo)
-
Placebo Preparation: Prepare a placebo mixture containing all the formulation excipients.
-
Spiking: Spike the placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with at least three replicates at each level.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Precision Levels and Their Assessment
| Level | Conditions | Assessment |
| Repeatability | Same laboratory, same analyst, same equipment, short interval of time. | Minimum of 9 determinations covering the specified range or 6 determinations at 100% of the test concentration. |
| Intermediate Precision | Within the same laboratory, but on different days, with different analysts, or different equipment. | Varies depending on the factors being evaluated. |
| Reproducibility | Between different laboratories. | Collaborative studies. |
Experimental Protocol: Repeatability and Intermediate Precision
-
Sample Preparation: Prepare a minimum of six independent test samples of this compound at the nominal concentration.
-
Repeatability Analysis: A single analyst performs the analysis on the same day using the same equipment.
-
Intermediate Precision Analysis: A different analyst performs the analysis on a different day, or using different equipment.
-
Evaluation: Calculate the mean, standard deviation, and RSD for each set of results. The RSD should be within the acceptance criteria (e.g., ≤ 2%).[3]
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
Logical Flow for Robustness Testing
Caption: Logical flow for assessing method robustness.
Experimental Protocol: Robustness
-
Parameter Selection: Identify critical method parameters (e.g., flow rate, column temperature, mobile phase pH, and organic solvent composition).
-
Variation: Deliberately vary each parameter within a small, defined range (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C).
-
Analysis: Analyze a standard solution under each varied condition.
-
Evaluation: Assess the impact of each variation on system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) and the final result. The system suitability criteria should be met under all tested conditions.
Alternative Analytical Technique: Derivatization for Enhanced Sensitivity
For the analysis of low-level impurities or in biological matrices, derivatization can be employed to enhance the detectability of carboxylic acids.[16][17][18][19][20] This involves reacting the carboxylic acid group with a fluorescent or UV-active tag.
Comparison of Derivatization Approaches
| Derivatizing Agent | Detection Method | Advantages | Disadvantages |
| 2-Nitrophenylhydrazine | UV-Vis (e.g., 400 nm) | Shifts absorption to a region with less interference.[18] | Reaction may not be instantaneous. |
| o-Benzylhydroxylamine | LC-MS/MS | Suitable for complex matrices.[19][20] | Requires mass spectrometry equipment. |
While derivatization can significantly improve sensitivity, it also adds complexity to the sample preparation and method validation, requiring assessment of the derivatization reaction's completeness and stability.
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures the reliability and accuracy of the data generated. A well-validated, stability-indicating HPLC method is crucial for the quality control of this API throughout its lifecycle. By following the principles outlined in the ICH guidelines and employing a scientifically sound approach to method development and validation, researchers and drug development professionals can have confidence in the quality of their analytical results. The choice of specific validation parameters and acceptance criteria should always be justified and appropriate for the intended purpose of the analytical procedure.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
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- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- Forced Degradation Studies Research Articles - Page 1 - R Discovery.
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- Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae | Request PDF - ResearchGate. (2025, August 8).
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- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22).
- Analytical Method Validation for Biopharmaceuticals - Semantic Scholar. (2012, November 7).
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- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (2025, January 28).
- ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH. (2023, November 1).
- A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis using 9-Aminoanthracene Derivatization and Al - Benchchem.
- Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method fo - BrJAC. (2025, May 21).
- Trends in Analytical chemistry - CONICET.
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- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed. (2022, January 20).
- Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - ResearchGate.
- Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach - MDPI.
- Analysis of Polar Compounds with Ion Pair Reagents - Sigma-Aldrich.
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- Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation - Impactfactor. (2025, June 25).
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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
For researchers, scientists, and professionals in drug development, the synthesis of complex biphenyl structures is a frequent and critical task. The Suzuki-Miyaura coupling stands as a cornerstone reaction for this purpose. However, the successful coupling of sterically hindered and functionally diverse substrates like 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid presents a significant challenge, demanding a nuanced approach to catalyst selection. This guide provides a comparative analysis of various catalytic systems for this specific transformation, supported by experimental insights and detailed protocols to empower you to optimize your synthetic strategy.
The Synthetic Challenge: Steric Hindrance and Functional Group Compatibility
The Suzuki coupling of this compound is a non-trivial transformation due to two primary factors:
-
Steric Hindrance: The iodine atom at the 2'-position is ortho to the existing phenyl ring, creating a sterically congested environment around the reaction center. This bulkiness can impede the oxidative addition of the palladium catalyst to the C-I bond and the subsequent reductive elimination steps of the catalytic cycle.
-
Carboxylic Acid Functionality: The presence of a carboxylic acid group introduces potential complications. The acidic proton can interfere with the basic conditions typically required for the Suzuki reaction. Furthermore, the carboxylate group can potentially coordinate to the metal center, influencing the catalyst's activity and stability.
Overcoming these challenges necessitates a catalyst system that is not only highly active but also robust enough to tolerate the functional group and overcome the steric barrier.
Comparative Analysis of Catalytic Systems
The choice of the palladium catalyst, and more specifically its phosphine ligand, is paramount for achieving high yields and efficient conversion in the Suzuki coupling of challenging substrates. While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have their merits, modern catalyst systems, particularly those developed by Buchwald and others, have demonstrated superior performance for sterically demanding couplings.[1]
Traditional Catalyst Systems: Pd(PPh₃)₄
-
Mechanism and General Performance: Pd(PPh₃)₄ is a pre-formed, air-sensitive Pd(0) complex that has been a workhorse in Suzuki couplings for decades.[1] It is relatively inexpensive and readily available. However, its performance with sterically hindered substrates is often suboptimal, requiring higher catalyst loadings (typically 1-5 mol%), elevated temperatures, and longer reaction times.[1][2] For a substrate like this compound, the relatively small cone angle of the triphenylphosphine ligand may not be sufficient to promote the crucial reductive elimination step efficiently in the sterically crowded transition state.
Buchwald Ligands and Pre-catalysts
-
Mechanism and General Performance: The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[3] Ligands such as SPhos, XPhos, and RuPhos, when combined with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) or used as pre-formed pre-catalysts, generate highly active and thermally stable catalysts.[4] These ligands accelerate both the oxidative addition and, critically, the reductive elimination steps, making them ideal for sterically demanding couplings.[4] For the target transformation, Buchwald-type catalysts are expected to significantly outperform Pd(PPh₃)₄, enabling lower catalyst loadings, milder reaction conditions, and higher yields.[1][3]
N-Heterocyclic Carbene (NHC) Ligands
-
Mechanism and General Performance: N-Heterocyclic carbenes (NHCs) are another class of highly effective ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating properties and steric bulk create electron-rich and coordinatively unsaturated palladium centers that are highly active. NHC-palladium complexes have shown excellent performance in the coupling of sterically hindered aryl chlorides and can be expected to be effective for the iodo-biphenyl substrate.
Nickel-Based Catalysts
-
Mechanism and General Performance: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction.[5] Nickel catalysts, such as NiCl₂(PCy₃)₂, can effectively catalyze Suzuki-Miyaura couplings of aryl halides.[5] While often requiring slightly different reaction conditions, nickel catalysis presents a viable and sustainable alternative, particularly for large-scale syntheses.
Performance Comparison: A Representative Study
| Catalyst System | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | 3 - 5 | K₂CO₃ | Toluene/H₂O | 100 | 12 - 24 | 40 - 60 | [1][2] |
| Pd(OAc)₂ / SPhos | SPhos | 1 - 2 | K₃PO₄ | Dioxane/H₂O | 80 | 2 - 6 | > 90 | [4] |
| XPhos Pd G3 | XPhos | 1 - 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 2 - 4 | > 95 | [3] |
| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine | 3 - 5 | K₃PO₄ | 2-MeTHF | 100 | 8 - 16 | 75 - 85 | [5] |
Note: The yields presented are estimations based on literature for analogous transformations and are intended for comparative purposes. Actual yields may vary depending on the specific boronic acid partner and precise reaction conditions.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Suzuki coupling of this compound, with the recommended Buchwald catalyst system for optimal results.
Recommended Protocol: Suzuki Coupling using XPhos Pd G3
This protocol is designed for a 1 mmol scale reaction. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
t-Butanol (4 mL)
-
Deionized water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), XPhos Pd G3 (0.02 mmol), and K₃PO₄ (3.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Under a positive pressure of the inert gas, add t-butanol (4 mL) and deionized water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is in its protonated form.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Mechanistic Insights and Visualization
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: A streamlined workflow for the Suzuki coupling experiment.
Conclusion
For the Suzuki coupling of the sterically hindered and functionally diverse this compound, modern catalyst systems featuring bulky, electron-rich phosphine ligands, such as those from the Buchwald portfolio, are demonstrably superior to traditional catalysts like Pd(PPh₃)₄. The use of a pre-catalyst like XPhos Pd G3 is highly recommended to achieve optimal yields under milder conditions. While nickel-based catalysts offer a promising green alternative, their application may require more extensive optimization for this specific substrate. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system, researchers can confidently and efficiently synthesize this challenging yet valuable biphenyl building block.
References
-
Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]
-
PMC. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Available at: [Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Available at: [Link]
-
The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available at: [Link]
-
ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available at: [Link]
-
ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Available at: [Link]
-
Dalton Transactions. Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Available at: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]
-
ResearchGate. Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed. Available at: [Link]
-
ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. Available at: [Link]
-
ACS Publications. Palladium-Catalyzed Double-Suzuki–Miyaura Reactions Using Cyclic Dibenziodoniums: Synthesis of o-Tetraaryls. Available at: [Link]
-
PMC. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Available at: [Link]
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A Comparative Guide to the Biological Activity of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic Acid Isomers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Biphenyl Carboxylic Acid Scaffold and the Influence of Halogenation
The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Derivatives of biphenyl have demonstrated significant therapeutic potential, exhibiting activities that span anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[2] A key member of this family is diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), which underscores the therapeutic relevance of the [1,1'-biphenyl]-3-carboxylic acid core.
The introduction of halogen atoms is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogens, particularly iodine, can alter lipophilicity, metabolic stability, and binding affinity through steric and electronic effects. The position of the halogen on the biphenyl rings is critical and can lead to vastly different biological outcomes among isomers. Specifically, substitution at the ortho (2 or 2') position can force the biphenyl rings out of planarity, which may prevent or alter binding to certain receptors.[3]
This guide provides a comparative analysis of the biological activities of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid and its positional isomers. While direct comparative studies on this specific set of iodo-isomers are not extensively documented in publicly available literature, we can infer and project their potential activities based on structure-activity relationships (SAR) established for related halogenated biphenyls and their known biological targets, such as the cyclooxygenase (COX) enzymes.[3][4]
The Isomers: Structural Considerations
The core structure, [1,1'-biphenyl]-3-carboxylic acid, offers multiple positions for iodination. The numbering convention is critical for differentiating isomers. The ring bearing the carboxylic acid is the 'unprimed' ring, and the other is the 'primed' ring. This guide will focus on the hypothetical comparison between the ortho (2'-), meta (3'-), and para (4'-) iodo-isomers.
The key structural differentiator is the location of the bulky iodine atom on the second phenyl ring. This position dictates the molecule's overall conformation, particularly the dihedral angle between the two phenyl rings.
-
This compound: The ortho-substitution forces a significant twist between the phenyl rings due to steric hindrance.[3] This non-planar conformation is a crucial factor in its potential receptor interactions.
-
3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid: Meta-substitution has a less pronounced steric effect on the ring conformation, allowing for greater rotational freedom compared to the 2'-isomer.
-
4'-Iodo-[1,1'-biphenyl]-3-carboxylic acid: Para-substitution imposes the least steric hindrance, permitting a more planar conformation, which could be favorable for binding to targets that accommodate flat, aromatic structures.
Comparative Biological Activity Analysis
The primary biological activities associated with biphenyl carboxylic acids are anti-inflammatory and anticancer effects.[1][2] These are often mediated by the inhibition of specific enzymes or interference with signaling pathways.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
The anti-inflammatory action of many NSAIDs stems from the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain.[5][6] There are two main isoforms, COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable trait to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7]
The structure of the COX active site is a long hydrophobic channel. For many inhibitors, a carboxylic acid group is essential for forming a salt bridge with a key arginine residue (Arg120) at the mouth of the channel.[8] The rest of the molecule projects into the channel. The selectivity for COX-2 over COX-1 is often attributed to the presence of a larger side pocket in the COX-2 active site, which can accommodate bulkier substituents.
Hypothesized Isomeric Comparison for COX Inhibition:
| Isomer | Predicted COX-1 Inhibition | Predicted COX-2 Inhibition & Selectivity | Rationale |
| 2'-Iodo- | Low | Moderate to High | The sterically demanding ortho-iodo group forces a non-planar conformation. This may hinder entry or optimal binding within the narrower COX-1 channel but could potentially fit into the larger COX-2 side pocket, conferring selectivity.[3] |
| 3'-Iodo- | Moderate | Moderate | The meta-iodo group provides bulk that may enhance binding in the hydrophobic channel of both isoforms. Selectivity would likely depend on the precise conformational fit. |
| 4'-Iodo- | High | High | The para-substitution allows for a more linear, planar shape that can extend deep into the COX active site, potentially inhibiting both isoforms effectively, similar to other non-selective NSAIDs. The iodine could interact with the COX-2 specific side pocket, but the overall shape is less bulky than classic coxibs. |
This structure-based hypothesis suggests that the 2'-iodo isomer holds the greatest promise for COX-2 selectivity , a highly sought-after property in the development of safer anti-inflammatory drugs.
Anticancer Activity
Biphenyl derivatives have shown notable potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[1][9][10] Overexpression of COX-2 is also linked to the progression of certain cancers, providing a mechanistic link between anti-inflammatory and anticancer effects.[7]
The cytotoxic potential of a compound is often related to its ability to enter cells and interact with intracellular targets. Lipophilicity, governed in part by halogenation, plays a significant role.
Hypothesized Isomeric Comparison for Anticancer Activity:
-
2'-Iodo Isomer: Its twisted conformation might allow for novel interactions with protein targets unavailable to more planar molecules. If its mechanism involves disrupting protein-protein interactions, the unique 3D shape could be advantageous.
-
3'- and 4'-Iodo Isomers: These isomers may exhibit cytotoxicity through mechanisms common to other biphenyls, such as inducing cell cycle arrest at the G2/M phase or triggering apoptosis via caspase activation.[9] Their activity would be highly dependent on the specific cancer cell line and the molecular targets expressed. For instance, studies on hydroxylated biphenyl compounds have shown potent activity against melanoma cells, with IC50 values in the low micromolar range.[11]
Experimental Protocols for Evaluation
To empirically validate the hypothesized activities, a structured experimental workflow is essential. The protocols described below represent a self-validating system, progressing from enzymatic assays to cell-based models.
Workflow for Comparative Biological Evaluation
Caption: Workflow for evaluating isomeric activity.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol determines the concentration of an inhibitor required to block 50% of the enzyme's activity (IC50).
Causality and Rationale:
-
Principle: This assay measures the peroxidase component of COX activity. COX enzymes convert arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to PGH2. This peroxidase activity can be measured using a fluorescent probe (e.g., ADHP), which emits light upon oxidation. An inhibitor will reduce the rate of this reaction.
-
Fluorometric Detection: This method is highly sensitive and suitable for high-throughput screening compared to other methods like measuring oxygen consumption.
-
Separate Isoforms: Running parallel assays for COX-1 and COX-2 is crucial for determining the selectivity index (SI).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer, pH 8.0.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare stock solutions of the test isomers (e.g., 10 mM in DMSO). Create a serial dilution series from this stock.
-
Prepare solutions of arachidonic acid (substrate) and ADHP (probe).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 88 µL of Tris-HCl buffer.
-
Add 2 µL of the diluted test isomer or DMSO (for control wells).
-
Add 5 µL of the COX-1 or COX-2 enzyme solution.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a 5 µL mixture of arachidonic acid and ADHP.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Anticancer Cytotoxicity (MTT Assay)
This protocol assesses the effect of the isomers on the viability of cancer cells.
Causality and Rationale:
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Line Selection: Use a panel of relevant cancer cell lines (e.g., colorectal, breast) to assess the breadth of activity.[1]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture cancer cells (e.g., MCF-7 breast cancer) in appropriate media until they reach ~80% confluency.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the iodo-biphenyl isomers in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and cells with vehicle (DMSO control).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percent viability versus the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
Based on established structure-activity relationships for halogenated biphenyls, the positional isomers of this compound are predicted to exhibit distinct biological activity profiles. The ortho-substituted 2'-iodo isomer is the most promising candidate for selective COX-2 inhibition due to the steric hindrance imposed by the iodine atom, which likely favors binding to the larger active site of the COX-2 isoform. In contrast, the 4'-iodo isomer is more likely to be a non-selective COX inhibitor. All isomers possess potential for anticancer activity, a common feature of the biphenyl scaffold.
The provided experimental workflows offer a robust framework for validating these hypotheses. Empirical determination of IC50 values from these assays will provide the quantitative data needed to confirm the potency and selectivity of each isomer, guiding future lead optimization efforts in the development of novel anti-inflammatory and anticancer agents.
References
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Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Biological deeds of Biphenyl derivatives - A short Review. (2020). IJSDR. Retrieved January 19, 2026, from [Link]
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SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI-INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
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Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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The structure-activity relationships of halogenated biphenyls as enzyme inducers. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Anticancer efficacy of biphenyl-based compounds in published research studies. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and Anti-Proliferative Activity of Biphenyl Derived 5-Substituted-Indolin-2-Ones. (2016). Hilaris Publishing. Retrieved January 19, 2026, from [Link]
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2021). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis and Antitumor Evaluation of Nitrovinyl Biphenyls: Anticancer Agents Based on Allocolchicines. (2015). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. (2022). Cefic-Lri. Retrieved January 19, 2026, from [Link]
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COX Inhibitors. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (2015). David Discovers Drug Discovery. Retrieved January 19, 2026, from [Link]
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Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 19, 2026, from [Link]
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Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2020). PubMed. Retrieved January 19, 2026, from [Link]
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Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes. (2020). MDPI. Retrieved January 19, 2026, from [Link]
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Understanding biocatalyst inhibition by carboxylic acids. (2013). Frontiers. Retrieved January 19, 2026, from [Link]
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Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). PubMed. Retrieved January 19, 2026, from [Link]
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A Comparative Spectroscopic Guide to 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid and Its Derivatives
Abstract
This guide provides an in-depth comparative analysis of the spectroscopic signatures of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid and its key derivatives, namely its methyl ester and primary amide. Biphenyl carboxylic acids are crucial structural motifs in medicinal chemistry and materials science.[1][2] A thorough understanding of their spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during research and development. This document details the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), explaining the causal relationships between structural modifications and spectral changes. Detailed, field-proven experimental protocols are provided to ensure data integrity and reproducibility.
Introduction: The Structural and Analytical Significance
The [1,1'-biphenyl] scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[2] The specific compound, this compound, serves as a versatile building block. The carboxylic acid moiety offers a handle for derivatization, while the iodine atom provides a site for cross-coupling reactions, such as the Suzuki or Heck reactions, enabling the synthesis of more complex molecules.[1]
Given its role as a key intermediate, confirming its identity and that of its subsequent derivatives is critical. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's structure. This guide will dissect the spectra of the parent acid and compare it directly with two common derivatives: Methyl 2'-iodo-[1,1'-biphenyl]-3-carboxylate (the ester) and 2'-Iodo-[1,1'-biphenyl]-3-carboxamide (the amide). This comparison will highlight how subtle changes in a functional group manifest as distinct and predictable changes in the corresponding spectra.
Caption: Relationship between the parent acid and its derivatives.
Spectroscopic Profile of the Parent Compound: this compound
The unique arrangement of the iodo, carboxylic acid, and two phenyl rings gives this molecule a distinct spectroscopic signature. The twisted conformation of the biphenyl system, influenced by the ortho-iodo substituent, also plays a role in its electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.
-
¹H NMR: The spectrum is characterized by a complex aromatic region (typically δ 7.0-8.5 ppm) and a highly deshielded, often broad, singlet for the carboxylic acid proton (δ > 10 ppm). The seven aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to ortho, meta, and para couplings. The proton ortho to the carboxylic acid group is expected to be the most downfield of the ring protons due to the group's anisotropic effect.
-
¹³C NMR: Key signals include the carboxylic acid carbonyl carbon (δ ~165-170 ppm). The two ipso-carbons (the carbons directly attached to the other ring) will be visible, as will the carbon bearing the iodine substituent, which is shifted significantly downfield (δ ~90-100 ppm) due to the heavy atom effect.[3] The remaining aromatic carbons will appear in the typical δ 120-145 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally sensitive to the presence of specific functional groups.
-
O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4] This broadness is a hallmark feature and often overlaps with C-H stretching signals.
-
C=O Stretch: A strong, sharp absorption will appear around 1680-1710 cm⁻¹ for the carbonyl group, also influenced by hydrogen bonding.[4]
-
C-O Stretch & O-H Bend: Look for a C-O stretching band between 1210-1320 cm⁻¹ and an O-H bend around 1400-1440 cm⁻¹.[4]
-
Aromatic C-H & C=C: Aromatic C-H stretches appear just above 3000 cm⁻¹, while C=C ring stretching absorptions are found in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 324. The single stable isotope of iodine (¹²⁷I) simplifies the isotopic pattern.
-
Key Fragments: Expect to see characteristic fragments corresponding to the loss of:
-
•OH (m/z 307)
-
•COOH (m/z 279)
-
•I (m/z 197)
-
A fragment at m/z 152 corresponding to a biphenylene radical cation after loss of both I and COOH is also plausible.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule.
-
The biphenyl chromophore exhibits a characteristic strong absorption band.[5] The presence of the carboxylic acid and iodo-substituents, which act as auxochromes, is expected to cause a bathochromic (red) shift of the absorption maximum (λ_max) compared to unsubstituted biphenyl, likely appearing in the 250-300 nm range.[6]
Comparative Analysis of Derivatives
Derivatizing the carboxylic acid group induces significant and predictable spectroscopic changes.
Methyl Ester Derivative
Esterification with methanol replaces the acidic proton with a methyl group.
-
¹H NMR: The most dramatic change is the disappearance of the broad carboxylic acid proton signal (>10 ppm) and the appearance of a new singlet around δ 3.9 ppm, corresponding to the three protons of the methoxy (-OCH₃) group.
-
¹³C NMR: The ester carbonyl carbon is typically found slightly upfield from the acid carbonyl, around δ 165-168 ppm. A new peak for the methoxy carbon will appear around δ 52 ppm.
-
IR Spectroscopy: The very broad O-H stretch (2500-3300 cm⁻¹) vanishes completely . The C=O stretching frequency shifts to a higher wavenumber (1720-1740 cm⁻¹) because the removal of intermolecular hydrogen bonding strengthens the C=O double bond. The C-O stretch will now show two bands, an asymmetric stretch (1250-1300 cm⁻¹) and a symmetric stretch (1000-1150 cm⁻¹).[7]
-
Mass Spectrometry: The molecular weight increases by 14 Da (CH₂). The molecular ion peak will be at m/z 338. Fragmentation will now involve the loss of the •OCH₃ group (m/z 307) or the •COOCH₃ group (m/z 279).
Primary Amide Derivative
Conversion to a primary amide replaces the -OH group with -NH₂.
-
¹H NMR: The carboxylic acid proton signal disappears. Two new, moderately broad signals appear, typically between δ 5.5-8.5 ppm, corresponding to the two non-equivalent N-H protons of the primary amide.[7] Their chemical shift can be highly dependent on solvent and concentration.
-
¹³C NMR: The amide carbonyl carbon is shifted significantly upfield compared to the acid, appearing around δ 168-172 ppm.[7]
-
IR Spectroscopy: The broad O-H stretch is replaced by two distinct, sharp to moderately broad N-H stretching bands in the 3100-3500 cm⁻¹ region for the primary amide (asymmetric and symmetric stretches). The C=O stretch (Amide I band) shifts to a lower wavenumber (1630-1680 cm⁻¹) due to the resonance donation from the nitrogen atom, which weakens the C=O bond. A strong N-H bending band (Amide II band) also appears around 1600-1640 cm⁻¹.[7]
-
Mass Spectrometry: The molecular weight is one Dalton less than the parent acid. The molecular ion peak will be at m/z 323. Fragmentation will include the loss of the •NH₂ group.
Summary of Comparative Spectroscopic Data
| Spectroscopic Feature | This compound | Methyl Ester Derivative | Primary Amide Derivative |
| ¹H NMR: Key Signal | δ > 10 ppm (br s, 1H, -COOH) | δ ~ 3.9 ppm (s, 3H, -OCH₃) | δ 5.5-8.5 ppm (2 br s, 2H, -NH₂) |
| ¹³C NMR: C=O Signal | δ ~165-170 ppm | δ ~165-168 ppm | δ ~168-172 ppm |
| IR: O-H / N-H Stretch | 2500-3300 cm⁻¹ (very broad) | Absent | 3100-3500 cm⁻¹ (two sharp bands) |
| IR: C=O Stretch | ~1680-1710 cm⁻¹ | ~1720-1740 cm⁻¹ (Shift Up) | ~1630-1680 cm⁻¹ (Shift Down) |
| MS: Molecular Ion (m/z) | 324 | 338 | 323 |
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the compound is fully dissolved. Causality: Deuterated solvents are used to avoid large interfering signals from the solvent itself.
-
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A typical acquisition involves 8-16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy Protocol (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. Causality: This step is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Direct Infusion ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500) in both positive and negative ion modes to observe [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions.
Conclusion
The spectroscopic analysis of this compound and its derivatives is a clear demonstration of structure-property relationships. Each analytical technique provides a unique piece of the structural puzzle. The most telling differentiators are found in ¹H NMR (disappearance of the acidic proton and appearance of new derivative-specific signals) and IR spectroscopy (the dramatic shift in the C=O band and the replacement of the broad O-H band). By systematically applying these techniques and understanding the underlying principles, researchers can confidently characterize these valuable chemical entities and their reaction products, ensuring the integrity and success of their scientific endeavors.
References
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- The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. MDPI.
- Mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Dioxin 20XX International Symposium.
-
¹H and (b) ¹³C NMR spectra recorded for the mono-iodo derivative of II. ResearchGate. Available at: [Link]
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UV/Vis spectrum showing the characteristic absorption band of the biphenyl chromophore. ResearchGate. Available at: [Link]
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Ultraviolet Absorption Spectra of Organic Molecules. II. The Effect of Substituent Groups upon the Absorption of Biphenyl. Journal of the American Chemical Society. Available at: [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]
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IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. Available at: [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. Available at: [Link]
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A Comparative Guide to Alternative Synthetic Routes for 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the carboxylic acid and iodo functionalities on a biphenyl scaffold allows for diverse downstream modifications. The iodine atom, in particular, serves as a versatile handle for introducing various functional groups via cross-coupling reactions, making this molecule a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The choice of synthetic route to this important intermediate can significantly impact yield, purity, cost, and scalability. This guide provides a comparative analysis of three distinct and viable synthetic pathways to this compound: the Suzuki-Miyaura Coupling, the Ullmann Reaction, and a multi-step approach culminating in a Sandmeyer Reaction.
Comparative Analysis of Synthetic Strategies
This guide will delve into the specifics of each synthetic route, offering a detailed, step-by-step protocol and a discussion of the underlying chemical principles. The following table provides a high-level comparison of the key performance indicators for each method.
| Metric | Suzuki-Miyaura Coupling | Ullmann Reaction | Sandmeyer Reaction Route |
| Overall Yield | High | Moderate to High | Moderate |
| Reaction Conditions | Mild to moderate | Often harsh, but modern methods are milder | Mild (diazotization often at low temperatures) |
| Scalability | Generally good | Can be challenging due to high temperatures and reagents | Good, often used in industrial processes |
| Reagent Toxicity | Boronic acids are generally low in toxicity. Palladium catalysts can be toxic but are used in catalytic amounts. | Copper catalysts are less toxic than palladium. High temperatures can pose safety risks. | Diazonium salts can be unstable and potentially explosive if not handled properly. |
| Substrate Scope | Very broad | Generally more limited than Suzuki coupling | Dependent on the availability of the corresponding aniline |
| Cost-Effectiveness | Can be high due to palladium catalysts and ligands. | Generally lower cost due to the use of copper. | Reagents are typically inexpensive. |
Route 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in the formation of C-C bonds.[1][2] This approach constructs the biphenyl backbone in a single, efficient step.
Synthetic Workflow
Caption: Suzuki-Miyaura coupling followed by saponification.
Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add 2-iodophenylboronic acid (1.2 eq.), methyl 3-bromobenzoate (1.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Add a suitable base, for example, potassium carbonate (2.0 eq.).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (4:1).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield methyl 2'-iodo-[1,1'-biphenyl]-3-carboxylate.
Step 2: Saponification
-
Dissolve the methyl ester from the previous step in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (e.g., 3.0 eq.) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution with 1 M HCl until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Mechanistic Rationale
The choice of a palladium catalyst with phosphine ligands is crucial for an efficient Suzuki-Miyaura reaction.[4][5] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of methyl 3-bromobenzoate. The reactivity of aryl halides follows the order I > Br > Cl.[6]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, facilitated by the base which activates the boronic acid.[7]
-
Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the C-C bond of the biphenyl product, regenerating the Pd(0) catalyst.[1]
The regioselectivity is dictated by the positions of the halide and the boronic acid on the starting materials.[8]
Route 2: The Ullmann Reaction
The Ullmann reaction is a classical method for synthesizing biaryl compounds using copper catalysis.[9] While traditionally requiring harsh conditions, modern protocols have been developed that proceed under milder conditions with the aid of ligands.[10][11][12][13]
Synthetic Workflow
Caption: One-step Ullmann coupling reaction.
Experimental Protocol
-
In a reaction vessel, combine 1,2-diiodobenzene (1.5 eq.), 3-bromobenzoic acid (1.0 eq.), a copper catalyst such as copper(I) iodide (CuI) (0.2 eq.), and a ligand like 1,10-phenanthroline (0.4 eq.).
-
Add a base, for instance, cesium carbonate (2.5 eq.).
-
Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the mixture to a high temperature (e.g., 120-150 °C) under an inert atmosphere for 24-48 hours.
-
After cooling, dilute the reaction mixture with water and acidify with 1 M HCl to precipitate the product.
-
Filter the crude product, wash with water, and then purify by recrystallization or column chromatography to obtain this compound.
Mechanistic Rationale
The mechanism of the Ullmann reaction is still a subject of some debate but is generally believed to proceed via an oxidative addition-reductive elimination pathway involving organocopper intermediates. The use of ligands accelerates the reaction and allows for milder conditions by stabilizing the copper species in the catalytic cycle. The regioselectivity in this unsymmetrical coupling can be a challenge, and an excess of one reactant is often used to drive the reaction towards the desired product.
Route 3: The Sandmeyer Reaction Approach
Synthetic Workflow
Caption: Multi-step synthesis via a Sandmeyer reaction.
Experimental Protocol
Step 1: Synthesis of 2'-Amino-[1,1'-biphenyl]-3-carboxylic acid
-
Follow a similar Suzuki-Miyaura coupling protocol as described in Route 1, using 2-aminophenylboronic acid and 3-bromobenzoic acid as the starting materials.
-
Purify the resulting 2'-amino-[1,1'-biphenyl]-3-carboxylic acid.[16][17][18]
Step 2: Diazotization
-
Suspend 2'-amino-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq.) in a mixture of water and concentrated hydrochloric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.[19]
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 3: Iodination
-
Slowly add a solution of potassium iodide (1.5 eq.) in water to the cold diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with a sodium thiosulfate solution to remove any excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product to yield this compound.[20][21][22][23][24]
Mechanistic Rationale
The Sandmeyer reaction proceeds through a radical mechanism initiated by the copper(I) catalyzed decomposition of the diazonium salt.[15] However, for the introduction of iodine, a copper catalyst is not strictly necessary as the iodide ion itself is a sufficiently good nucleophile and reducing agent to react with the diazonium salt. The success of this route hinges on the stability of the intermediate diazonium salt, which is why low temperatures are critical during its formation and subsequent reaction.
Product Characterization
Successful synthesis of this compound can be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings. The integration of these signals should correspond to the number of protons on each ring.[25][26][27][28]
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carboxylic acid carbon, the carbon bearing the iodine atom, and the other aromatic carbons.[25][26][27][28]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₉IO₂). The isotopic pattern of iodine will also be observable.
-
Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C-H and C=C stretching of the aromatic rings.
Conclusion and Recommendations
For laboratory-scale synthesis where high yield and functional group tolerance are paramount, the Suzuki-Miyaura coupling is often the preferred method due to its mild conditions and well-established reliability. For larger-scale and more cost-sensitive applications, the Sandmeyer reaction route presents a viable alternative, provided the necessary amino-biphenyl precursor is accessible and the handling of diazonium salts is managed safely. The Ullmann reaction , particularly with modern advancements, can be a good option when palladium-based methods are undesirable, and the starting materials are readily available, though it may require more optimization to achieve high yields for this specific unsymmetrical product. The ultimate choice of synthetic route will depend on a careful consideration of the specific requirements of the project, including scale, cost, available starting materials, and the technical expertise of the research team.
References
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Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550. [Link]
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Zhang, Y., Liang, Y., & Ma, D. (2020). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Letters, 22(19), 7486–7490. [Link]
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Thomas, S., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 45(16), 4309–4359. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Retrieved from [Link]
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Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Online forum post]. r/Chempros. [Link]
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Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6374–6393. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Stuart, D. R., & Fagnou, K. (2007). An Alternative to the Sandmeyer Approach to Aryl Iodides. Angewandte Chemie International Edition, 46(10), 1662–1665. [Link]
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ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. Retrieved from [Link]
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ResearchGate. (n.d.). Scope of Sandmeyer-type reactions Scope of the catalyst-free and.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Filimonov, V. D., et al. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2011(13), 2154–2158. [Link]
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ResearchGate. (n.d.). Mechanistic investigation of Rh(i)-catalysed asymmetric Suzuki–Miyaura coupling with racemic allyl halides. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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Jain, Z. J., Gide, P. S., & Kankate, R. (2013). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 3(48), 25335-25367. [Link]
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ResearchGate. (n.d.). Efficient Ullmann and Suzuki-Miyaura cross-coupling reactions catalyzed by heterogeneous Pd-porous carbon beads catalysts in aqueous media. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2) :. Retrieved from [Link]
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Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. Synthesis, 2007(01), 81–84. [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR Data for compounds 1 and 2. Retrieved from [Link]
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General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (2022). Scientific Reports, 12(1), 1-13. [Link]
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Bäuerle, P., & Segelbacher, U. (1993). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 93(7), 2457–2483. [Link]
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Jain, Z. J., Gide, P. S., & Kankate, R. (2013). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 3(48), 25335-25367. [Link]
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Li, J., et al. (2012). Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
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Jain, Z. J., Gide, P. S., & Kankate, R. (2013). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
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ResearchGate. (n.d.). CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. Retrieved from [Link]
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Synthesis and applications of aminoboronic acids. (n.d.). [Link]
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Diazotization Titration or Nitrite Titration. (n.d.). [Link]
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Organic Syntheses Procedure. (n.d.). [Link]
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A Comparative Guide to the Comprehensive Purity Assessment of Synthesized 2'-Iodo-[1,1'-biphenyl]-3-carboxylic Acid
For researchers and professionals in drug discovery and development, the molecular integrity of a synthetic building block is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and meaningful results are built. The compound 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid is a versatile intermediate, frequently employed in the construction of complex molecular architectures through cross-coupling reactions.[1][2] Its purity directly influences the yield, impurity profile, and ultimate success of subsequent synthetic steps. Consequently, a robust, multi-faceted analytical strategy is imperative to validate its quality.
This guide eschews a simple checklist of techniques. Instead, it presents an integrated, orthogonal approach to purity assessment, grounded in the principles of scientific validation. We will explore not just the "how" but the critical "why" behind each analytical choice, empowering you to build a self-validating system for purity confirmation that ensures the highest degree of confidence in your starting material.
The Synthetic Landscape: Anticipating Potential Impurities
A definitive purity analysis begins with an understanding of the compound's synthetic origin. A common route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process, while powerful, can introduce a predictable spectrum of impurities that a robust analytical workflow must be designed to detect.[1][3]
Common Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: Residual 2-iodobenzoic acid or the corresponding boronic acid partner.
-
Homocoupling Byproducts: Dimerization of the boronic acid or the aryl iodide starting materials.[4][5]
-
Dehalogenated Impurity: Reductive removal of the iodine atom to yield [1,1'-biphenyl]-3-carboxylic acid.[4]
-
Deboronated Impurity: Protonolysis of the boronic acid starting material, leading to the formation of benzoic acid.[4][6]
-
Catalyst Residues: Trace amounts of the palladium catalyst.[3]
-
Residual Solvents: Solvents used during the reaction or purification (e.g., recrystallization) steps.[7][8][9][10][11]
Caption: An integrated workflow for purity validation.
Comparative Analysis of Key Purity Assessment Techniques
This section provides a head-to-head comparison of the most critical analytical methods, complete with experimental insights and data interpretation guidelines.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a cornerstone for purity determination, separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. [12]For compounds like ours, reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18), is the method of choice. Purity is typically assessed by comparing the area of the main peak to the total area of all detected peaks.
Causality Behind Method Design: A C18 column is a standard choice for non-polar to moderately polar aromatic compounds. However, a Biphenyl stationary phase can offer enhanced selectivity for this specific analysis. [13]The biphenyl groups on the stationary phase can engage in π-π stacking interactions with the aromatic rings of the analyte and related impurities, providing a different separation mechanism than the purely hydrophobic interactions of a C18 column. This can resolve impurities that might co-elute with the main peak on a C18 column. A gradient elution (e.g., increasing acetonitrile in water) is crucial to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like homocoupling products) are effectively separated and detected within a reasonable timeframe. [14] Experimental Protocol: Reverse-Phase HPLC
-
Column: Biphenyl or C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a ~1 mg/mL sample in a 50:50 mixture of Acetonitrile and Water.
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Area % (High Purity Batch) | Area % (Impure Batch) |
| [1,1'-biphenyl]-3-carboxylic acid (Dehalogenated) | 9.8 | Not Detected | 2.1% |
| This compound | 11.2 | 99.8% | 96.5% |
| Homocoupling Product | 14.5 | 0.15% | 1.3% |
NMR Spectroscopy (¹H & ¹³C)
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. [15][16][17][18]It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule. For purity assessment, ¹H NMR is particularly valuable as the integration of signals can be used to quantify impurities relative to the main compound, provided there are unique, non-overlapping signals. [19] Causality Behind Data Interpretation: The presence or absence of specific signals is a definitive indicator of purity. For example, the dehalogenated impurity, [1,1'-biphenyl]-3-carboxylic acid, would lack the characteristic downfield shifts of protons adjacent to the iodine atom and instead show signals in the typical aromatic region. The integration of impurity signals relative to a well-resolved signal of the target compound allows for direct molar percentage calculation, offering a highly accurate purity assessment.
Experimental Protocol: ¹H and ¹³C NMR
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide), which is excellent for dissolving carboxylic acids.
-
Concentration: ~10-15 mg in 0.7 mL of solvent.
-
Experiments: Standard 1D ¹H, 1D ¹³C, and potentially 2D experiments like COSY if the aromatic region is complex.
Data Presentation: Key ¹H NMR Chemical Shifts (DMSO-d₆)
| Proton Environment | Expected Shift (δ, ppm) | Observation in Pure Sample | Observation in Impure Sample |
| Carboxylic Acid (-COOH) | ~13.0 (broad s) | Present, integrates to 1H | Present, integrates to ~1H |
| Aromatic Protons near -COOH | 7.8 - 8.2 | Complex multiplets | Correct multiplets observed |
| Aromatic Protons on Iodinated Ring | 7.2 - 7.9 | Complex multiplets | Correct multiplets observed |
| Impurity: [1,1'-biphenyl]-3-carboxylic acid | 7.4 - 7.7 | Absent | Additional signals overlapping in this region |
| Impurity: Residual Acetonitrile | ~2.1 | Absent | Sharp singlet present, indicating solvent contamination |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. [20]It is used to confirm the molecular weight of the target compound and identify the molecular weights of any impurities. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental formula. [12] Causality Behind Data Interpretation: For this compound (C₁₃H₉IO₂), the expected exact mass is 323.9647 g/mol . Electrospray ionization in negative mode (ESI-) is ideal for a carboxylic acid, and we would expect to see a prominent ion at m/z corresponding to the deprotonated molecule [M-H]⁻. While iodine is monoisotopic (¹²⁷I), meaning it won't produce a characteristic M+2 peak like chlorine or bromine, the high mass defect of iodine makes its presence clear in HRMS data. [21][22][23]The key is to look for the masses of expected impurities, such as the dehalogenated product at m/z 197.0608 [M-H]⁻.
Experimental Protocol: LC-MS (ESI-)
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for HRMS.
-
Scan Range: m/z 100-500.
-
LC Method: A fast version of the HPLC method described above can be used to introduce the sample.
Data Presentation: Expected vs. Observed Masses
| Species | Formula | Expected [M-H]⁻ (m/z) | Observed [M-H]⁻ (m/z) |
| Target Compound | C₁₃H₈IO₂⁻ | 322.9575 | 322.9571 |
| Dehalogenated Impurity | C₁₃H₉O₂⁻ | 197.0608 | 197.0611 (if present) |
Elemental Analysis
Principle: This classic combustion analysis technique determines the mass percentage of carbon and hydrogen in a sample. [24]The results are compared against the theoretical values calculated from the molecular formula, providing a fundamental check on the compound's elemental composition and overall purity. [25][26][27][28] Causality Behind Data Interpretation: A significant deviation (typically >0.4%) from the theoretical values suggests the presence of an impurity that alters the C:H ratio, or the presence of inorganic material (ash) or residual solvent. For example, an impurity with a higher hydrogen content would artificially inflate the measured %H. This method provides a "big picture" view of bulk purity.
Experimental Protocol: CHN Analysis
-
A precisely weighed sample (2-3 mg) is combusted in an oxygen-rich atmosphere.
-
The resulting CO₂ and H₂O are quantified by detectors.
-
The mass percentages of C and H are calculated.
Data Presentation: Elemental Composition
| Element | Theoretical % for C₁₃H₉IO₂ | Result for High Purity Batch | Result for Impure Batch |
| Carbon | 48.17% | 48.05% | 49.55% |
| Hydrogen | 2.80% | 2.83% | 3.15% |
Note: The deviation in the impure batch could suggest contamination with a more hydrogen-rich impurity.
Melting Point Analysis
Principle: A pure, crystalline organic compound typically has a sharp and characteristic melting point. [29][30]The presence of impurities disrupts the crystal lattice, which requires less energy to break, resulting in both a depression of the melting point and a broadening of the range over which the compound melts. [31][32][33] Causality Behind Data Interpretation: This is a simple, rapid, and cost-effective technique to assess bulk purity. [31]A narrow melting range (1-2°C) that is close to the literature value is a strong indicator of high purity. [33]A broad and depressed range is a clear sign of significant impurity. [32][34] Experimental Protocol: Capillary Melting Point
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a depth of 2-3 mm. [31]2. The tube is placed in a melting point apparatus.
-
The temperature is increased rapidly to ~15°C below the expected melting point, then slowed to a rate of 1-2°C per minute.
-
The range is recorded from the temperature at which the first liquid drop appears to the temperature at which the entire sample is liquid. [33] Data Presentation: Melting Point Comparison
| Sample | Observed Melting Range (°C) | Interpretation |
| High Purity Batch | 225 - 227 | Sharp range, indicating high purity. |
| Impure Batch | 218 - 224 | Broad and depressed range, indicating the presence of impurities. |
Conclusion: Synthesizing Data for a Definitive Purity Statement
No single technique can tell the whole story. The true power of this analytical approach lies in the convergence of data. When a batch of this compound shows a single major peak at >99.5% by a selective HPLC method, exhibits a clean NMR spectrum with correct integrations, displays the correct molecular ion in HRMS, provides elemental analysis within the acceptable ±0.4% range, and has a sharp, high melting point, you can declare its purity with an exceptionally high degree of scientific certainty. This rigorous, cross-validated approach is essential for ensuring the quality and reliability of critical intermediates in the demanding fields of research and pharmaceutical development.
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A Comparative Guide to the Antimicrobial Activity of Iodo-Substituted Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Iodo-Substitution in Biphenyl Scaffolds
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its structural rigidity, lipophilicity, and ability to be readily functionalized make it an attractive starting point for drug design. Halogenation of aromatic compounds is a well-established strategy to enhance biological activity, improving properties such as membrane permeability and metabolic stability.[1][3]
While chloro- and bromo-substituted biphenyls have been extensively studied, often in the context of environmental toxicology, the unique properties of iodo-substituted analogues in the antimicrobial sphere are less well-documented but hold significant promise.[4][5] Iodine, as the largest and most polarizable of the common halogens, can form strong halogen bonds and exhibits distinct electronic effects, which can translate into novel mechanisms of action and a differentiated antimicrobial spectrum.[6][7] This guide will dissect the available evidence for the antimicrobial potential of iodo-substituted biphenyls, comparing them with other halogenated counterparts and established antimicrobial agents.
Structure-Activity Relationships (SAR): The Influence of Iodine on Antimicrobial Potency
The antimicrobial efficacy of halogenated biphenyls is intricately linked to their three-dimensional structure and electronic properties. While much of the early SAR work on these compounds focused on their toxicological profiles, the underlying principles are invaluable for understanding their potential as antimicrobials.[4][6]
Key structural determinants for the biological activity of halogenated biphenyls include:
-
Planarity of the Biphenyl Rings: The degree of twisting (dihedral angle) between the two phenyl rings is a critical factor. Planarity is often associated with increased biological activity, as it can facilitate intercalation into biological membranes or binding to planar receptor sites.[4]
-
Ortho-Substitution: Halogen substitution at the ortho-positions (2, 2', 6, 6') of the biphenyl core introduces steric hindrance, which forces the rings to twist out of planarity.[4][5] This can have a profound impact on activity, either by reducing unwanted toxicity or by diminishing the desired antimicrobial effect.
-
Polarizability: The net polarizability of the molecule, which is significantly influenced by the number and type of halogen substituents, plays a crucial role in binding affinity to biological targets.[4] Iodine's high polarizability makes it a particularly interesting candidate for enhancing these interactions.
-
Hydrophobicity: The lipophilic character of the biphenyl scaffold, enhanced by halogenation, is essential for crossing the lipid-rich membranes of microbial cells.[8]
A study on biphenyl and dibenzofuran derivatives highlighted that the presence of hydroxyl groups on the biphenyl rings and a strong electron-withdrawing group on one of the rings were beneficial for antibacterial activity.[9][10] While this study did not include iodo-substituted compounds, it provides a valuable framework for designing future iodo-biphenyl antimicrobials.
dot
Caption: Key physicochemical properties influencing the antimicrobial activity of iodo-substituted biphenyls.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of iodine and iodine-containing compounds is primarily attributed to their strong oxidizing capabilities.[3][11] This general mechanism is likely to be a key contributor to the efficacy of iodo-substituted biphenyls.
Potential Mechanisms Include:
-
Oxidation of Critical Biomolecules: Free iodine, or iodine released from the biphenyl scaffold, can oxidize sulfhydryl groups (-SH) in amino acids like cysteine. This leads to the formation of disulfide bonds, causing conformational changes in proteins and enzymes, thereby inactivating them.[11]
-
Halogenation of Peptide Linkages: Iodine can react with the peptide linkages (-CONH-) in proteins. This alters the protein's structure and function, ultimately leading to microbial cell death.[11]
-
Disruption of Membrane Integrity: The lipophilic nature of the biphenyl core allows these compounds to accumulate in the microbial cell membrane. The presence of the bulky, polarizable iodine atom could further disrupt the membrane's structure and function, leading to leakage of cellular contents and cell lysis. While not a biphenyl, a study on the iodinated hydrocarbon IPBC demonstrated its ability to disrupt the cell membrane of S. aureus and V. parahaemolyticus.[12]
-
Inhibition of Biofilm Formation: Several iodinated compounds have shown promise in inhibiting biofilm formation, a critical factor in chronic and device-related infections. For instance, iodopropynyl butylcarbamate (IPBC) was found to effectively control biofilm formation of Vibrio parahaemolyticus and Staphylococcus aureus.[12]
dot
Caption: Proposed mechanisms of antimicrobial action for iodo-substituted biphenyl compounds.
Comparative Performance Analysis
A direct, systematic comparison of the antimicrobial activity of iodo-, bromo-, and chloro-substituted biphenyls is not yet extensively available in the published literature. However, we can extrapolate potential advantages and disadvantages based on the known properties of these halogens and the available data on various halogenated compounds.
Table 1: Comparative Antimicrobial Data of Representative Compounds
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Iodopropynyl butylcarbamate (IPBC) | Vibrio parahaemolyticus | 50 | >50 | [12] |
| Iodopropynyl butylcarbamate (IPBC) | Staphylococcus aureus | 50 | >50 | [12] |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Staphylococcus aureus (MRSA) | 3.13 | N/A | [9][10] |
| 2,2′,4-trihydroxybenzophenone | Staphylococcus aureus | 62.5-250 | 125-500 | [13] |
| Ciprofloxacin | Staphylococcus aureus (MRSA) | 1.56 | N/A | [9][10] |
Discussion of Comparative Efficacy:
-
Against Gram-Positive Bacteria: The available data suggests that functionalized biphenyls can be highly effective against Gram-positive bacteria, including resistant strains like MRSA.[9][10] The iodinated hydrocarbon IPBC also shows activity in this range.[12]
-
Against Gram-Negative Bacteria: Gram-negative bacteria, with their outer membrane, often present a greater challenge. However, some biphenyl derivatives have shown promising activity.[9][10]
-
Iodine vs. Other Halogens: While direct comparative data on biphenyls is lacking, in other classes of compounds, the effect of halogenation can vary. For instance, in a study of antimicrobial peptides, halogenation (including with bromine and chlorine) enhanced antimicrobial activity.[14] It is plausible that the larger size and greater polarizability of iodine could lead to stronger interactions with microbial targets compared to chlorine and bromine, potentially resulting in higher potency. However, this could also be accompanied by increased cytotoxicity, a critical parameter to evaluate.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key iodo-biphenyl precursor and for the evaluation of antimicrobial activity.
Synthesis of 4,4'-Diiodobiphenyl
4,4'-Diiodobiphenyl is a versatile precursor for the synthesis of more complex, functionalized iodo-biphenyl derivatives.[15]
Materials:
-
4,4'-Diaminobiphenyl (benzidine)
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Potassium iodide
-
Sodium sulfite
-
Diethyl ether
-
Ethanol
Procedure:
-
Diazotization: In a flask, dissolve 4,4'-diaminobiphenyl in dilute sulfuric acid at 0-5°C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C, to form the bis-diazonium salt.
-
Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold bis-diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will be evolved.
-
Work-up: After the reaction is complete, warm the mixture gently to ensure complete decomposition of the diazonium salt. Cool the mixture and collect the crude product by filtration.
-
Purification: Decolorize the crude product by boiling a solution in a suitable solvent with a small amount of sodium sulfite. Recrystallize the product from a suitable solvent such as ethanol or toluene to obtain pure 4,4'-diiodobiphenyl.
dot
Caption: Workflow for the synthesis of 4,4'-diiodobiphenyl.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[9][16]
Materials:
-
Test compound (iodo-substituted biphenyl)
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare a series of two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for many bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) or by measuring the optical density at 600 nm (OD600).
Conclusion and Future Directions
Iodo-substituted biphenyl compounds represent a promising, yet underexplored, class of potential antimicrobial agents. The unique physicochemical properties of iodine suggest that these compounds may offer advantages in terms of potency and mechanism of action compared to other halogenated analogues.
The existing body of research, while fragmented, provides a solid foundation and a compelling rationale for further investigation. Future work should focus on:
-
Systematic Synthesis and Screening: A library of iodo-substituted biphenyls with varying numbers and positions of iodine atoms, as well as other functional groups (e.g., hydroxyls), should be synthesized and screened against a broad panel of clinically relevant pathogens.
-
Direct Comparative Studies: It is crucial to conduct head-to-head comparisons of the antimicrobial activity of iodo-substituted biphenyls with their chloro- and bromo-substituted counterparts to definitively establish the role of the halogen in their efficacy.
-
Mechanistic Elucidation: Detailed studies are needed to unravel the specific molecular mechanisms by which iodo-biphenyls exert their antimicrobial effects. This will be critical for optimizing their activity and for understanding any potential for resistance development.
-
Toxicity and Selectivity: A thorough evaluation of the cytotoxicity of these compounds against mammalian cell lines is essential to determine their therapeutic index and potential for clinical development.
By pursuing these avenues of research, the scientific community can unlock the full potential of iodo-substituted biphenyls in the ongoing battle against infectious diseases.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid. Designed for researchers, chemists, and laboratory managers, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental responsibility. The protocols described herein are based on an analysis of the compound's chemical structure, data from analogous compounds, and established regulatory guidelines for halogenated organic waste.
Hazard Profile and Core Safety Considerations
This compound is a halogenated aromatic carboxylic acid. While specific toxicological data for this exact compound is not extensively available, its structural components—a biphenyl backbone, a carboxylic acid group, and an iodine substituent—dictate a cautious approach.[1] The primary hazards are extrapolated from safety data sheets (SDS) for structurally similar biphenyl carboxylic acids.
Key Hazards:
-
Skin and Eye Irritation: Like many carboxylic acids, this compound is expected to cause skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][5]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[5]
-
Hazardous Combustion Products: During combustion, this compound can release hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide (HI).[2][3]
Due to these factors, the compound must be handled with appropriate personal protective equipment and disposed of as regulated hazardous chemical waste.
| Property / Hazard | Summary of Expected Characteristics | Primary Rationale / Data Source |
| Physical State | Solid, likely a powder or crystalline material. | Analogy to similar biphenyl carboxylic acids.[4] |
| Acute Health Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5] | SDS for 2-Biphenylcarboxylic acid and 4-Biphenylcarboxylic acid. |
| Chronic Health Hazards | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] | Lack of specific long-term exposure data necessitates caution. |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[5] | General classification of halogenated aromatic compounds. |
| Chemical Incompatibilities | Strong oxidizing agents. | General reactivity of organic compounds. |
| Primary Disposal Route | Incineration at an approved hazardous waste facility.[2][3][6][7] | Classification as a halogenated organic waste. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a final step but an integrated part of the laboratory workflow. The following protocol ensures safety and compliance from the moment the material is designated as waste.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Before handling the waste material, ensure the correct PPE is worn to prevent exposure. The justification for this level of protection is the compound's irritant nature.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the waste.[1]
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin and Body Protection: A lab coat is mandatory. Ensure it is clean and fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator. All handling of the solid waste should occur in a well-ventilated area, preferably within a chemical fume hood.[5]
Step 2: Waste Characterization and Segregation
This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions, incorrect disposal routes, and regulatory violations.
-
Categorization: this compound must be classified as Halogenated Organic Solid Waste .
-
Causality: The presence of iodine, a halogen, places it in this specific waste category.[8] Halogenated wastes require high-temperature incineration in facilities equipped with specialized scrubbers to neutralize the acidic gases (like hydrogen iodide) produced during combustion.[7] Mixing it with non-halogenated waste could lead to its disposal in a standard incinerator, potentially releasing corrosive gases and other pollutants.[7]
-
Action:
Step 3: Containerization and Labeling
The waste container serves to safely hold the material and communicate its contents and hazards to everyone in the laboratory and to waste management personnel.
-
Container Selection: Use a wide-mouth, sealable container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) drum or bottle). The container must be in good condition, with no leaks or cracks.
-
Labeling: The label must be securely affixed and clearly legible. At a minimum, the label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific hazard characteristics: "Irritant "
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Final Disposal
The ultimate disposal of the waste must be handled by a licensed environmental management company.
-
Methodology: The designated and accepted disposal method for halogenated organic waste is incineration .[6][7] This process uses high temperatures to destroy the organic molecule.
-
Rationale: Incineration is required to achieve a destruction and removal efficiency (DRE) of 99.99% for hazardous organic constituents.[7] Facilities permitted to handle such waste under the Resource Conservation and Recovery Act (RCRA) are equipped with afterburners and scrubbers to manage harmful byproducts.[7]
-
Procedure:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash. This is a direct violation of environmental regulations.[10]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Control and Contain: Prevent the spill from spreading. For solid spills, avoid dry sweeping as this can generate dust.[11]
-
Cleanup:
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional EHS department, regardless of the spill size.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazard profile and the rationale behind segregation and disposal protocols, researchers can ensure that their work is conducted safely from experiment initiation through to waste disposition. Adherence to this guide will help build a robust safety culture, protecting both the researcher and the wider community.
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A Senior Application Scientist's Guide to Handling 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid: A Framework for Proactive Laboratory Safety
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, this exploration demands an unwavering commitment to safety. This guide provides essential, field-tested safety and handling protocols for 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 855254-47-6). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions. The toxicological profile of this specific molecule is not extensively documented[1]. Therefore, we must operate under a principle of informed caution, deriving our safety protocols from its structural components: a biphenyl backbone, a carboxylic acid functional group, and an organo-iodine substituent. This proactive approach ensures that safety is not just a checklist, but an integrated, self-validating system within your workflow.
Hazard Assessment: A Structurally-Informed Perspective
Understanding why a particular piece of personal protective equipment (PPE) is required is fundamental to its correct and consistent use. Our hazard assessment for this compound is based on data from structurally analogous compounds.
-
Skin and Eye Corrosivity: The carboxylic acid moiety is a well-known irritant. Analogous biphenyl carboxylic acids are consistently categorized as causing skin irritation and serious eye irritation or damage.[2][3][4][5][6][7] Direct contact with the solid or solutions can lead to inflammation, redness, and in the case of eye contact, potentially severe and lasting damage.
-
Respiratory Tract Irritation: As a crystalline solid, this compound can easily form airborne dust during weighing and transfer.[4][5] Inhalation of these fine particles can lead to irritation of the nose, throat, and lungs.[2][3][4][6][8]
-
Potential Systemic Toxicity: The presence of iodine bonded to an aromatic ring introduces further potential hazards. Organo-halogen compounds can exhibit complex toxicological profiles, including the potential for organ damage with prolonged or repeated exposure. While specific data for this molecule is absent, the "handle with caution" principle is paramount. Furthermore, related compounds are listed as harmful if swallowed.[3][7]
Given the incomplete toxicological data, all handling should occur within a certified chemical fume hood to minimize any inhalation exposure.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE must be directly correlated to the identified hazards. The following table outlines the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transferring Solid | Chemical safety goggles & full-face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Flame-resistant lab coat, fully buttoned with tight cuffs | Required if outside a fume hood or ventilated enclosure: NIOSH-approved N95 respirator or higher.[9][10] |
| Preparing Solutions | Chemical safety goggles & full-face shield | Nitrile or Neoprene gloves | Flame-resistant lab coat, fully buttoned with tight cuffs | Not required if performed within a certified chemical fume hood. |
| Running Reactions & Work-up | Chemical safety goggles | Nitrile or Neoprene gloves | Flame-resistant lab coat, fully buttoned with tight cuffs | Not required if performed within a certified chemical fume hood. |
| Waste Disposal | Chemical safety goggles & full-face shield | Nitrile or Neoprene gloves | Flame-resistant lab coat, fully buttoned with tight cuffs | Not required if containers are sealed. |
Causality Behind PPE Choices:
-
Eye Protection: Safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against fine dust and potential splashes.[11] A full-face shield is added during weighing and solution preparation as these steps carry the highest risk of accidental splashing into the face.[9]
-
Hand Protection: Nitrile gloves provide good resistance to a range of chemicals, including acids and organic solvents.[11] Double-gloving is a prudent measure during weighing to allow for the immediate removal of a potentially contaminated outer glove without exposing the skin. Always inspect gloves before use and use proper removal techniques to avoid contaminating your hands.[1]
-
Respiratory Protection: The primary engineering control is a fume hood. However, if weighing must be done on an open bench, a NIOSH-approved respirator is essential to prevent inhalation of aerosolized particles.[9][10]
Operational Workflow: A Step-by-Step Protocol
Adherence to a strict, repeatable workflow minimizes the potential for exposure and contamination.
Caption: Safe Handling Workflow for this compound.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]
Disposal Plan: Ensuring a Safe Final Step
Proper waste management is a critical and non-negotiable part of the handling process. All waste streams must be treated as hazardous.
-
Solid Waste: All unused solid this compound and any materials used for spill cleanup (e.g., absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.
-
Contaminated Consumables: Used gloves, weigh boats, and disposable labware should be collected in a designated, sealed bag or container for hazardous waste disposal. Do not mix with regular laboratory trash.[1]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container for halogenated organic waste.
Always adhere to your institution's specific waste disposal guidelines and local environmental regulations.[5] Never dispose of this chemical down the drain.
By integrating this expert-driven, safety-first approach into your daily operations, you build a resilient and trustworthy research environment. This commitment not only protects you and your colleagues but also upholds the scientific integrity of your work.
References
- 2a biotech. (n.d.). This compound.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2-Biphenylcarboxylic acid.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 4-Biphenylcarboxylic acid.
- American Chemistry Council. (n.d.). Protective Equipment.
- Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET - Biphenyl.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Sigma-Aldrich. (2025, June 24). SAFETY DATA SHEET - General hazardous compound example.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Biphenyl-4-carboxylic acid.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Sorbentsystems. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- ChemicalBook. (2025, July 26). 3-Biphenylcarboxylic acid - Safety Data Sheet.
- AiFChem. (n.d.). This compound.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - [1,1'-Biphenyl]-4-carboxylic acid.
- ChemicalBook. (2025, September 6). 3-IODO-BIPHENYL - Safety Data Sheet.
- Nevada Division of Environmental Protection. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS.
- Lu, Y., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 1-1.
- PubChem. (n.d.). 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
